molecular formula C16H18N6O9S B1682525 Sulfo-SANPAH CAS No. 102568-43-4

Sulfo-SANPAH

Número de catálogo: B1682525
Número CAS: 102568-43-4
Peso molecular: 470.4 g/mol
Clave InChI: UPNUQQDXHCUWSG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

cross-links beta-bungarotoxinto chick brain membranes

Propiedades

IUPAC Name

1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O9S/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNUQQDXHCUWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20907709
Record name 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102568-43-4
Record name Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Sulfo-SANPAH Crosslinker: A Technical Guide to its Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) is a heterobifunctional crosslinking agent widely employed in biological research to covalently link molecules.[1][2] Its unique properties, featuring both an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide (B81097) group, allow for a two-step conjugation process. This enables the controlled and specific formation of stable bonds between proteins and other molecules or surfaces.[3][4] The inclusion of a sulfonate group on the NHS ring renders the molecule water-soluble, facilitating its use in aqueous environments common in biological experiments.[5][6] This guide provides an in-depth overview of the this compound crosslinker, its mechanism of action, quantitative parameters, a detailed experimental protocol for a common application, and visual representations of its chemical reactions and workflow.

Core Mechanism of Action

The functionality of this compound is centered around its two distinct reactive groups, separated by a spacer arm of 18.2 Å.[1][6][7] This separation allows for flexibility and minimizes steric hindrance during the crosslinking process.

  • Amine-Reactive NHS Ester Group : The N-hydroxysuccinimide (NHS) ester readily reacts with primary amine groups (-NH2), commonly found on the side chains of lysine (B10760008) residues in proteins.[3] This reaction, which is most efficient at a pH range of 7-9, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3][8] This initial step allows for the specific labeling of a protein of interest.

  • Photoactivatable Nitrophenyl Azide Group : The second reactive group is a nitrophenyl azide. Upon exposure to UV light, typically in the range of 320-350 nm, the azide group is converted into a highly reactive nitrene group.[2][3] This nitrene can then non-specifically insert into C-H and N-H bonds or react with double bonds, forming a covalent linkage with a second molecule or surface.[4] This photoactivation step provides temporal control over the crosslinking reaction.

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound crosslinker to facilitate experimental design and optimization.

Property Value References
Molecular Weight492.40 g/mol [1][7]
Spacer Arm Length18.2 Å[1][6][7]
Maximum Absorbance320-350 nm (for photoactivation)[2][3][5]
SolubilityWater-soluble (up to 10 mM)[9]

Table 1: Physicochemical Properties of this compound

Parameter Condition Value References
NHS Ester Reaction
pH7-9 (optimal)[3][8]
TemperatureRoom Temperature or 4°C[1]
Reaction Time30-60 minutes[1]
NHS Ester Half-Life
pH 7.0, 0°C4-5 hours[9]
pH 8.6, 4°C10 minutes[9]
Photoactivation
Wavelength320-350 nm[2][5]
Light SourceHigh-wattage UV lamp[7][8]

Table 2: Recommended Reaction Conditions and Stability

Experimental Protocol: Covalent Immobilization of Proteins onto a Polyacrylamide Hydrogel Surface

This protocol details a common application of this compound: the functionalization of a polyacrylamide (PAA) hydrogel surface with an extracellular matrix (ECM) protein, such as fibronectin or collagen, to study cell adhesion and mechanotransduction.[8][10]

Materials:

  • This compound crosslinker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water (ddH2O)

  • Polyacrylamide (PAA) hydrogel on a glass coverslip

  • UV cross-linker oven or a high-wattage UV lamp (300-460 nm)

  • ECM protein solution (e.g., 1 mg/mL Fibronectin in PBS, pH 7.4)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Methodology:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1][7]

    • Prepare a stock solution by dissolving this compound powder in anhydrous DMSO. For example, add 20 µL of DMSO per 1 mg of this compound.[10]

    • Working aliquots can be flash-frozen in liquid nitrogen and stored at -80°C for future use.[10]

  • Activation of the Polyacrylamide Hydrogel Surface:

    • Remove any excess water from the surface of the PAA hydrogel.[10]

    • Immediately before use, dilute the this compound stock solution in ddH2O to a working concentration (e.g., 2 mg/mL).[10] Note that the NHS ester has a short half-life in aqueous solutions.[10]

    • Coat the surface of the PAA hydrogel with the diluted this compound solution (approximately 200 µL for a standard coverslip).[10]

    • Expose the gel surface to UV light (300-460 nm) for a specified time (e.g., 1.5 minutes with an 8W lamp at a distance of 2-3 inches).[7][10] The color of the this compound solution will change from orange to brown upon successful activation.[10]

  • Protein Conjugation:

    • Wash the UV-treated hydrogel with fresh ddH2O to remove unreacted this compound.[10]

    • Pipette the ECM protein solution (e.g., ~50 µL of 1 mg/mL Fibronectin) onto a piece of Parafilm.[10]

    • Invert the activated hydrogel-coated coverslip onto the drop of protein solution, ensuring the gel surface is in contact with the protein.[10]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Washing and Storage:

    • After incubation, place the coverslips in a sterile dish containing PBS (pH 7.4) to wash off any unbound protein.[10]

    • The functionalized hydrogels are now ready for cell culture experiments.

Visualizing the Mechanism and Workflow

Diagram 1: this compound Mechanism of Action

Sulfo_SANPAH_Mechanism Sulfo_SANPAH This compound Intermediate Amine-Reactive Intermediate Sulfo_SANPAH->Intermediate Reaction with -NH2 group Protein1 Protein 1 (with Primary Amine) Protein1->Intermediate Activated_Intermediate Photoactivated Intermediate (Nitrene Formation) Intermediate->Activated_Intermediate Photoactivation UV_Light UV Light (320-350 nm) UV_Light->Activated_Intermediate Crosslinked_Product Covalently Crosslinked Product Activated_Intermediate->Crosslinked_Product Covalent Bond Formation Protein2 Protein 2 or Surface (with C-H or N-H bond) Protein2->Crosslinked_Product

Caption: The two-step reaction mechanism of the this compound crosslinker.

Diagram 2: Experimental Workflow for Protein Immobilization

Experimental_Workflow Start Start: Prepare this compound Stock Solution Activate_Gel 1. Activate PAA Hydrogel Surface with this compound Start->Activate_Gel UV_Exposure 2. Expose to UV Light (Photoactivation) Activate_Gel->UV_Exposure Wash1 3. Wash to Remove Unreacted Crosslinker UV_Exposure->Wash1 Add_Protein 4. Incubate with Protein Solution Wash1->Add_Protein Wash2 5. Wash to Remove Unbound Protein Add_Protein->Wash2 End End: Protein-Coated Hydrogel Ready for Use Wash2->End

Caption: A typical experimental workflow for immobilizing proteins onto a surface.

References

Sulfo-SANPAH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate), a heterobifunctional crosslinking agent. This document details its chemical structure, and physical and chemical properties, and provides established experimental protocols for its application in life sciences research and drug development.

Core Properties of this compound

This compound is a versatile tool for covalently linking molecules. It possesses two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a nitrophenyl azide (B81097). The NHS ester reacts with primary amines, commonly found in proteins and other biomolecules, to form stable amide bonds. The nitrophenyl azide group is photo-reactive; upon exposure to UV light (typically between 320-350 nm), it forms a highly reactive nitrene group that can non-selectively insert into C-H and N-H bonds.[1][2] This dual reactivity makes this compound an invaluable reagent for a wide range of applications, including the immobilization of proteins onto surfaces and the formation of protein-protein conjugates.

Chemical and Physical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name 1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid[1]
Synonyms N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (B1226103)[3][4][5]
CAS Number 102568-43-4[1][3]
Molecular Formula C₁₆H₁₈N₆O₉S[1]
Molecular Weight 470.4 g/mol (acid form), 492.40 g/mol (sodium salt)[1][4][6]
Purity >90%[1]
Appearance Red-Orange Solid[4]
Solubility Soluble in water up to 10 mM, also soluble in DMF and DMSO[1][4]
Spacer Arm Length 18.2 Å[3][4][5]
Photoactivation λ 320-350 nm[1]

Mechanism of Action: A Two-Step Crosslinking Process

The utility of this compound lies in its two-step reaction mechanism, which allows for controlled conjugation. First, the NHS ester reacts with a primary amine on the target molecule in a light-independent manner. Subsequently, the nitrophenyl azide is activated by UV light to form a covalent bond with a second molecule.

Sulfo_SANPAH_Mechanism cluster_step1 Step 1: Amine Reaction (in dark) cluster_step2 Step 2: Photoactivation Sulfo_SANPAH This compound (NHS Ester + Phenyl Azide) Intermediate Intermediate Complex (Stable Amide Bond) Sulfo_SANPAH->Intermediate pH 7-9 Protein1 Molecule 1 (with Primary Amine, e.g., Protein) Protein1->Intermediate Final_Product Covalently Crosslinked Product Intermediate->Final_Product Nitrene Insertion UV_Light UV Light (320-350 nm) UV_Light->Intermediate Protein2 Molecule 2 (or Surface) Protein2->Final_Product

Caption: this compound's two-step reaction mechanism.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide protocols for common applications.

General Protein Crosslinking Protocol

This protocol outlines the fundamental steps for crosslinking a protein to another molecule.

Materials:

  • This compound

  • Reaction Buffer: Amine-free buffer with a pH of 7-9 (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4; 20 mM HEPES; 100 mM carbonate/bicarbonate; or 50 mM borate).[1] Do not use Tris or glycine (B1666218) buffers as they contain primary amines that will compete with the reaction.[1]

  • Protein solution

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis equipment

  • UV lamp (320-350 nm wavelength)

Procedure:

  • Reagent Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[3] Prepare a 10 mM stock solution of this compound in the reaction buffer immediately before use. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[1][3]

  • Amine Reaction: Add a 20-fold molar excess of the this compound solution to your protein solution.[3] The final concentration of the crosslinker should be between 0.5 to 5 mM.[3]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.[3]

  • Removal of Excess Crosslinker (Optional but Recommended): Remove unreacted and hydrolyzed this compound by desalting or dialysis against the reaction buffer. This step is crucial to prevent unwanted reactions during photoactivation.

  • Photoactivation: Expose the sample to a UV lamp (320-350 nm) for 5-15 minutes.[3][6] The optimal time and distance from the lamp should be determined empirically.

  • Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris) can be added.[3]

Protocol for Covalent Immobilization of Proteins onto a Polyacrylamide Hydrogel Surface

This method is widely used in mechanobiology studies to investigate cellular responses to substrate stiffness.

Materials:

  • Polyacrylamide (PAA) gel

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized water (ddH₂O)

  • UV cross-linker oven or UV lamp

  • Extracellular matrix (ECM) protein solution (e.g., fibronectin, collagen) in PBS, pH 7.4.[7]

Procedure:

  • This compound Stock Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 20 µl per mg of this compound).[7] Aliquot and store at -80°C, protected from light and moisture.[7]

  • Gel Preparation: Remove any excess water from the surface of the PAA gel.[7]

  • This compound Application: Immediately before use, dilute the this compound/DMSO stock in ddH₂O to a working concentration (e.g., 2 mg/ml, pH 7).[7] Coat the gel surface with the diluted this compound solution.[7] Note that the half-life of this compound in an aqueous solution is short, so this step should be performed quickly.[7]

  • Photo-activation: Expose the gel to UV light (e.g., 8W, 254 nm at a distance of 2-3 inches for 1.5 minutes).[7] The this compound will change color from orange to brown upon activation.[7]

  • Washing: Wash the UV-treated gel with ddH₂O to remove unreacted this compound.[7]

  • Protein Incubation: Invert the activated gel onto a droplet of the ECM protein solution and incubate for at least 2 hours at room temperature or overnight at 4°C.[6][7]

  • Final Wash: Wash the gel with PBS to remove any non-covalently bound protein before use in cell culture experiments.[7]

Visualized Workflows and Structures

Diagrams created using the DOT language provide clear visual representations of key concepts and processes.

Chemical Structure of this compound

Sulfo_SANPAH_Structure cluster_main This compound N1 N C1 C C2 C C1->C2 N2 N C1->N2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 H1 H N2->H1 O1 O C6->O1 O2 O C6->O2 N3 N O2->N3 C13 C N3->C13 C8 C C7->C8 C9 C C8->C9 N7 N C8->N7 C10 C C9->C10 N4 N C9->N4 C11 C C10->C11 C12 C C11->C12 C12->C7 N5 N N4->N5 N6 N N5->N6 O3 O N7->O3 O4 O N7->O4 S1 S O5 O S1->O5 O6 O S1->O6 O7 O S1->O7 C14 C C13->C14 O8 O C13->O8 C15 C C14->C15 C15->S1 C15->C13

Caption: Chemical structure of this compound.

Experimental Workflow for Protein Immobilization

Experimental_Workflow Start Start Prep_Reagents Prepare this compound Solution (in appropriate buffer/solvent) Start->Prep_Reagents Amine_Reaction React this compound with Molecule 1 (containing primary amine) Prep_Reagents->Amine_Reaction Purification Purify Intermediate Complex (e.g., dialysis, desalting) Amine_Reaction->Purification Photoactivation Expose to UV Light (320-350 nm) in presence of Molecule 2 Purification->Photoactivation Final_Product Formation of Covalent Crosslink Photoactivation->Final_Product Analysis Analyze Crosslinked Product Final_Product->Analysis

Caption: General experimental workflow for this compound crosslinking.

Applications in Research and Drug Development

This compound is a powerful reagent with broad applications in both fundamental research and the development of therapeutics.

  • Cell Adhesion and Mechanobiology: By immobilizing ECM proteins onto hydrogels of varying stiffness, researchers can investigate how mechanical cues influence cell behavior, including adhesion, migration, and differentiation.[7][8] This is particularly relevant in cancer research and regenerative medicine.

  • Drug Delivery: this compound can be used to functionalize nanoparticles and other drug delivery vehicles with targeting ligands (e.g., antibodies, peptides) to enhance site-specific drug accumulation.

  • Immunoassay Development: The covalent attachment of antibodies or antigens to solid supports is a critical step in the development of robust and sensitive immunoassays, such as ELISA and Western blotting.

  • Biomaterial Engineering: this compound is employed to modify the surfaces of biomaterials to improve their biocompatibility and to promote specific cellular interactions for tissue engineering applications.[9]

Storage and Handling

This compound is sensitive to moisture and light. It should be stored at -20°C, desiccated, and protected from light.[3] When preparing solutions, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][3] Aqueous solutions of this compound should be prepared immediately before use and should not be stored, as the NHS ester moiety readily hydrolyzes.[1]

References

Sulfo-SANPAH: A Technical Guide to Water Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with in-depth information on the water solubility and stability of Sulfo-SANPAH (N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate), a heterobifunctional crosslinker. A comprehensive understanding of its chemical properties is crucial for its effective application in experimental settings.

Core Properties of this compound

This compound is a valuable tool in bioconjugation, primarily used for crosslinking proteins and other molecules. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a photoactivatable nitrophenyl azide (B81097) group that, upon exposure to UV light, can react with a wide range of chemical groups. The sulfonyl group on the NHS ester ring renders the molecule water-soluble.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the solubility and stability of this compound.

Table 1: Solubility of this compound
SolventMaximum ConcentrationNotes
Water10 mMImmediately water-soluble; solutions should be prepared immediately before use due to hydrolysis.[1]
DMSO, DMF> 10 mMCan be used to achieve higher concentration stock solutions.
Table 2: Stability and Storage of this compound
FormStorage TemperatureShelf LifeConditions
Solid Powder-20°C> 2 yearsDry, dark, and protected from moisture.[2]
Solid Powder0 - 4°CDays to weeksFor short-term storage.[2]
Stock Solution (Aqueous)Not RecommendedNot RecommendedThe NHS ester is highly susceptible to hydrolysis.[1][3][4]
Stock Solution (DMSO)-80°CUp to 6 monthsUse within 6 months.[5]
Stock Solution (DMSO)-20°CUp to 1 monthUse within 1 month.[5]

Key Stability Considerations

The primary factor affecting the stability of this compound in aqueous solutions is the hydrolysis of the NHS ester. This reaction is pH-dependent, with the rate of hydrolysis increasing at higher pH.[1] It is crucial to use non-amine-containing buffers at a pH range of 7-9 for optimal reaction with primary amines while minimizing hydrolysis.[1] The molecule is also sensitive to moisture in its solid form; therefore, it is essential to allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][4]

Experimental Protocols

Below is a generalized protocol for a two-step crosslinking reaction using this compound.

Materials
  • This compound

  • Protein/molecule with a primary amine (Molecule A)

  • Molecule to be crosslinked (Molecule B)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other non-amine, non-sulfhydryl containing buffers (e.g., HEPES, carbonate/bicarbonate, borate).[1][4]

  • Quenching Buffer: 1M Tris-HCl, pH 7.5

  • Desalting column

Procedure
  • Preparation of this compound: Immediately before use, dissolve this compound in the reaction buffer to the desired concentration (typically 10 mM).[1][4]

  • Reaction with Molecule A: Add the this compound solution to Molecule A at a molar excess (e.g., 20-fold). Incubate in the dark at room temperature for 30-60 minutes.

  • Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column. This step is critical to prevent unwanted reactions in the subsequent step.

  • Photoactivation and Crosslinking: Add Molecule B to the this compound-activated Molecule A. Expose the mixture to UV light (320-350 nm) for 5-15 minutes to activate the nitrophenyl azide group and induce crosslinking to Molecule B.[2]

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer to consume any unreacted NHS esters.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_reaction1 Step 1: Amine Reaction cluster_purification Purification cluster_reaction2 Step 2: Photo-Crosslinking prep_sulfo Dissolve this compound in Reaction Buffer react_amine Incubate this compound with Molecule A (in dark) prep_sulfo->react_amine prep_molA Prepare Molecule A in Reaction Buffer prep_molA->react_amine desalt Remove excess this compound (Desalting Column) react_amine->desalt add_molB Add Molecule B desalt->add_molB photoactivate Expose to UV Light (320-350 nm) add_molB->photoactivate

Figure 1. Two-step crosslinking workflow using this compound.

G A Molecule A (with Primary Amine) AS A-SANPAH Conjugate A->AS NHS Ester Reaction (Dark) S This compound S->AS ASB A-B Crosslinked Product AS->ASB Photoactivation (UV Light) B Molecule B B->ASB

Figure 2. Logical relationship of molecules in the crosslinking process.

References

An In-depth Technical Guide to N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (Sulfo-SANPAH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (B1226103), commonly known as Sulfo-SANPAH, is a water-soluble, heterobifunctional crosslinking agent.[1][2][3][4] It is an invaluable tool in biochemistry, cell biology, and biomaterials science for covalently linking molecules.[4][5] this compound features two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that targets primary amines, and a photoactivatable nitrophenyl azide (B81097) group that can form covalent bonds with a wide range of chemical groups upon exposure to UV light.[4][6][7] This dual reactivity allows for a two-step crosslinking process, providing researchers with precise control over the conjugation of biomolecules. The inclusion of a sulfonate group on the succinimide (B58015) ring renders the molecule water-soluble, making it particularly well-suited for applications in aqueous environments and for modifying cell-surface proteins without permeating the cell membrane.[6][8][9]

Core Properties and Specifications

This compound is characterized by several key physical and chemical properties that are critical for its effective use in experimental design. These properties are summarized in the table below.

PropertyValueReferences
Molecular Weight 492.40 g/mol (sodium salt)[6][10][11][12][13]
470.41 g/mol (free acid)[5][14][15][16]
Spacer Arm Length 18.2 Å[1][3][6][10][11][14][17]
Chemical Formula C₁₆H₁₇N₆NaO₉S (sodium salt)[10][11][18]
C₁₆H₁₈N₆O₉S (free acid)[5][14][15][16]
Appearance Orange to red solid[5][10][12]
Solubility Soluble in water (up to 10 mM), DMSO, and DMF[5][6][10][14]
Reactive Groups Sulfo-NHS ester, Nitrophenyl azide[7]
Reactivity Primary amines (-NH₂), Photo-activated C-H, N-H, and double bond insertion[4][6][7][18]
Photoactivation λ 320-350 nm[1][2][7][14][17]
Cleavability Non-cleavable[7][8]

Reaction Mechanism

The utility of this compound lies in its two-step reaction mechanism, which allows for controlled, sequential crosslinking.

  • Amine Reaction: The N-hydroxysulfosuccinimide (Sulfo-NHS) ester reacts efficiently with primary amino groups (-NH₂) in a pH range of 7-9 to form stable amide bonds.[6][7] This reaction is typically performed in the dark to prevent premature activation of the photoreactive group.[6][9]

  • Photoactivation: Upon exposure to UV light (optimally between 320-350 nm), the nitrophenyl azide group forms a highly reactive nitrene intermediate.[1][2][7][14][17] This nitrene can then non-selectively insert into C-H and N-H bonds or react with double bonds, forming a stable covalent linkage with a second molecule.[4][6][7][18]

G cluster_step1 Step 1: Amine Reaction (in dark) cluster_step2 Step 2: Photoactivation Sulfo_SANPAH This compound Intermediate This compound - Molecule A (Stable Intermediate) Sulfo_SANPAH->Intermediate + Molecule A (pH 7-9) Molecule_A Molecule A (with Primary Amine) Molecule_A->Intermediate Sulfo_NHS Sulfo-NHS (byproduct) Intermediate->Sulfo_NHS releases Final_Complex Molecule A - Linker - Molecule B (Covalent Complex) Intermediate->Final_Complex + Molecule B + UV Light (320-350 nm) Molecule_B Molecule B (Target) Molecule_B->Final_Complex

Caption: this compound two-step crosslinking reaction workflow.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for its general use in crosslinking and a more specific application in the functionalization of polyacrylamide gels.

General Protein-Protein Crosslinking Protocol

This protocol outlines the basic steps for crosslinking two proteins using this compound.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6][11]

    • Prepare a stock solution of this compound (e.g., 10 mM) immediately before use in an appropriate buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4) or a dry water-miscible organic solvent like DMSO or DMF.[6][11] Do not store aqueous stock solutions as the NHS ester is susceptible to hydrolysis.[1][6]

  • Reaction with the First Protein (Amine-reactive step):

    • Dissolve the protein containing primary amines in a non-amine-containing buffer (e.g., PBS, HEPES, borate) at pH 7-9.[6] Avoid buffers containing Tris or glycine.[6]

    • Add a 20 to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the crosslinker is typically between 0.5 to 5 mM.[11]

    • Incubate the reaction mixture in the dark at room temperature for 30 minutes to 1 hour, or on ice for a slightly longer duration.[11]

  • Removal of Excess Crosslinker (Optional but Recommended):

    • Remove non-reacted and hydrolyzed this compound by dialysis or gel filtration (desalting column) to prevent unwanted reactions in the subsequent step.[6][11]

  • Photo-activation and Crosslinking to the Second Protein:

    • Add the second protein to the solution containing the modified first protein.

    • Expose the reaction mixture to UV light at a wavelength of 320-350 nm.[1][11] A high-wattage UV lamp positioned 5-10 cm from the sample is recommended.[6][11] Avoid wavelengths below 300 nm to prevent protein damage.[6] The exposure time will vary depending on the lamp's power and the sample concentration.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent such as 25-60 mM Tris can be added and incubated for 10-15 minutes at room temperature.[11]

G cluster_prep Preparation cluster_reaction1 Step 1: Amine Reaction cluster_purify Purification cluster_reaction2 Step 2: Photo-crosslinking prep1 Equilibrate this compound to Room Temperature prep2 Prepare Fresh 10 mM Stock Solution prep1->prep2 reac1_2 Add this compound Stock (20-50x molar excess) prep2->reac1_2 reac1_1 Dissolve Protein 1 in Amine-Free Buffer (pH 7-9) reac1_1->reac1_2 reac1_3 Incubate in Dark (30-60 min, RT) reac1_2->reac1_3 purify1 Remove Excess Crosslinker (Dialysis/Gel Filtration) reac1_3->purify1 reac2_1 Add Protein 2 to Modified Protein 1 purify1->reac2_1 reac2_2 Expose to UV Light (320-350 nm) reac2_1->reac2_2

Caption: Experimental workflow for protein-protein crosslinking.

Protocol for Polyacrylamide Gel Functionalization

This compound is widely used to couple extracellular matrix (ECM) proteins to polyacrylamide (PAA) gels for cell culture studies.[1][5]

  • Gel Preparation: Prepare PAA gels of the desired stiffness according to standard protocols.

  • This compound Stock Preparation:

    • Dissolve this compound powder in anhydrous DMSO to a concentration of 25 mg/ml.[19]

    • Aliquot into small volumes, flash-freeze in liquid nitrogen, and store at -80°C for long-term use.[19][20]

  • Gel Surface Activation:

    • Immediately before use, dilute the this compound/DMSO stock solution in a suitable buffer (e.g., ddH₂O or 50 mM HEPES, pH 7.5) to a working concentration (e.g., 0.2-2 mg/ml).[20][21]

    • Coat the surface of the PAA gel with the diluted this compound solution.

    • Expose the gel to UV light (e.g., 365 nm) for approximately 10 minutes to activate the nitrophenyl azide and covalently attach the linker to the gel matrix.[21] The color of the this compound will change from orange to brown upon activation.[20]

  • Washing:

    • Wash the activated gels thoroughly with buffer (e.g., PBS or HEPES) to remove unreacted this compound.[19][21]

  • ECM Protein Coupling:

    • Pipette a solution of the desired ECM protein (e.g., 0.2 mg/ml Collagen I or 1 mg/ml Fibronectin) onto the activated gel surface.[20][22]

    • Incubate for several hours at room temperature or overnight at 4°C in a humidified chamber to allow the NHS-ester group of the now gel-bound linker to react with primary amines on the protein.[20][22]

  • Final Washing and Sterilization:

    • Wash the gels extensively with PBS to remove any unbound protein.

    • The functionalized gels can then be sterilized (e.g., with UV light) and are ready for cell seeding.

Applications

This compound's unique properties make it suitable for a variety of applications, including:

  • Cell Surface Protein Crosslinking: Its water solubility and membrane impermeability make it ideal for studying protein interactions on the surface of living cells.[6][9]

  • Immobilization of Biomolecules: It is widely used to attach proteins, peptides, or other ligands to various substrates, including hydrogels, beads, and sensor surfaces for applications in cell culture, affinity chromatography, and diagnostics.[4][5]

  • Western Blotting: this compound can be used to enhance the detection of protein-protein interactions in Western blot experiments.[1][2]

  • Drug Delivery: It is utilized in the functionalization of micro- and nanoscale hydrogel systems for targeted drug delivery.[4]

Storage and Handling

Proper storage and handling are critical to maintain the reactivity of this compound.

  • Storage: Store the solid reagent at -20°C, protected from light and moisture.[6][11] It can be shipped at ambient temperature but should be stored appropriately upon receipt.[11]

  • Handling: this compound is moisture-sensitive.[6] Always allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use, as the Sulfo-NHS ester readily hydrolyzes in aqueous solutions.[1][6] Discard any unused reconstituted crosslinker.[6] When using organic solvents like DMSO, ensure they are anhydrous.[20]

References

Sulfo-SANPAH: A Technical Guide for Heterobifunctional Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate), a versatile heterobifunctional crosslinker. This document details its core properties, reaction mechanisms, and applications, with a focus on its utility in life sciences research and its potential in the realm of drug development.

Core Principles of this compound

This compound is a water-soluble, heterobifunctional crosslinking agent designed to covalently link two different molecules.[1] Its utility stems from the presence of two distinct reactive groups at opposite ends of a spacer arm: an N-hydroxysuccinimide (NHS) ester and a nitrophenyl azide (B81097).[][3] The sulfated succinimidyl ester imparts water solubility, allowing for reactions to be conducted in aqueous environments without the need for organic solvents.[][4]

The key features of this compound are:

  • Heterobifunctionality : It possesses two different reactive moieties, enabling sequential and controlled conjugation of two different target molecules.[1]

  • Amine Reactivity : The Sulfo-NHS ester group reacts specifically with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[]

  • Photo-reactivity : The nitrophenyl azide group is photo-activatable. Upon exposure to UV light (optimally at 320-350 nm), it forms a highly reactive nitrene group that can non-specifically insert into C-H and N-H bonds or react with nucleophiles.[][5] This allows for the conjugation to molecules that may lack specific functional groups.

  • Water Solubility : The presence of a sulfonate group on the NHS ring makes this compound water-soluble, which is advantageous for reactions involving biological molecules that are sensitive to organic solvents.[][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

PropertyValueReference
Alternative Name N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate[6]
Molecular Weight 492.40 g/mol [][6]
Spacer Arm Length 18.2 Å[][6]
Chemical Formula C16H17N6NaO9S[6]
CAS Number 102568-43-4[][6]
Photoactivation Wavelength 320-350 nm[][5]

Reaction Mechanism and Experimental Workflow

The use of this compound involves a two-step reaction process. First, the amine-reactive Sulfo-NHS ester is reacted with a molecule containing primary amines. Subsequently, the azide group is photo-activated to react with a second molecule.

Step 1: Amine Acylation

The Sulfo-NHS ester of this compound reacts with primary amines in a pH-dependent manner, typically between pH 7 and 9. The reaction involves the nucleophilic attack of the primary amine on the ester, leading to the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.

Amine_Acylation Sulfo_SANPAH This compound Sulfo-NHS Ester Intermediate Acylated Molecule 1 Sulfo_SANPAH->Intermediate pH 7-9 Protein1 Molecule 1 Primary Amine (-NH2) Protein1->Intermediate NHS N-hydroxysulfosuccinimide Intermediate->NHS Release

Caption: Reaction of this compound's NHS ester with a primary amine.

Step 2: Photo-activation and Crosslinking

Upon exposure to UV light, the nitrophenyl azide group of the acylated intermediate is converted into a highly reactive nitrene. This nitrene can then undergo a variety of insertion reactions, primarily with C-H and N-H bonds, to form a stable covalent crosslink with a second molecule.

Photo_Activation Acylated_Molecule Acylated Molecule 1 Nitrophenyl Azide UV_Light UV Light (320-350 nm) Acylated_Molecule->UV_Light Nitrene Reactive Nitrene Intermediate UV_Light->Nitrene Crosslinked_Product Covalently Crosslinked Product Nitrene->Crosslinked_Product Molecule2 Molecule 2 C-H, N-H bonds Molecule2->Crosslinked_Product

Caption: Photo-activation of the azide group and crosslinking.

Experimental Protocols

The following is a general protocol for using this compound. Optimal conditions may vary depending on the specific application and molecules involved.

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Target molecule for photo-conjugation

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffers such as HEPES or borate (B1201080) buffer. Note: Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or other amine-containing buffer.

  • UV lamp with an output at 320-350 nm.

  • Desalting column or dialysis equipment.

Protocol
  • Reagent Preparation :

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Due to the hydrolysis of the Sulfo-NHS ester in aqueous solutions, do not store the stock solution.

  • Amine Acylation :

    • Dissolve the amine-containing molecule in the Reaction Buffer.

    • Add the this compound stock solution to the amine-containing molecule solution. A 10- to 50-fold molar excess of this compound is typically recommended.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker :

    • Remove unreacted this compound using a desalting column or through dialysis against the Reaction Buffer. This step is crucial to prevent unwanted reactions during photo-activation.

  • Photo-activation and Crosslinking :

    • Add the target molecule for photo-conjugation to the solution containing the acylated molecule.

    • Expose the reaction mixture to a UV lamp (320-350 nm) for 5-15 minutes. The optimal exposure time and distance from the lamp should be determined empirically. It is advisable to perform this step on ice to minimize heat-induced damage to the molecules.

  • Quenching (Optional) :

    • To quench any unreacted nitrene groups, add the Quenching Buffer to the reaction mixture and incubate for 15 minutes at room temperature.

  • Purification :

    • Purify the final conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography) to remove unreacted molecules and byproducts.

Applications in Research and Drug Development

This compound is a valuable tool in various research and development areas, primarily due to its ability to immobilize biomolecules onto a wide range of surfaces and to create specific bioconjugates.

Immobilization of Biomolecules

A primary application of this compound is the functionalization of surfaces for cell culture and tissue engineering. For instance, extracellular matrix (ECM) proteins like collagen or fibronectin can be covalently attached to hydrogel surfaces (e.g., polyacrylamide) to promote cell adhesion and study cell-matrix interactions.[7]

Immobilization_Workflow ECM_Protein ECM Protein (e.g., Collagen) Sulfo_SANPAH This compound ECM_Protein->Sulfo_SANPAH Acylated_ECM Acylated ECM Protein Sulfo_SANPAH->Acylated_ECM UV_Light UV Light Acylated_ECM->UV_Light Hydrogel Hydrogel Surface Functionalized_Hydrogel Functionalized Hydrogel Hydrogel->Functionalized_Hydrogel UV_Light->Functionalized_Hydrogel

Caption: Workflow for immobilizing ECM proteins on a hydrogel surface.

Potential Applications in Drug Development

While specific, large-scale applications of this compound in approved drug products are not widely documented, its chemical properties make it a potentially valuable tool in several areas of drug development:

  • Targeted Drug Delivery : this compound can be used to conjugate targeting ligands (e.g., antibodies, peptides, or small molecules) to the surface of drug delivery vehicles like liposomes or nanoparticles. The amine-reactive end can be used to attach the targeting ligand, and the photo-activatable end can be used to attach the ligand-crosslinker conjugate to the surface of the nanoparticle. This can enhance the specific delivery of therapeutic agents to target cells or tissues.

  • Antibody-Drug Conjugates (ADCs) : Heterobifunctional crosslinkers are fundamental to the synthesis of ADCs. While other crosslinkers with more specific thiol-reactive groups are commonly used, a molecule with the properties of this compound could theoretically be employed. The NHS ester could react with lysine residues on an antibody, and the photo-reactive group could be used to attach a cytotoxic drug. However, controlling the site and stoichiometry of conjugation would be challenging with the non-specific nitrene chemistry.

  • Hydrogel-Based Drug Release : this compound can be used to crosslink drug-loaded hydrogels, potentially influencing the release kinetics of the encapsulated therapeutic. By controlling the extent of crosslinking, the degradation rate and porosity of the hydrogel can be modulated, thereby controlling the rate of drug diffusion.

Storage and Handling

This compound is sensitive to moisture and light. It should be stored at -20°C, desiccated, and protected from light.[6] Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation of moisture upon opening.[6]

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with broad applications in life science research. Its combination of amine-reactivity, photo-activatability, and water solubility makes it particularly well-suited for the immobilization of biomolecules onto surfaces and the creation of bioconjugates in aqueous environments. While its direct application in commercial drug products is not extensively documented, its chemical functionalities offer significant potential in the development of targeted drug delivery systems and other advanced therapeutic platforms. Researchers and drug development professionals can leverage the unique properties of this compound to advance their studies in cell biology, tissue engineering, and the design of novel biopharmaceuticals.

References

Sulfo-SANPAH's 18.2 Å Spacer Arm: A Technical Deep Dive for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate (Sulfo-SANPAH), a heterobifunctional crosslinker, with a specific focus on the critical role of its 18.2 Å spacer arm in advanced research and drug development applications. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines detailed experimental protocols, and visualizes complex molecular interactions.

Core Properties of this compound

This compound is a versatile tool in bioconjugation and surface modification, primarily due to its distinct chemical moieties: a primary amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide (B81097) group. These are separated by a hexanoate (B1226103) spacer arm, contributing to a total spacer length of 18.2 angstroms.[1][2] This specific length is crucial for effectively bridging molecules without causing significant steric hindrance, a critical factor when working with large biomolecules like proteins.[3]

PropertyValueReference(s)
Spacer Arm Length 18.2 Å[1][2]
Molecular Weight 492.40 g/mol [1][2]
Chemical Formula C₁₆H₁₇N₆NaO₉S[1][2]
NHS Ester Reactivity Primary amines (e.g., lysine (B10760008) residues in proteins) at pH 7-9[4]
Photo-reactivity Forms a reactive nitrene upon UV light exposure (320-350 nm)[2]

The Significance of the 18.2 Å Spacer Arm

The 18.2 Å spacer arm of this compound provides a significant advantage in a variety of experimental contexts. This "medium" length spacer is particularly well-suited for intermolecular cross-linking, where the goal is to link two different molecules together.[3]

Reduced Steric Hindrance: When immobilizing large proteins, such as extracellular matrix (ECM) components like fibronectin or collagen, onto a substrate, the 18.2 Å spacer arm extends the protein away from the surface. This separation minimizes steric hindrance, ensuring that the protein's active sites remain accessible for cell binding or other interactions. While longer spacer arms can offer even greater separation, they may also introduce excessive flexibility, potentially leading to non-specific interactions. Conversely, shorter spacer arms may not provide sufficient clearance, leading to a loss of biological activity of the immobilized molecule.

Optimal for Cell Adhesion and Signaling Studies: In the context of cell biology, the 18.2 Å length has proven effective in studies of cell adhesion, migration, and mechanotransduction. By creating a more "natural" presentation of ECM proteins on artificial substrates like polyacrylamide hydrogels, this spacer length facilitates the study of cellular responses to their microenvironment. For instance, it allows for the formation of focal adhesions, which are critical for cell signaling and force transmission.

While direct quantitative comparisons of crosslinking efficiency based solely on spacer arm length are not extensively available in the reviewed literature, the widespread and successful use of this compound in creating bioactive surfaces for cell culture implicitly validates the efficacy of its 18.2 Å spacer.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key applications of this compound.

General Protocol for Protein Crosslinking

This protocol outlines the basic steps for using this compound to crosslink a protein to another molecule or surface.

  • Reagent Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution in an appropriate solvent like DMSO.[5]

  • Reaction with Primary Amines (NHS Ester Reaction):

    • Dissolve the protein to be modified in an amine-free buffer (e.g., phosphate (B84403) buffer) at pH 7-9.

    • Add the this compound stock solution to the protein solution. The molar ratio of crosslinker to protein may need to be optimized but a 20-fold molar excess is a common starting point.[1]

    • Incubate the reaction for 30-60 minutes at room temperature in the dark to allow the NHS ester to react with primary amines on the protein.

  • Removal of Excess Crosslinker: Remove unreacted this compound using dialysis or a desalting column. This step is crucial to prevent unwanted reactions in the subsequent photoactivation step.

  • Photoactivation (Nitrophenyl Azide Reaction):

    • Introduce the molecule or surface to be crosslinked to the modified protein.

    • Expose the mixture to UV light at 320-350 nm for 5-15 minutes. The exact time and intensity will depend on the specific setup.[2] The nitrophenyl azide group will form a highly reactive nitrene that will covalently bond to nearby molecules.

Protocol for Surface Functionalization of Polyacrylamide Gels for Cell Culture

This protocol is widely used in mechanobiology to study how cells respond to substrate stiffness.

  • Gel Preparation: Prepare polyacrylamide gels of the desired stiffness on a glass coverslip according to standard protocols.

  • This compound Activation:

    • Prepare a 0.5-1.0 mg/mL solution of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 8.5).

    • Cover the surface of the polyacrylamide gel with the this compound solution.

    • Expose the gel to UV light (365 nm) for 5-10 minutes to activate the nitrophenyl azide and attach the crosslinker to the gel surface.

    • Wash the gel thoroughly with buffer to remove unreacted this compound.

  • ECM Protein Immobilization:

    • Prepare a solution of the desired ECM protein (e.g., fibronectin, collagen) at a concentration of 0.1-1.0 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).[5]

    • Incubate the activated gel with the ECM protein solution for at least 2 hours at room temperature or overnight at 4°C. The NHS ester on the now gel-bound this compound will react with primary amines on the ECM protein.

    • Wash the gel extensively to remove unbound protein before seeding cells.

Visualizing Workflows and Pathways

To further elucidate the application of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

G cluster_0 Experimental Workflow: Surface Functionalization of Polyacrylamide Gel A Prepare Polyacrylamide Gel B Activate Gel Surface with this compound under UV Light A->B C Wash to Remove Excess this compound B->C D Incubate with ECM Protein Solution C->D E Wash to Remove Unbound Protein D->E F Seed Cells onto Functionalized Gel E->F

Experimental Workflow for Surface Functionalization

G cluster_1 Signaling Pathway: Integrin-Mediated Focal Adhesion ECM Immobilized ECM Protein (via this compound) Integrin Integrin Receptor ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Activation Cytoskeleton Actin Cytoskeleton Integrin->Cytoskeleton Linkage Src Src Kinase FAK->Src Activation Downstream Downstream Signaling (e.g., MAPK/ERK pathway) FAK->Downstream Activation Src->FAK Phosphorylation CellularResponse Cellular Response (Adhesion, Migration, Proliferation) Downstream->CellularResponse Cytoskeleton->CellularResponse

Integrin-Mediated Signaling Pathway

Conclusion

The 18.2 Å spacer arm of this compound is a key feature that contributes to its efficacy and versatility as a crosslinking agent in biological research. This specific length provides an optimal balance between bridging distance and conformational flexibility, enabling the successful immobilization of proteins for a wide range of applications, from fundamental cell biology to the development of novel therapeutics. The detailed protocols and workflow visualizations provided in this guide are intended to equip researchers with the knowledge to effectively utilize this compound in their experimental designs.

References

A Deep Dive into the Reactive Chemistries of NHS Esters and Nitrophenyl Azides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a profound understanding of bioconjugation chemistries is paramount for the successful development of novel therapeutics, diagnostics, and research tools. This technical guide provides an in-depth exploration of the reactivity of two widely employed functional groups: N-hydroxysuccinimide (NHS) esters and nitrophenyl azides. We will delve into their reaction mechanisms, specificity, and the critical experimental parameters that govern their efficiency, offering a comprehensive resource for designing and executing robust bioconjugation strategies.

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine-Reactive Chemistry

N-hydroxysuccinimide esters are among the most prevalent amine-reactive chemical groups used for the modification and crosslinking of proteins, peptides, and other biomolecules.[1] Their popularity stems from their ability to efficiently form stable amide bonds with primary amines under physiological to slightly alkaline conditions.[2]

Mechanism of Action and Primary Reactivity

The fundamental reaction of an NHS ester involves the nucleophilic attack of a deprotonated primary amine on the ester's carbonyl carbon. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] The primary targets for NHS ester reactivity in proteins are the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus.[3]

NHS_Ester_Reaction

Competing Reactions and Specificity

A critical consideration when working with NHS esters is the competing hydrolysis reaction, where the ester reacts with water to regenerate the carboxylic acid and release NHS. This hydrolysis is highly pH-dependent, with the rate increasing significantly at higher pH values.[2] The half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 9.[4] The sulfonated version, sulfo-NHS esters, are more water-soluble but exhibit similar susceptibility to hydrolysis.[4][5]

While highly selective for primary amines, NHS esters can also react with other nucleophilic amino acid side chains, particularly the hydroxyl groups of serine, threonine, and tyrosine.[3] These side reactions, leading to the formation of less stable ester linkages, can be significant, with some studies reporting a frequency of up to 30% for modifications on serine and threonine residues.[6]

Quantitative Data on NHS Ester Reactivity
ParameterValueConditionsReference(s)
Optimal pH for Aminolysis 7.2 - 8.5Aqueous buffers[2]
Half-life of NHS Ester (Hydrolysis) 4-5 hourspH 7.0, 0°C[2]
10 minutespH 8.6, 4°C[2]
Side Reactivity (Ser, Thr, Tyr) Can be significant (~30%)Dependent on protein structure and reaction conditions[3][6]

Nitrophenyl Azides: Photo-inducible Crosslinking Agents

Nitrophenyl azides are a class of photo-reactive crosslinkers that remain inert until activated by ultraviolet (UV) light. This temporal control offers a significant advantage in studying transient molecular interactions.

Mechanism of Photoactivation and Reactivity

Upon exposure to UV light, typically in the range of 300-460 nm, the nitrophenyl azide (B81097) group undergoes photolysis, releasing nitrogen gas (N₂) and forming a highly reactive nitrene intermediate.[7] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, as well as addition reactions with double bonds.[7] When primary amines are present, the predominant reaction pathway involves a ring expansion of the nitrene to react with the nucleophilic amine.[7] The use of nitrophenyl azides is generally preferred over simple phenyl azides because they can be activated with longer wavelength UV light, which is less damaging to biological samples.[8]

Nitrophenyl_Azide_Reaction

Experimental Considerations for Photo-Crosslinking

Successful photo-crosslinking experiments with nitrophenyl azides require careful consideration of the UV light source and exposure conditions. High-wattage lamps emitting in the 300-460 nm range are effective.[7] It is crucial to avoid shorter wavelength UV light (e.g., 254 nm) which can cause damage to proteins.[7] The reaction should be performed in amine-free buffers to prevent quenching of the nitrene intermediate.[8]

Heterobifunctional Crosslinkers: Combining the Best of Both Worlds

Heterobifunctional crosslinkers that incorporate both an NHS ester and a nitrophenyl azide moiety, such as Sulfo-SANPAH, offer a powerful two-step approach to crosslinking.[7] This allows for the initial, controlled reaction of the NHS ester with a primary amine on the first target molecule in the dark. After removal of excess crosslinker, the second target molecule can be introduced, and the interaction captured by activating the nitrophenyl azide with UV light.[7]

Heterobifunctional_Workflow

Experimental Protocols

General Protocol for NHS Ester Labeling of Proteins
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.2 and 8.5.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF.

  • Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should typically be less than 10%.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine.

  • Purification: Remove excess, non-reacted, and hydrolyzed reagent by dialysis or gel filtration.

General Protocol for Photo-Crosslinking with this compound
  • NHS Ester Reaction: In a dark environment, react the target protein with this compound in an amine-free buffer at pH 7-9 for 30-60 minutes at room temperature. A 10- to 50-fold molar excess of the crosslinker is typically used.[7]

  • Removal of Excess Crosslinker: Remove unreacted and hydrolyzed this compound by gel filtration or dialysis.

  • Introduction of Binding Partner: Add the interacting protein or molecule to the solution containing the modified target protein.

  • Photoactivation: Expose the sample to UV light with a wavelength between 300-460 nm.[9] A high-wattage UV lamp positioned a few centimeters from the sample is recommended.[9] Irradiation time will vary depending on the lamp intensity and sample concentration and may require optimization.

  • Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE and mass spectrometry.

Mass Spectrometry Analysis of Crosslinked Peptides

Mass spectrometry is a powerful tool for identifying the sites of crosslinking within proteins and protein complexes. The general workflow involves:

  • Enzymatic Digestion: The crosslinked protein sample is digested with a protease, typically trypsin.

  • Enrichment of Crosslinked Peptides: Crosslinked peptides are often of low abundance and can be enriched using techniques like size-exclusion chromatography or by incorporating an affinity tag into the crosslinker.

  • LC-MS/MS Analysis: The enriched peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Specialized software is used to identify the crosslinked peptides from the complex MS/MS data.

MS_Workflow

Conclusion

Both NHS esters and nitrophenyl azides are invaluable tools in the arsenal (B13267) of researchers in drug development and the life sciences. NHS esters provide a robust and efficient method for conjugating molecules to primary amines, while nitrophenyl azides offer the advantage of temporal control through photoactivation. The combination of these two functionalities in heterobifunctional crosslinkers enables sophisticated, multi-step labeling and crosslinking strategies. A thorough understanding of their respective reactivities, specificities, and the influence of experimental parameters is crucial for the successful application of these powerful chemical tools. This guide provides a solid foundation for designing and implementing effective bioconjugation experiments to unravel complex biological processes and accelerate the development of innovative therapeutics.

References

Sulfo-SANPAH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Applications of Sulfo-SANPAH for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the heterobifunctional crosslinker, this compound (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate), a valuable tool in various biochemical and biomedical research applications.

Core Properties of this compound

This compound is a water-soluble crosslinking agent widely used for covalently linking molecules.[1][2][3] Its utility stems from its heterobifunctional nature, possessing two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide (B81097) group.[4][5][6] The NHS ester reacts efficiently with primary amines (-NH2) at a pH of 7-9 to form stable amide bonds.[1][4][5][6] The other end of the molecule contains a nitrophenyl azide group which, upon exposure to UV light (optimally at 320-350 nm), forms a highly reactive nitrene group.[1][4][6] This nitrene can then form covalent bonds by inserting into C-H and N-H bonds or by reacting with double bonds and nucleophiles.[1][4][5]

The sulfonate group on the succinimidyl ring renders the molecule water-soluble, allowing for conjugation reactions in aqueous buffers without the need for organic solvents.[2][3][5]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₆H₁₈N₆O₉S[7]
C₁₆H₁₇N₆NaO₉S (Sodium Salt)[4][8][9]
Molecular Weight 470.41 g/mol [10]
470.4 Da[7]
492.40 g/mol (Sodium Salt)[4][8][9]
Spacer Arm Length 18.2 Å[2][3][8]
Photoreactivity Wavelength 320-350 nm[2][3][6][7][8]
Solubility Soluble in water up to 10 mM[5][7]

Mechanism of Action

The crosslinking process with this compound is a two-step reaction, providing control over the conjugation process.

Sulfo_SANPAH_Mechanism cluster_step1 Step 1: Amine Reaction (in dark) cluster_step2 Step 2: Photoactivation Molecule1 Molecule 1 (with Primary Amine) Intermediate Intermediate Complex Molecule1->Intermediate NHS ester reaction (pH 7-9) Sulfo_SANPAH This compound (NHS Ester end) Sulfo_SANPAH->Intermediate Activated_Intermediate Activated Intermediate (Nitrene formation) Intermediate->Activated_Intermediate Azide group remains inactive Molecule2 Molecule 2 (with C-H, N-H, or double bond) Final_Conjugate Covalently Linked Molecule 1 & 2 Molecule2->Final_Conjugate UV_Light UV Light (320-350 nm) UV_Light->Activated_Intermediate Activated_Intermediate->Final_Conjugate Insertion reaction

Caption: Mechanism of this compound crosslinking.

Experimental Protocol: General Procedure for Crosslinking

This protocol provides a general guideline for using this compound to crosslink a protein to another molecule. Optimization may be required for specific applications.

Materials:

  • This compound

  • Molecule to be conjugated (e.g., protein)

  • Reaction Buffer: Amine-free and sulfhydryl-free buffer, pH 7-9 (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4).[5][8] Do not use buffers containing Tris or glycine.[5]

  • Quenching Buffer (optional): e.g., 25-60 mM Tris-HCl, pH 7.5

  • UV Lamp (320-350 nm)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][8]

    • Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).[5][8] Do not store aqueous stock solutions as the NHS ester is susceptible to hydrolysis.[2][5][8]

  • Amine Reaction (First Step - in the dark):

    • Dissolve the protein (or other amine-containing molecule) in the Reaction Buffer.

    • Add the this compound solution to the protein solution. A common starting point is a 20-fold molar excess of this compound to the protein.[8] The final crosslinker concentration is typically between 0.5 to 5 mM.[8]

    • Incubate the reaction for 30-60 minutes at room temperature.[8]

  • Removal of Excess Crosslinker (Optional but Recommended):

    • To prevent unwanted reactions of the photo-activated group with the first protein, it is advisable to remove non-reacted and hydrolyzed this compound. This can be achieved by dialysis or gel filtration (desalting column).[8]

  • Photo-activation and Covalent Linkage (Second Step):

    • Add the second molecule to be conjugated to the solution containing the modified first molecule.

    • Expose the reaction mixture to UV light (320-350 nm).[8] The distance from the lamp and the exposure time will need to be optimized for the specific setup. A typical starting point is a high-wattage UV lamp placed 5-10 cm above the sample.[8]

  • Quenching (Optional):

    • To stop the reaction, unreacted this compound can be quenched by adding a quenching buffer containing primary amines (e.g., Tris or glycine) and incubating for 10-15 minutes at room temperature.[8]

Experimental_Workflow start Start reagent_prep 1. Prepare this compound and Protein Solutions start->reagent_prep amine_reaction 2. Mix and Incubate (Amine Reaction in Dark) reagent_prep->amine_reaction desalting 3. Remove Excess this compound (Dialysis/Gel Filtration) amine_reaction->desalting add_molecule2 4. Add Target Molecule desalting->add_molecule2 photoactivation 5. Expose to UV Light (320-350 nm) add_molecule2->photoactivation quenching 6. Quench Reaction (Optional) photoactivation->quenching end End: Purified Conjugate quenching->end

Caption: General experimental workflow for this compound crosslinking.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications, particularly in fields that require the stable linkage of biomolecules.

  • Surface Functionalization of Biomaterials: this compound is extensively used to immobilize proteins, peptides, and other biomolecules onto various surfaces.[1] This is crucial for creating biocompatible materials, cell culture substrates that mimic the extracellular matrix (ECM), and biosensors.[1][10] For instance, it is used to functionalize polyacrylamide hydrogels to study cell adhesion and mechanotransduction.[1][10]

  • Cell-Surface Protein Crosslinking: Due to its water solubility and membrane-impermeable nature (due to the sulfo-group), this compound is ideal for crosslinking proteins on the surface of living cells.[5] This allows for the study of protein-protein interactions in their native environment.

  • Drug Delivery Systems: In drug development, this compound can be used to conjugate drugs or targeting ligands to carrier molecules such as nanoparticles, liposomes, or polymers.[1] This enables the development of targeted drug delivery systems that can specifically deliver a therapeutic agent to a desired site, potentially increasing efficacy and reducing side effects.[1]

  • Immunoassays and Diagnostics: The ability to covalently link antibodies and antigens to solid supports or reporter molecules is fundamental to the development of various immunoassays, such as ELISA and Western blotting.[2][3]

While this compound is not directly involved in cell signaling pathways as a signaling molecule, its application in creating defined cellular microenvironments allows researchers to investigate how the physical and chemical properties of the extracellular matrix influence intracellular signaling cascades that control cell behavior, such as proliferation, differentiation, and migration.[7]

References

Sulfo-SANPAH: A Technical Guide to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core features and applications of Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate), a versatile heterobifunctional crosslinker. Designed for professionals in research and drug development, this document provides detailed technical information, quantitative data, and experimental protocols to effectively utilize this compound in protein conjugation strategies.

Core Features of this compound

This compound is a water-soluble crosslinker featuring two distinct reactive groups, enabling sequential and controlled conjugation of biomolecules.[1] Its key characteristics make it a valuable tool for creating specific and stable bioconjugates.

Heterobifunctional Nature: this compound possesses two different reactive moieties:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2) found on proteins and other molecules.[2]

  • A photoactivatable nitrophenyl azide (B81097) group that, upon exposure to UV light, forms a highly reactive nitrene which can insert into C-H and N-H bonds or react with nucleophiles.[2][3]

This dual functionality allows for a two-step conjugation process, providing greater control over the crosslinking reaction compared to homobifunctional crosslinkers.

Water Solubility: The presence of a sulfonate group on the N-hydroxysuccinimide ring renders this compound water-soluble, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic solvents.[4][2][3] This is particularly advantageous for maintaining the native conformation and activity of proteins.

Spacer Arm: A spacer arm with a length of 18.2 Å separates the two reactive ends of the molecule.[5] This spacer minimizes steric hindrance between the conjugated molecules, preserving their biological function.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative parameters of this compound are summarized in the table below.

PropertyValueReference(s)
Alternative Name N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate[5]
Molecular Weight 492.40 g/mol [1][5]
Chemical Formula C16H17N6NaO9S[1][5]
Spacer Arm Length 18.2 Å[6][5]
Photoactivation Wavelength 300-460 nm[3][5]
Solubility Water-soluble up to 10 mM[3]
Purity ≥ 90%[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide a general protocol for a two-step protein conjugation.

Materials and Reagents
  • This compound

  • Protein A (to be modified with this compound)

  • Protein B (or other molecule to be conjugated to Protein A)

  • Amine-free buffers (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7-9; 20 mM HEPES; 100 mM carbonate/bicarbonate; 50 mM borate)[3]

  • Quenching buffer (e.g., 25-60 mM Tris)[5]

  • Desalting columns or dialysis equipment

  • UV lamp (emitting at 300-460 nm)[3][5]

Step 1: Amine-Reactive Conjugation (NHS Ester Reaction)

This initial step involves the reaction of the NHS ester group of this compound with primary amines on the target protein (Protein A).

  • Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][5] Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate amine-free buffer immediately before use.[3][5] Do not store the reconstituted crosslinker.[3]

  • Reaction: Add the this compound solution to the solution of Protein A. A common starting point is a 20-fold molar excess of the crosslinker to the protein.[5] The final crosslinker concentration is typically between 0.5 to 5 mM.[5]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[5] The reaction can also be performed on ice, but may require a longer incubation time.[5]

  • Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris) can be added to react with any excess this compound.[5]

  • Purification: Remove excess, non-reacted, and hydrolyzed this compound from the modified Protein A using a desalting column or dialysis.[3][5] This step is crucial to prevent unwanted side reactions in the subsequent photoactivation step.

Step 2: Photoactivatable Conjugation (Nitrophenyl Azide Reaction)

In this second step, the nitrophenyl azide group on the modified Protein A is activated by UV light to form a covalent bond with the second molecule (Protein B).

  • Mixing: Combine the purified, this compound-modified Protein A with Protein B in a suitable reaction vessel.

  • Photoactivation: Expose the reaction mixture to a UV lamp with an emission wavelength between 300-460 nm.[3][5] It is important to avoid wavelengths below 300 nm as they can cause protein damage.[3] The distance from the lamp to the sample is typically 5-10 cm.[3][5] The duration of exposure will depend on the intensity of the UV source.

  • Final Product: The resulting product is a conjugate of Protein A and Protein B, linked via the this compound crosslinker.

Diagrams and Workflows

Visual representations of the experimental processes can aid in understanding the logical flow and key steps.

Sulfo_SANPAH_Conjugation_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Photoactivation prep Prepare this compound and Protein A react React this compound with Protein A prep->react Add crosslinker to protein quench Optional: Quench excess crosslinker react->quench purify1 Purify modified Protein A react->purify1 If not quenching quench->purify1 mix Mix modified Protein A with Protein B purify1->mix Transfer purified product uv Expose to UV light (300-460 nm) mix->uv product Final Conjugate: Protein A - this compound - Protein B uv->product

Caption: General workflow for a two-step protein conjugation using this compound.

Sulfo_SANPAH_Reaction_Mechanism cluster_amine_reaction Amine-Reactive Stage cluster_photo_reaction Photo-Reactive Stage Sulfo_SANPAH This compound Modified_Protein_A This compound -modified Protein A Sulfo_SANPAH->Modified_Protein_A Protein_A_NH2 Protein A (Primary Amine) Protein_A_NH2->Modified_Protein_A Sulfo_NHS_leaving_group Sulfo-NHS (Leaving Group) Modified_Protein_A->Sulfo_NHS_leaving_group releases UV_Light UV Light (300-460 nm) Modified_Protein_A->UV_Light Nitrene_Intermediate Reactive Nitrene Intermediate UV_Light->Nitrene_Intermediate forms Final_Conjugate Covalently Linked Conjugate Nitrene_Intermediate->Final_Conjugate Protein_B Protein B (or other molecule) Protein_B->Final_Conjugate

Caption: Reaction mechanism of this compound in a two-step conjugation process.

Applications in Research and Development

This compound is widely utilized in various applications, including:

  • Immobilization of proteins: Covalently attaching proteins, such as extracellular matrix (ECM) proteins, to surfaces like polyacrylamide gels for cell culture studies.[6][7][8]

  • Western blotting: Enhancing the detection of proteins in Western blot experiments.[6][9]

  • Drug delivery: Conjugating antibodies or other targeting ligands to drug-loaded nanoparticles or liposomes.

  • Enzyme immobilization: Creating stable and reusable biocatalysts by crosslinking enzymes to solid supports.

Important Considerations

  • Moisture Sensitivity: The NHS ester of this compound is susceptible to hydrolysis.[3][5] It is crucial to handle the reagent in a dry environment and to prepare solutions immediately before use.

  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls during the NHS ester reaction, as they will compete with the intended target.[3][5]

  • Light Protection: The nitrophenyl azide group is light-sensitive. The first step of the conjugation and the storage of the reagent should be performed in the dark or protected from light.

  • Optimization: The optimal concentrations of the crosslinker and proteins, as well as the reaction times, may need to be determined empirically for each specific application.

By understanding the key features, quantitative data, and experimental protocols outlined in this guide, researchers can effectively leverage this compound for their protein conjugation needs, leading to the successful development of novel bioconjugates for a wide range of applications.

References

Methodological & Application

Application Notes and Protocols for Sulfo-SANPAH Functionalization of Polyacrylamide Gels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the functionalization of polyacrylamide gels using the heterobifunctional crosslinker Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate). This method is widely employed to covalently attach proteins, peptides, and other amine-containing ligands to the surface of polyacrylamide gels, thereby enabling studies of cell-matrix interactions, mechanotransduction, and other cellular processes in a controlled in vitro environment.

Introduction

Polyacrylamide hydrogels are a versatile platform for cell culture due to their tunable mechanical properties and optical transparency.[1] However, they are biochemically inert and do not inherently support cell adhesion.[1] Surface functionalization with extracellular matrix (ECM) proteins or other biomolecules is therefore essential. This compound is a popular crosslinker for this purpose. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the ligand of interest, and a photoactivatable nitrophenyl azide (B81097) group that forms a covalent bond with the polyacrylamide gel upon UV irradiation.[2][3][4][5] This creates a stable, functionalized surface for cell culture and analysis.[6]

Mechanism of Action

The this compound crosslinking process occurs in two main steps:

  • Photoactivation and Gel Conjugation: Upon exposure to UV light (typically 320-365 nm), the nitrophenyl azide group of this compound forms a highly reactive nitrene group.[3][4][5] This nitrene group can then insert into C-H and N-H bonds within the polyacrylamide matrix, forming a stable covalent linkage.[4][5]

  • Ligand Immobilization: The NHS ester end of the now gel-conjugated this compound reacts with primary amine groups (-NH2) on the protein or peptide to be immobilized, forming a stable amide bond.[3][4] This reaction is most efficient at a pH range of 7-9.[4]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the functionalization of polyacrylamide gels with this compound.

Required Reagents and Equipment

Reagents:

  • This compound (CAS 102568-43-4)[6][7]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)[1][8]

  • 50 mM HEPES buffer (pH 8.5)[3]

  • Phosphate-Buffered Saline (PBS)

  • Polyacrylamide gels on glass coverslips

  • Protein or ligand solution for coating (e.g., Fibronectin, Collagen I)[9][10]

  • Deionized water

Equipment:

  • UV lamp (365 nm)[3][9][11]

  • Pipettes and sterile tips

  • Conical tubes

  • Orbital shaker

  • Forceps

  • Sterile cell culture hood

Preparation of Solutions

This compound Stock Solution (100 mg/mL):

  • Work in a chemical fume hood and protect the reagent from light as this compound is light-sensitive.[1][3][8]

  • To a vial containing 50 mg of this compound powder, add 200 µL of anhydrous DMSO.[1][8]

  • Dissolve the powder by pipetting up and down.[1][8]

  • Transfer the solution to a sterile 1.5 mL microcentrifuge tube.[1][8]

  • Rinse the original vial with additional anhydrous DMSO to ensure all the powder is transferred.[1][8]

  • Aliquot the stock solution into smaller volumes (e.g., 25 µL) and store at -20°C, protected from light and moisture.[1][8] Avoid freeze-thaw cycles.[1][8] The stock solution in DMSO can be stored at -80°C for up to a year.[12]

Working this compound Solution (0.5 mg/mL):

  • Immediately before use, thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution in 50 mM HEPES buffer (pH 8.5) to a final concentration of 0.5 mg/mL. For example, add 5 µL of 100 mg/mL stock to 995 µL of HEPES buffer. It is critical to prepare this solution fresh as this compound is unstable in aqueous solutions.[3]

Polyacrylamide Gel Functionalization Protocol
  • Wash the polymerized polyacrylamide gels on coverslips three times with PBS to remove any unreacted monomers.

  • Place the gels in a sterile petri dish or 6-well plate.

  • Completely cover the surface of each gel with the freshly prepared 0.5 mg/mL this compound working solution (e.g., 250 µL for a 25 mm coverslip).[3]

  • Expose the gels to UV light (365 nm) for 5-10 minutes.[10][11] The solution should change color from orange-red to brown, indicating successful photoactivation.[3]

  • Aspirate the this compound solution and wash the gels three times with PBS to remove unbound crosslinker.[3]

  • Immediately proceed to the protein coating step.

Protein Coating Protocol
  • Prepare the desired protein solution in a suitable buffer (e.g., PBS). The optimal protein concentration may vary depending on the protein and application, but a starting concentration of 10-100 µg/mL is common.[9][10]

  • Cover the surface of the activated gels with the protein solution.

  • Incubate the gels with the protein solution. Incubation can be performed for 2 hours at room temperature or overnight at 4°C.[3] The latter is often preferred to minimize protein degradation.[9][13]

  • After incubation, aspirate the protein solution and wash the gels three times with PBS to remove any unbound protein.

  • The functionalized gels are now ready for cell seeding or other downstream applications. Store the gels in PBS at 4°C if not used immediately.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound protocol.

ParameterValueReference
This compound Stock Solution100 mg/mL in anhydrous DMSO[1][8]
This compound Working Solution0.2 - 1.0 mg/mL in HEPES buffer (pH 8.5)[3][9][10][11]
UV Wavelength320 - 365 nm[3][11]
UV Exposure Time5 - 15 minutes[9][10][11]
Protein Concentration10 - 500 µg/mL[9][10]
Protein Incubation Time2 hours at RT or overnight at 4°C[3][9]

Table 1: Key parameters for this compound functionalization.

ProteinConcentrationSubstrateReference
Collagen I50 µg/mLPolyacrylamide Gel[9]
Fibronectin40 µg/mLPolyacrylamide Gel[10]
Fibronectin132 µg/mLPolyacrylamide Gel[9]

Table 2: Example protein concentrations for coating.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for this compound functionalization.

Sulfo_SANPAH_Workflow Experimental Workflow for Polyacrylamide Gel Functionalization cluster_prep Preparation cluster_func Functionalization cluster_coat Coating cluster_final Final Product prep_gel Prepare Polyacrylamide Gels add_sulfo Add this compound to Gel prep_gel->add_sulfo prep_sulfo Prepare this compound Working Solution (0.5 mg/mL) prep_sulfo->add_sulfo prep_protein Prepare Protein Solution (e.g., 50 µg/mL Fibronectin) add_protein Add Protein Solution to Activated Gel prep_protein->add_protein uv_expose Expose to UV Light (365 nm) add_sulfo->uv_expose wash1 Wash Gels (3x with PBS) uv_expose->wash1 wash1->add_protein incubate Incubate (e.g., overnight at 4°C) add_protein->incubate wash2 Wash Gels (3x with PBS) incubate->wash2 final_gel Functionalized Gel Ready for Cell Seeding wash2->final_gel

Caption: Workflow for polyacrylamide gel functionalization using this compound.

Sulfo_SANPAH_Mechanism Mechanism of this compound Crosslinking cluster_step1 Step 1: Photoactivation cluster_step2 Step 2: Ligand Immobilization sulfo_sanpah This compound (Nitrophenyl Azide) nitrene Reactive Nitrene Intermediate sulfo_sanpah->nitrene Activation uv_light UV Light (320-365 nm) gel_conjugate This compound Covalently Bound to Gel nitrene->gel_conjugate Insertion into C-H/N-H bonds pa_gel Polyacrylamide Gel nhs_ester NHS Ester on Gel-Bound this compound amide_bond Stable Amide Bond nhs_ester->amide_bond Reaction protein_amine Primary Amine on Protein protein_amine->amide_bond functionalized_surface Functionalized Gel Surface amide_bond->functionalized_surface

Caption: Two-step mechanism of this compound crosslinking to polyacrylamide gels.

Troubleshooting and Considerations

  • Low Protein Conjugation Efficiency: The efficiency of this compound can be low due to the lack of sufficient nucleophiles on the polyacrylamide surface.[14] Some studies have explored pre-functionalizing the gel with amine groups to enhance efficiency.[14]

  • Batch-to-Batch Variability: The this compound protocol can exhibit variability between experiments.[15] Careful control of reagent preparation, UV exposure, and washing steps is crucial for reproducibility.

  • This compound Instability: this compound is sensitive to light and moisture.[1][3][8] Stock solutions should be stored properly, and working solutions should be prepared fresh immediately before use.[3] The NHS ester is susceptible to hydrolysis in aqueous solutions.[6][7]

  • Alternative Crosslinkers: Other crosslinking strategies exist, such as those utilizing NHS-acrylamide esters or 2-pyridinecarboxaldehyde, which may offer improved stability, efficiency, or cost-effectiveness.[11][15]

By following this detailed protocol and considering the outlined factors, researchers can successfully functionalize polyacrylamide gels for a wide range of applications in cell biology and drug development.

References

Application Notes and Protocols for Sulfo-SANPAH-Mediated ECM Protein Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immobilization of extracellular matrix (ECM) proteins onto various substrates is a fundamental technique for creating biologically relevant surfaces for cell culture, tissue engineering, and drug screening applications. Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) is a heterobifunctional crosslinker widely used for this purpose. It possesses an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on proteins and a photoactivatable nitrophenyl azide (B81097) group that covalently binds to a substrate upon UV irradiation.[1][2] This allows for the stable and covalent attachment of ECM proteins, such as collagen and fibronectin, to a variety of surfaces, most commonly polyacrylamide hydrogels.[3][4] These protein-coated surfaces can then be used to study cell adhesion, migration, differentiation, and signaling in a controlled in vitro environment.

Mechanism of Action

The utility of this compound lies in its two distinct reactive groups, enabling a two-step immobilization process:

  • Amine Reaction: The NHS ester end of this compound readily reacts with primary amine groups (-NH₂) found on lysine (B10760008) residues and the N-terminus of ECM proteins, forming a stable amide bond. This reaction is typically carried out in a buffer with a pH of 7.2-8.5.[5]

  • Photocrosslinking: The nitrophenyl azide group, upon exposure to UV light (typically 320-350 nm), forms a highly reactive nitrene group.[2] This nitrene can then non-selectively insert into C-H and N-H bonds on the substrate surface, forming a covalent linkage.

This two-step process allows for controlled immobilization of the protein to the desired surface.

Quantitative Data Summary

The efficiency of ECM protein immobilization using this compound can be assessed using various methods, including fluorescence microscopy and atomic force microscopy (AFM). Below is a summary of quantitative data from published studies.

Parameter MeasuredSubstrateECM ProteinMethodResultReference
Immobilization Efficiency Polyacrylamide HydrogelFluorescently labeled BSAFluorescence Microscopy10-fold higher fluorescence signal on amine-modified hydrogels compared to unmodified hydrogels.[4]
Protein Tethering Force Polyacrylamide HydrogelCollagen IAtomic Force MicroscopyRupture forces between an anti-collagen antibody-functionalized AFM tip and the collagen-coated surface were measured to quantify tethering.[6]
Cell Adhesion ECM-coated 48-well plateFibronectin, Collagen I, Collagen IV, Laminin I, FibrinogenColorimetric Crystal Violet AssayAdherent cells are stained and quantified by measuring absorbance at 550-560 nm.[7][8][7][8]

Experimental Protocols

Protocol 1: Immobilization of ECM Proteins on Polyacrylamide Hydrogels

This protocol describes the most common application of this compound for coating polyacrylamide gels with ECM proteins.

Materials:

  • Polyacrylamide hydrogels on glass coverslips

  • This compound (store at -20°C, protected from light and moisture)[5]

  • Anhydrous DMSO

  • 50 mM HEPES buffer (pH 8.5)

  • ECM protein solution (e.g., 0.1-1 mg/mL Collagen I or Fibronectin in a suitable buffer)[9][10]

  • Phosphate Buffered Saline (PBS)

  • UV lamp (365 nm)

Procedure:

  • Prepare this compound Solution:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.[5]

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mg in 20 µL).[9]

    • Immediately before use, dilute the stock solution in 50 mM HEPES buffer (pH 8.5) to a final concentration of 0.5-1 mg/mL.[10] Protect the solution from light.

  • Activate the Hydrogel Surface:

    • Wash the polyacrylamide hydrogels with 50 mM HEPES buffer.

    • Remove excess buffer from the gel surface.

    • Add the this compound solution to the gel surface, ensuring it is completely covered (approximately 200-300 µL for a standard coverslip).[10][11]

    • Immediately expose the gels to UV light (365 nm) for 5-10 minutes. The color of the solution may change to a rust brown, indicating photoactivation.[10]

  • Wash the Activated Hydrogel:

    • Wash the hydrogels three times with PBS to remove unreacted this compound.

  • Incubate with ECM Protein:

    • Prepare the ECM protein solution at the desired concentration in PBS or another suitable buffer.

    • Add the ECM protein solution to the activated hydrogel surface.

    • Incubate overnight at 4°C with gentle agitation.[10] This prevents collagen polymerization at higher concentrations.

  • Final Wash:

    • The following day, wash the ECM-coated hydrogels three times with PBS to remove unbound protein.

    • The hydrogels are now ready for cell seeding or other downstream applications.

Protocol 2: Cell Adhesion Assay on Immobilized ECM Proteins

This protocol provides a method to functionally assess the immobilized ECM proteins by quantifying cell adhesion.

Materials:

  • ECM-coated substrates (e.g., hydrogels or multi-well plates)

  • Cell suspension in serum-free medium[12]

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Crystal Violet solution

  • 10% Acetic Acid or 2% SDS[7]

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cell type in serum-free medium at a concentration of 0.1-1.0 x 10⁶ cells/mL.[8]

    • Seed the cells onto the ECM-coated substrates and control (e.g., BSA-coated) surfaces.

    • Incubate for 30-90 minutes in a cell culture incubator to allow for cell attachment.[8]

  • Washing:

    • Gently wash the substrates 3-5 times with PBS to remove non-adherent cells.[8]

  • Fixation and Staining:

    • Fix the adherent cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash the substrates with PBS.

    • Stain the cells with 0.1% Crystal Violet solution for 10-20 minutes at room temperature.

    • Wash the substrates extensively with water to remove excess stain.

  • Quantification:

    • Allow the substrates to air dry.

    • Extract the Crystal Violet stain from the cells by adding 10% acetic acid or 2% SDS and incubating for 15-30 minutes with gentle shaking.[7]

    • Transfer the extracted stain to a 96-well plate.

    • Measure the absorbance at 550-560 nm using a plate reader. The absorbance is proportional to the number of adherent cells.[7][8]

Visualizations

Chemical Reaction of this compound

Sulfo_SANPAH_Reaction cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Photo-crosslinking This compound This compound Protein_Conjugate This compound-Protein Conjugate This compound->Protein_Conjugate NHS ester reacts with primary amine (pH 7.2-8.5) Protein ECM Protein (-NH2) Protein->Protein_Conjugate Substrate Substrate Surface Immobilized_Protein Immobilized ECM Protein Substrate->Immobilized_Protein Protein_Conjugate_2 This compound-Protein Conjugate Protein_Conjugate_2->Immobilized_Protein UV Light (320-350 nm) Nitrophenyl azide forms reactive nitrene

Caption: Covalent immobilization of ECM proteins using this compound.

Experimental Workflow for ECM Protein Immobilization

experimental_workflow prep_sulfo Prepare this compound Solution activate_surface Activate Substrate Surface with this compound and UV Light prep_sulfo->activate_surface wash1 Wash to Remove Excess this compound activate_surface->wash1 add_ecm Incubate with ECM Protein Solution wash1->add_ecm wash2 Wash to Remove Unbound Protein add_ecm->wash2 ready ECM-Coated Substrate Ready for Use wash2->ready

Caption: Step-by-step workflow for immobilizing ECM proteins.

Integrin-Mediated Cell Adhesion Signaling Pathway

integrin_signaling ecm Immobilized ECM Protein integrin Integrin Receptor (α/β subunits) ecm->integrin Binding fak FAK (Focal Adhesion Kinase) integrin->fak Activation src Src Kinase fak->src Recruitment & Activation pi3k_pathway PI3K/Akt Pathway fak->pi3k_pathway ras_pathway Ras/MAPK Pathway src->ras_pathway rho_pathway Rho GTPase Pathway src->rho_pathway gene_expression Changes in Gene Expression ras_pathway->gene_expression cytoskeleton Actin Cytoskeleton Rearrangement rho_pathway->cytoskeleton cell_survival Cell Survival and Proliferation pi3k_pathway->cell_survival

Caption: Simplified integrin signaling cascade upon cell binding to immobilized ECM.[13][14][15]

References

Step-by-Step Guide for Sulfo-SANPAH Crosslinking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to using Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate), a heterobifunctional crosslinker. These application notes and protocols are designed to furnish researchers, scientists, and drug development professionals with the necessary information for the successful application of this compound in their experimental workflows.

Introduction

This compound is a versatile crosslinking agent used to covalently link molecules, particularly proteins, to other molecules or surfaces.[1][2][3] It possesses two reactive groups: an N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide (B81097).[2] The NHS ester reacts with primary amines (-NH2) on a target molecule, while the nitrophenyl azide group, upon activation with UV light, forms a highly reactive nitrene that can insert into C-H or N-H bonds non-specifically.[2] Its water-solubility, conferred by the sulfonyl group, makes it suitable for use in aqueous environments with biological molecules.[1][2]

Key Applications

This compound is widely employed in various research and development areas, including:

  • Surface Functionalization: Immobilizing proteins and other biomolecules onto surfaces such as hydrogels (e.g., polyacrylamide) and other substrates for cell culture and biocompatibility studies.

  • Protein-Protein Interaction Studies: Capturing and identifying interacting proteins in solution or on the cell surface.

  • Drug Delivery: Functionalizing nanoparticles and other drug carriers with targeting ligands.

  • Western Blotting: Enhancing the detection of protein-protein interactions.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Alternative Name N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
Molecular Weight 492.40 g/mol [4]
Spacer Arm Length 18.2 Å[4][5]
CAS Number 102568-43-4[4]
Reactive Groups NHS ester (amine-reactive), Nitrophenyl azide (photo-reactive)
Photoactivation Wavelength 320-350 nm[5]
Solubility Water-soluble
Storage Store at -20°C, protected from light and moisture.[4]

Experimental Protocols

Below are detailed protocols for common applications of this compound. It is crucial to handle this compound with care, as it is light and moisture-sensitive.[4]

Protocol 1: General Protein-Protein Crosslinking in Solution

This protocol describes the general procedure for crosslinking two proteins in solution.

Materials:

  • This compound

  • Protein A and Protein B in a suitable buffer (e.g., 20 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • UV lamp (320-350 nm)

  • Desalting column

Procedure:

  • Reagent Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. Prepare a fresh stock solution of this compound (e.g., 10 mM) in an appropriate amine-free buffer (e.g., phosphate buffer) immediately before use. Do not store aqueous solutions of this compound as the NHS ester is prone to hydrolysis.

  • Reaction with Protein A: Add a 20- to 50-fold molar excess of the this compound solution to your protein A solution. The final concentration of this compound should typically be in the range of 0.5-5 mM.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes to 1 hour. This step allows the NHS ester of this compound to react with the primary amines on Protein A.

  • Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column or dialysis against the reaction buffer. This step is critical to prevent unwanted reactions in the subsequent steps.

  • Addition of Protein B: Add Protein B to the solution containing the this compound-activated Protein A.

  • Photoactivation: Expose the reaction mixture to UV light (320-350 nm) for 10-30 minutes. The optimal exposure time and distance from the UV source should be determined empirically. A high-wattage lamp positioned 5-10 cm from the sample is recommended.[4]

  • Quenching (Optional): To quench any unreacted nitrene groups, a quenching reagent such as Tris or glycine (B1666218) can be added to a final concentration of 20-50 mM.

  • Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Covalent Immobilization of Proteins onto a Polyacrylamide Gel Surface

This protocol is adapted for the functionalization of polyacrylamide (PAA) hydrogels with proteins, a common procedure in cell culture experiments to study cell adhesion and mechanotransduction.

Materials:

  • Polyacrylamide gel

  • This compound

  • Anhydrous DMSO

  • Amine-free buffer (e.g., 50 mM HEPES, pH 8.5)

  • Protein solution (e.g., fibronectin, collagen) in a suitable buffer

  • UV lamp (320-350 nm)

Procedure:

  • Gel Preparation: Prepare the polyacrylamide gel according to your standard protocol.

  • This compound Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL). This stock can be stored at -20°C.

  • Activation Solution: Immediately before use, dilute the this compound stock solution in an amine-free buffer (e.g., 50 mM HEPES, pH 8.5) to a final concentration of 0.5-1 mg/mL.

  • Gel Activation: Cover the surface of the polyacrylamide gel with the this compound activation solution.

  • Photoactivation: Expose the gel to UV light (320-350 nm) for 5-10 minutes. This will activate the nitrophenyl azide group, allowing it to react with the polyacrylamide matrix.

  • Washing: Wash the gel thoroughly with the amine-free buffer to remove unreacted this compound.

  • Protein Incubation: Cover the activated gel surface with the protein solution and incubate for at least 2 hours at room temperature or overnight at 4°C in a humidified chamber. This allows the NHS ester on the now gel-bound this compound to react with the primary amines of the protein.

  • Final Washing: Wash the gel extensively with a suitable buffer (e.g., PBS) to remove any non-covalently bound protein. The functionalized gel is now ready for cell seeding or other downstream applications.

Quantitative Data Summary

The efficiency of this compound crosslinking can be influenced by several factors, including pH, buffer composition, and UV exposure. While detailed quantitative efficiency data is not abundant in the literature, some studies provide insights into the successful application of this crosslinker.

ApplicationSubstrateProteinKey FindingReference
Surface FunctionalizationPolyacrylamide HydrogelFibronectinThis compound treatment significantly increases the amount of fibronectin incorporated onto the hydrogel surface compared to untreated gels, as measured by immunofluorescence.[5]
Surface ModificationPolydimethylsiloxane (PDMS)Extracellular Matrix (ECM)A one-step method using ozone and this compound provides a stable and hydrophilic surface on PDMS for long-term cell culture in organ-on-a-chip systems.[6]

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the experimental workflow for protein-protein crosslinking and the chemical mechanism of this compound.

Sulfo_SANPAH_Workflow cluster_step1 Step 1: Reaction with First Molecule cluster_step2 Step 2: Removal of Excess Crosslinker cluster_step3 Step 3: Reaction with Second Molecule cluster_step4 Step 4: Photoactivation and Crosslinking A Molecule A (with -NH2 group) A_SS Molecule A activated with this compound A->A_SS NHS ester reaction (in dark) SS This compound SS->A_SS Desalting Desalting/ Dialysis A_SS->Desalting Mix Reaction Mixture Desalting->Mix B Molecule B B->Mix Crosslinked Covalently Crosslinked Molecule A - Molecule B Mix->Crosslinked UV UV Light (320-350 nm) UV->Crosslinked

Caption: Experimental workflow for this compound crosslinking.

Sulfo_SANPAH_Mechanism cluster_reaction1 Amine Reaction (NHS Ester) cluster_reaction2 Photoactivation (Nitrophenyl Azide) cluster_reaction3 Covalent Bond Formation Protein_A_NH2 Protein-A-NH2 Intermediate Protein-A-NH-CO-(...)-Sulfo-SANPAH Protein_A_NH2->Intermediate + Sulfo_SANPAH This compound Sulfo_SANPAH->Intermediate Nitrene Reactive Nitrene Intermediate Intermediate->Nitrene UV_Light UV Light (320-350 nm) UV_Light->Nitrene Crosslinked_Product Protein-A - Crosslink - Protein-B Nitrene->Crosslinked_Product + Protein_B Protein-B Protein_B->Crosslinked_Product

Caption: Chemical mechanism of this compound crosslinking.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields, including drug development. Its heterobifunctional nature allows for a two-step crosslinking process, providing a degree of control over the conjugation reaction. By following the detailed protocols and considering the key parameters outlined in these application notes, scientists can effectively utilize this compound to achieve their research goals, from fundamental protein interaction studies to the development of advanced biomaterials and drug delivery systems.

References

Application Notes and Protocols for Hydrogel Coating using Sulfo-SANPAH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the heterobifunctional crosslinker Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) for the covalent immobilization of proteins and other amine-containing biomolecules onto the surface of hydrogels. This technique is pivotal for creating biologically functionalized hydrogels for cell culture, tissue engineering, and drug delivery applications.

Introduction

This compound is a water-soluble crosslinker widely employed for bioconjugation.[1][2] It possesses two reactive groups: an N-hydroxysuccinimide (NHS) ester and a nitrophenyl azide (B81097).[3][4] The NHS ester reacts with primary amines (-NH₂) on proteins or other molecules to form stable amide bonds.[5][6] Upon exposure to UV light, the nitrophenyl azide group forms a highly reactive nitrene group that can covalently bond to the hydrogel matrix through reactions with C-H and N-H sites.[3][5] This dual functionality allows for a two-step process to functionalize hydrogel surfaces.

Key Experimental Considerations and Quantitative Data

Successful hydrogel coating with this compound depends on several critical parameters, including the concentration of the crosslinker, reaction buffers, pH, and UV exposure conditions. The following tables summarize key quantitative data from various protocols.

ParameterRecommended Value/RangeKey ConsiderationsReferences
This compound Stock Solution 25 mg/mL in anhydrous DMSOPrepare aliquots and store at -80°C to prevent degradation from moisture and freeze-thaw cycles.[7][8][9]
This compound Working Concentration 0.2 - 2 mg/mLThe optimal concentration can influence the density of ligand binding and may need to be optimized for specific applications.[10][11][7][12][13][14]
Reaction Buffer (for NHS ester reaction) Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester.[15][16]
pH for NHS Ester Reaction 7.0 - 9.0The hydrolysis of the NHS ester is a competing reaction that increases with higher pH.[5][6][16][6][16]
UV Photoactivation Wavelength 300 - 460 nmAvoid wavelengths below 300 nm, as they can cause damage to proteins.[5][15][3][5][15]
UV Lamp Distance 5 - 10 cmThe distance affects the intensity of UV irradiation.[5][15][5][15]
UV Exposure Time 1.5 - 20 minutesTime depends on the UV lamp wattage and the desired level of conjugation.[7][13][17]
Protein/Ligand Concentration 0.1 - 1 mg/mLHigh concentrations are often required to achieve a sufficient surface density of the ligand.[7][8][14][7][8][14]

Experimental Protocols

Below are detailed protocols for the functionalization of hydrogel surfaces using this compound.

Protocol 1: General Protocol for Protein Immobilization on Polyacrylamide (PAA) Hydrogels

This protocol is adapted from several sources and provides a general workflow for coating PAA hydrogels.[7][8][15]

Materials:

  • Polyacrylamide hydrogels

  • This compound (stored at -20°C or -80°C)[5][15]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (or other amine-free buffer)

  • Protein solution to be coated (e.g., Fibronectin, Collagen) in PBS

  • UV lamp (300-460 nm)[5][15]

Procedure:

  • Equilibrate this compound: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.[5][15]

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 25 mg/mL).[8][9] Aliquot and store at -80°C for future use.[8][9]

  • Prepare this compound Working Solution: Immediately before use, dilute the this compound stock solution in an amine-free buffer (e.g., PBS, pH 7.4) to the desired working concentration (e.g., 0.5 - 2 mg/mL).[7][13] The reactivity half-life of this compound in aqueous solution is short, so this step should be performed quickly.[7]

  • Hydrogel Preparation: Ensure the hydrogel surface is clean and hydrated with the reaction buffer. Remove any excess buffer before adding the this compound solution.

  • Surface Activation: Add the this compound working solution to the hydrogel surface, ensuring it is completely covered (~200 µL for a small gel).[7][8]

  • Photoactivation: Expose the hydrogel to UV light (300-460 nm) for a specified time (e.g., 1.5 - 10 minutes).[7][12] The this compound solution will change color from orange to brown upon activation.[7]

  • Washing: After UV exposure, thoroughly wash the hydrogel with the reaction buffer (e.g., PBS) to remove unreacted this compound.[12]

  • Protein Incubation: Invert the activated hydrogel onto a droplet of the protein solution (e.g., 50 µL of 1 mg/mL Fibronectin in PBS).[7] Incubate at room temperature for 1-2 hours or at 4°C overnight.[7]

  • Final Washing: Wash the hydrogel extensively with PBS to remove any unbound protein.[7]

  • Sterilization and Storage: The functionalized hydrogels can be sterilized under a germicidal lamp and stored in sterile PBS at 4°C.[7]

Protocol 2: Enhancing Protein Conjugation Efficiency

To improve the efficiency of protein conjugation, especially for sensitive cell types like human pluripotent stem cells (hPSCs), the hydrogel surface can be modified to introduce more reactive groups.[13]

Modification:

  • Incorporate a primary amine-containing monomer, such as 2-aminoethyl methacrylate, into the hydrogel precursor solution.[13] This provides more binding sites for the nitrophenyl azide group of this compound, leading to a higher density of the crosslinker on the surface.[13]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for hydrogel coating with this compound.

G cluster_prep Preparation cluster_activation Surface Activation cluster_conjugation Protein Conjugation start Start: Equilibrate this compound prep_sol Prepare this compound Working Solution start->prep_sol prep_gel Prepare and Hydrate Hydrogel Surface start->prep_gel add_sanpah Add this compound to Hydrogel prep_sol->add_sanpah prep_gel->add_sanpah uv_activation Photoactivate with UV Light (300-460 nm) add_sanpah->uv_activation wash1 Wash to Remove Unreacted this compound uv_activation->wash1 add_protein Incubate with Protein Solution wash1->add_protein wash2 Final Wash to Remove Unbound Protein add_protein->wash2 end End: Functionalized Hydrogel wash2->end

Caption: Experimental workflow for hydrogel surface functionalization using this compound.

Reaction Mechanism

The following diagram illustrates the two-step reaction mechanism of this compound for hydrogel coating.

G cluster_step1 Step 1: Amine Reaction (in dark) cluster_step2 Step 2: Photoactivation (UV Light) Protein-NH2 Protein-NH₂ Protein_SANPAH Protein-SANPAH Conjugate Protein-NH2->Protein_SANPAH + this compound Sulfo_SANPAH This compound Sulfo_SANPAH->Protein_SANPAH Sulfo_NHS Sulfo-NHS (byproduct) Protein_SANPAH->Sulfo_NHS Protein_SANPAH_2 Protein-SANPAH Conjugate Hydrogel Hydrogel Surface Coated_Hydrogel Functionalized Hydrogel Hydrogel->Coated_Hydrogel Activated_Protein Protein-SANPAH (Nitrene Intermediate) Activated_Protein->Coated_Hydrogel + Hydrogel Protein_SANPAH_2->Activated_Protein UV Light (300-460 nm)

Caption: Two-step reaction mechanism of this compound for protein immobilization on hydrogels.

Troubleshooting

ProblemPossible CauseSuggested SolutionReferences
Poor Protein Coupling Loss of this compound reactivity due to improper storage or delays in preparation.Store this compound aliquots at -80°C and prepare the working solution immediately before use.[7]
Incorrect pH of the protein solution.Ensure the pH of the protein solution is between 7.0 and 9.0 for optimal NHS ester reaction.[6][7][16]
Inconsistent Results Variability in this compound conjugation.Standardize all steps of the protocol, including incubation times and UV exposure. Consider methods to enhance conjugation efficiency.[12][13]
Cell Detachment or Poor Adhesion Insufficient density of the immobilized ligand.Increase the concentration of this compound or the protein solution. Consider enhancing the hydrogel surface with primary amines.[13][18]
Hydrogel Peeling or Ruffling Improper cleaning or activation of the glass coverslip; hydrogel drying.Ensure thorough cleaning and activation of coverslips. Avoid letting the hydrogel dry out during the procedure.[8]

References

Application Notes and Protocols for Sulfo-SANPAH UV Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the ultraviolet (UV) activation of Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate), a heterobifunctional crosslinker. This document outlines the optimal UV activation wavelength and time, detailed experimental protocols for its use in crosslinking applications, and the underlying chemical principles.

Introduction to this compound

This compound is a versatile crosslinking agent widely used in bioconjugation and surface modification applications. It possesses two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a nitrophenyl azide (B81097) group. The NHS ester reacts with primary amines (-NH₂) on proteins and other molecules in a pH-dependent manner (typically pH 7-9) to form stable amide bonds. The nitrophenyl azide group is photo-activatable; upon exposure to UV light, it forms a highly reactive nitrene group that can insert into C-H and N-H bonds or react with double bonds, thereby forming covalent crosslinks with a target molecule or surface.[1][2] Its water-solubility makes it particularly suitable for modifying proteins and cell surfaces in aqueous environments.[1]

UV Activation Wavelength and Time

The photoactivation of the nitrophenyl azide group of this compound is a critical step for successful crosslinking. The optimal UV wavelength and exposure time are dependent on several factors, including the intensity and wattage of the UV source, the distance of the lamp from the sample, and the concentration of the crosslinker.

Optimal Wavelength: The recommended UV wavelength for activating the nitrophenyl azide group of this compound is in the range of 300-460 nm .[1][3] More specifically, a range of 320-350 nm has also been reported to be effective.[4] It is crucial to avoid short-wavelength UV light (e.g., 254 nm) as it can cause damage to proteins and other biomolecules.[5]

Exposure Time and Conditions: The UV exposure time can vary significantly, typically ranging from 1.5 to 30 minutes . Higher wattage UV lamps require shorter exposure times.[1][5] The UV lamp should be positioned directly above the sample at a close distance, generally 5-10 cm , to maximize light intensity.[1][3] It is important to note that prolonged exposure to high-intensity UV light can generate heat, which may be detrimental to the sample. Therefore, it is advisable to perform the irradiation on ice or in a temperature-controlled environment.

Data Presentation: UV Activation Parameters and Efficiency

The following table summarizes typical UV activation parameters for this compound and a related aryl azide crosslinker, providing a baseline for experimental design. The efficiency of the crosslinking reaction is influenced by the total UV dose delivered to the sample.

ParameterRecommended Range/ValueNotes
UV Wavelength 300 - 460 nmOptimal for nitrophenyl azide activation while minimizing damage to biomolecules.[1][5]
UV Lamp Type High-wattage mercury vapor or similarHigher wattage leads to more efficient and faster activation.[1][5] Examples include Stratalinker® 2400 (5 x 15 watt bulbs).[2]
Lamp Distance 5 - 10 cmCloser distances increase light intensity and reduce exposure time.[1][3]
Exposure Time 1.5 - 30 minutesDependent on lamp intensity and desired crosslinking efficiency.

Table 1: Crosslinking Efficiency of an Aryl Azide Crosslinker (BASED) with a Peptide under Long-Wave UV Light (366 nm)

Exposure Time% Peptide Depleted% Crosslinker Depleted
5 min41.4646.79
15 min47.9277.14
30 minCompleteComplete

Data adapted from a study on the homobifunctional hydroxyphenyl azide crosslinker BASED, which is considered representative for aryl azide reagents.

Experimental Protocols

Protocol 1: General Two-Step Crosslinking with this compound

This protocol describes a general method for crosslinking a protein to another molecule or surface using this compound in a two-step process.

Materials:

  • This compound

  • Amine-containing protein (Protein A)

  • Target molecule or surface (Target B)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or other amine-free buffer

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • UV Lamp (300-460 nm)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to a final concentration of 1-10 mM.

  • NHS Ester Reaction (Step 1): a. Add a 20- to 50-fold molar excess of the dissolved this compound to your Protein A solution (typically 1-5 mg/mL in Reaction Buffer). b. Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Removal of Excess Crosslinker: a. Remove unreacted this compound using a desalting column or by dialysis against the Reaction Buffer. This step is crucial to prevent the photo-reactive group from reacting with the primary amine of Protein A in the subsequent step.

  • Photoactivation and Crosslinking (Step 2): a. Add the this compound-modified Protein A to your Target B. b. Expose the mixture to a UV lamp (300-460 nm) for 5-30 minutes at a distance of 5-10 cm. To minimize heat-induced damage, perform this step on ice.

  • Quenching (Optional): a. To quench any unreacted nitrene groups, add the Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes at room temperature.

  • Final Purification: a. Purify the final conjugate to remove unreacted molecules using an appropriate method (e.g., size-exclusion chromatography, dialysis).

Protocol 2: Covalent Immobilization of Proteins onto a Polyacrylamide Gel Surface

This protocol details the use of this compound to immobilize proteins onto the surface of a polyacrylamide gel, a common application in cell biology and mechanotransduction studies.

Materials:

  • Polyacrylamide gel on a glass coverslip

  • This compound

  • Activation Buffer: 50 mM HEPES, pH 8.5

  • Protein solution (e.g., collagen, fibronectin) in a suitable buffer

  • UV Lamp (365 nm)

  • Washing Buffer: PBS, pH 7.4

Procedure:

  • Gel Preparation: Prepare the polyacrylamide gel on a silanized glass coverslip according to standard protocols.

  • This compound Solution Preparation: Dissolve this compound in the Activation Buffer to a final concentration of 0.5 mg/mL. This solution should be prepared fresh and protected from light.

  • UV Activation of the Gel Surface: a. Cover the surface of the polyacrylamide gel with the this compound solution. b. Irradiate the gel with a 365 nm UV lamp for 5-10 minutes. Some protocols suggest two consecutive 5-minute incubations with fresh this compound solution. The solution will typically change color from yellow to a brownish-orange upon activation.

  • Washing: a. Aspirate the this compound solution and wash the gel surface thoroughly with PBS (3-4 times) to remove any unreacted crosslinker.

  • Protein Immobilization: a. Cover the activated gel surface with the protein solution (e.g., 0.1-1 mg/mL). b. Incubate for at least 2 hours at room temperature or overnight at 4°C to allow the NHS ester to react with the primary amines on the protein.

  • Final Washing: a. Aspirate the protein solution and wash the gel surface several times with PBS to remove any non-covalently bound protein. The gel is now ready for cell seeding or other downstream applications.

Mandatory Visualizations

Sulfo_SANPAH_Reaction_Pathway cluster_step1 Step 1: NHS Ester Reaction (Amine Reactive) cluster_step2 Step 2: Photoactivation (UV Light) Sulfo_SANPAH This compound Amide_Bond Stable Amide Bond (Protein-Crosslinker) Sulfo_SANPAH->Amide_Bond pH 7-9 Protein_Amine Protein with Primary Amine (-NH2) Protein_Amine->Amide_Bond Sulfo_NHS Sulfo-NHS (Byproduct) Amide_Bond->Sulfo_NHS Release Nitrophenyl_Azide Nitrophenyl Azide (on Protein-Crosslinker) Nitrene Reactive Nitrene Intermediate Nitrophenyl_Azide->Nitrene UV_Light UV Light (300-460 nm) UV_Light->Nitrene Activation Covalent_Crosslink Stable Covalent Crosslink Nitrene->Covalent_Crosslink Target Target Molecule (C-H, N-H, C=C) Target->Covalent_Crosslink Experimental_Workflow start Start prep_reagents Prepare this compound and Buffers start->prep_reagents step1 Step 1: NHS Ester Reaction (Incubate Protein + this compound) prep_reagents->step1 purify1 Purify to Remove Excess Crosslinker (Desalting/Dialysis) step1->purify1 step2 Step 2: Photoactivation (Add to Target and Expose to UV) purify1->step2 quench Optional: Quench Reaction with Tris step2->quench purify2 Final Purification of Conjugate quench->purify2 end End purify2->end

References

Application Notes and Protocols for Sulfo-SANPAH Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate), a heterobifunctional crosslinker. This compound contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide (B81097), enabling covalent conjugation of molecules in a two-step process.

Reaction Buffer Composition and pH

The efficiency of the this compound crosslinking reaction is highly dependent on the buffer composition and pH. The first step, the reaction of the NHS ester with primary amines, is optimal at a pH range of 7-9.[1] It is crucial to use non-amine-containing buffers to prevent competition with the target molecule.

Table 1: Recommended Reaction Buffers for this compound NHS Ester Reaction

Buffer ComponentConcentrationpHNotes
Sodium Phosphate20-25 mM7.0-8.0A commonly used buffer for NHS ester reactions.[1][2]
HEPES20-50 mM7.0-8.0Provides good buffering capacity in the optimal pH range.[1][3]
Carbonate/Bicarbonate100 mM8.0-9.0Useful for reactions requiring a slightly higher pH.[1]
Borate50 mM8.0-9.0Another option for reactions at a more alkaline pH.[1]

Buffers to Avoid:

Buffers containing primary amines, such as Tris and glycine, will compete with the target molecule for reaction with the NHS ester and must be avoided.[1] Buffers containing sulfhydryls should also be avoided as they can reduce the azide group of this compound.[1]

Experimental Protocols

General Two-Step Crosslinking Protocol

This protocol describes a general procedure for crosslinking two proteins (Protein A and Protein B) using this compound.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein A in a recommended reaction buffer (see Table 1)

  • Protein B in a suitable buffer

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

  • UV lamp (300-460 nm)[2]

Protocol:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-25 mg/mL.[3]

  • Reaction of this compound with Protein A (Step 1 - Amine Reaction):

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein A solution.[1] The final concentration of the crosslinker should be between 0.1-10 mM.[1]

    • Incubate the reaction in the dark for 30-60 minutes at room temperature.

  • Remove Excess Crosslinker: Remove non-reacted and hydrolyzed this compound by gel filtration (desalting column) or dialysis against the reaction buffer.

  • Photoactivation and Crosslinking to Protein B (Step 2 - Nitrene Reaction):

    • Add Protein B to the purified, this compound-activated Protein A.

    • Expose the reaction mixture to UV light (300-460 nm) for 5-15 minutes.[2][3] The optimal time may need to be determined empirically. Position the UV lamp approximately 5 cm from the sample.[1]

  • Quench the Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 25-60 mM and incubate for 15 minutes.[2]

Protocol for Crosslinking Extracellular Matrix (ECM) Proteins to a Polyacrylamide Gel

This protocol is adapted for the common application of creating cell culture substrates with covalently attached ECM proteins.

Materials:

  • Polyacrylamide gel on a glass coverslip

  • This compound

  • Anhydrous DMSO

  • ECM protein solution (e.g., fibronectin, collagen) in a suitable buffer (e.g., PBS, pH 7.4)

  • UV cross-linker or UV lamp (300-350 nm)[3][4]

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 25 mg/mL.[3] This stock can be aliquoted and stored at -80°C.

  • Activate Polyacrylamide Gel Surface:

    • Dilute the this compound stock solution in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) to a final concentration of 0.5 mg/mL.[3]

    • Cover the surface of the polyacrylamide gel with the diluted this compound solution.

    • Expose the gel to UV light (300-350 nm) for 5-8 minutes.[3] The this compound solution will change color from orange to dark brown upon activation.

    • Wash the gel thoroughly with the buffer to remove excess this compound.

  • Couple ECM Protein:

    • Incubate the activated gel surface with the ECM protein solution (e.g., 0.1-1 mg/mL) for at least 2 hours at room temperature or overnight at 4°C.

    • Wash the gel extensively with PBS to remove non-covalently bound protein. The gel is now ready for cell culture.

Diagrams

This compound Crosslinking Workflow

Caption: General workflow for a two-step crosslinking reaction using this compound.

Logical Relationship of this compound Reaction

Sulfo_SANPAH_Reaction A This compound D Activated Protein A (this compound conjugate) A->D + Protein A (dark, pH 7-9) B Protein A (with Primary Amine) B->D C Protein B (with C-H, N-H, or double bond) E Crosslinked A-B Complex C->E D->E + Protein B + UV Light (300-460 nm)

Caption: Logical diagram of the this compound crosslinking reaction.

References

Application Notes and Protocols for Conjugating Collagen to Polyacrylamide (PAA) Gels using Sulfo-SANPAH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyacrylamide (PAA) hydrogels are widely utilized as substrates for 2D cell culture to investigate cellular responses to mechanical cues of the extracellular matrix (ECM). The ability to tune the stiffness of PAA gels allows researchers to mimic the elasticity of various biological tissues. To facilitate cell adhesion, these hydrogels are commonly functionalized with ECM proteins, such as collagen. This protocol details a robust method for the covalent conjugation of collagen to the surface of PAA gels using the heterobifunctional crosslinker, Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate (Sulfo-SANPAH). This photoactivatable crosslinker enables the stable immobilization of collagen, providing a physiologically relevant microenvironment for a variety of cell-based assays.

Experimental Protocols

This section provides a detailed methodology for the preparation of collagen-conjugated PAA gels.

Materials
  • Acrylamide (B121943) solution (40% w/v)

  • N,N'-methylene-bis-acrylamide solution (2% w/v)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • This compound (e.g., Thermo Fisher Scientific, ProteoChem)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Collagen Type I (e.g., from rat tail or bovine)

  • 50 mM HEPES buffer (pH 8.5)

  • 0.1 M Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Glass coverslips

  • UV lamp (365 nm)

Methods

1. Preparation of Polyacrylamide (PAA) Gels on Coverslips

A detailed protocol for preparing PAA gels with tunable stiffness can be found in various literature sources. The stiffness of the gel is primarily controlled by the concentration of acrylamide and bis-acrylamide.

2. Preparation of this compound Stock Solution

  • Note: this compound is light and moisture-sensitive. All steps involving this reagent should be performed in the dark or under dim light, and anhydrous DMSO must be used.[1]

  • To prepare a stock solution, dissolve this compound powder in anhydrous DMSO. For example, to a vial containing 50 mg of this compound, add 200 µL of anhydrous DMSO to achieve a concentration of 100 mg/mL.[1]

  • Aliquot the stock solution into smaller volumes (e.g., 25 µL) in light-protected microcentrifuge tubes.[1]

  • Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1]

3. Activation of PAA Gels with this compound

  • Place the PAA gel-coated coverslips in a sterile 6-well plate with the gel side facing up.

  • Prepare a fresh working solution of this compound. For example, dilute the stock solution in 50 mM HEPES buffer (pH 8.5) to a final concentration of 0.2 mg/mL to 1 mg/mL.[2]

  • Add approximately 300-500 µL of the this compound working solution to the surface of each PAA gel, ensuring the entire surface is covered.[2]

  • Immediately expose the gels to a 365 nm UV light source for 10-20 minutes.[2] The color of the this compound solution will change from orange to a rust brown upon photoactivation.

  • After UV exposure, wash the gels three times with 50 mM HEPES buffer (pH 8.5) to remove unreacted this compound. These washes are preferably performed in the dark.[2]

4. Preparation of Collagen Solution

  • Prepare a stock solution of collagen by diluting it in ice-cold 0.1 M acetic acid to a final concentration of 2 mg/mL.[2]

  • For the conjugation step, further dilute the collagen stock solution in ice-cold 50 mM HEPES buffer (pH 8.5) to a final working concentration of 0.1 to 0.2 mg/mL.[2]

5. Conjugation of Collagen to Activated PAA Gels

  • Add approximately 1 mL of the cold collagen working solution to each activated and washed PAA gel, ensuring the surface is fully submerged.

  • Incubate the gels overnight at 4°C or 37°C on a rocker in the dark.[2] Incubation at 4°C is recommended for higher concentration collagen solutions to prevent thermal gelation.[2]

  • The following day, aspirate the collagen solution and wash the collagen-conjugated PAA gels three times with sterile PBS for 5 minutes each time at room temperature.[2]

  • The collagen-coated gels are now ready for cell seeding or can be stored in PBS at 4°C for a short period.

Data Presentation

The following table summarizes the key quantitative parameters from the described protocol, providing a range of reported values for optimization.

ParameterValueUnitNotesReference
This compound Stock Solution
Concentration100mg/mLIn anhydrous DMSO.[1]
Storage Temperature-20°CProtect from light and moisture.[1]
This compound Working Solution
Concentration0.2 - 1.0mg/mLDiluted in 50 mM HEPES (pH 8.5).[2]
Volume per Gel300 - 500µLTo cover the gel surface.[2]
UV Photoactivation
Wavelength365nm[2]
Duration10 - 20min[2]
Collagen Stock Solution
Concentration2mg/mLIn 0.1 M acetic acid.[2]
Collagen Working Solution
Concentration0.1 - 0.2mg/mLDiluted in 50 mM HEPES (pH 8.5).[2]
Volume per Gel1mLTo cover the gel surface.[2]
Collagen Incubation
Temperature4 or 37°C4°C is preferred for high collagen concentrations.[2]
DurationOvernightIn the dark, on a rocker.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the protocol for conjugating collagen to PAA gels using this compound.

G cluster_0 PAA Gel Preparation cluster_1 This compound Activation cluster_2 Collagen Conjugation cluster_3 Final Product p1 Prepare PAA gel on coverslip s2 Add this compound to PAA gel p1->s2 s1 Prepare this compound working solution s1->s2 s3 Expose to 365 nm UV light (10-20 min) s2->s3 s4 Wash 3x with HEPES buffer s3->s4 c2 Add Collagen solution to activated gel s4->c2 c1 Prepare Collagen working solution c1->c2 c3 Incubate overnight (4°C or 37°C) c2->c3 c4 Wash 3x with PBS c3->c4 f1 Collagen-conjugated PAA gel ready for use c4->f1

Caption: Workflow for collagen conjugation to PAA gels.

Signaling Pathway: Integrin-Mediated Mechanotransduction

Upon cell adhesion to the collagen-conjugated PAA gel, integrin receptors on the cell surface bind to the collagen. This binding initiates a cascade of intracellular signaling events known as mechanotransduction, where physical cues from the environment are converted into biochemical signals. The stiffness of the PAA gel plays a crucial role in modulating this signaling. The diagram below illustrates a simplified, representative pathway of early mechanotransduction events.

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response ECM Collagen on PAA Gel (Substrate Stiffness) Integrin Integrin Receptor ECM->Integrin Binding FA Focal Adhesion Formation (Talin, Vinculin, Paxillin) Integrin->FA Clustering & Recruitment FAK Focal Adhesion Kinase (FAK) Activation FA->FAK Activation Actin Actin Cytoskeleton Reorganization (Stress Fiber Formation) FA->Actin Mechanical Linkage RhoA RhoA GTPase Activation FAK->RhoA YAP_TAZ YAP/TAZ Regulation Actin->YAP_TAZ Nuclear Translocation RhoA->Actin Response Gene Expression Cell Spreading Proliferation YAP_TAZ->Response

Caption: Integrin-mediated mechanotransduction pathway.

References

Application Notes and Protocols for Fibronectin Coating of Substrates using Sulfo-SANPAH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent immobilization of fibronectin onto various substrates using the hetero-bifunctional crosslinker Sulfo-SANPAH. This method is particularly useful for creating biologically active surfaces that promote cell adhesion, proliferation, and differentiation, which are critical in tissue engineering, drug screening, and fundamental cell biology research.

Introduction

Fibronectin, a high-molecular-weight extracellular matrix (ECM) glycoprotein, plays a pivotal role in cell adhesion, migration, growth, and differentiation.[1][2] Covalently attaching fibronectin to a substrate, as opposed to passive adsorption, ensures a stable and oriented presentation of the protein, leading to more reliable and reproducible downstream cellular assays. This compound (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) is a water-soluble, hetero-bifunctional crosslinker ideal for this purpose. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the fibronectin molecule and a photoactivatable nitrophenyl azide (B81097) group that forms a covalent bond with the substrate upon UV light exposure.[3][4][5]

Mechanism of Action

The this compound crosslinking process involves two main steps:

  • Amine Reaction: The Sulfo-NHS ester of this compound reacts with primary amine groups (-NH2) present on lysine (B10760008) residues of the fibronectin protein, forming a stable amide bond. This reaction is typically carried out in a pH range of 7-9.[4]

  • Photochemical Reaction: Upon exposure to UV light (optimally at 320-350 nm), the nitrophenyl azide group on the other end of the this compound molecule is converted into a highly reactive nitrene group. This nitrene group can then form a covalent bond with various chemical groups on the substrate surface, such as C-H and N-H bonds.[4][5]

Sulfo_SANPAH_Mechanism cluster_step1 Step 1: Amine Reaction (in dark) cluster_step2 Step 2: Photoactivation and Covalent Attachment FN Fibronectin (with -NH2 groups) FN_SS Fibronectin-SANPAH Conjugate FN->FN_SS + this compound (pH 7-9) SS This compound FN_SS_activated Photoactivated Fibronectin-SANPAH FN_SS->FN_SS_activated UV Light (320-350 nm) Substrate Substrate Coated_Substrate Fibronectin-Coated Substrate FN_SS_activated->Coated_Substrate Covalent Bond Formation

Caption: this compound crosslinking mechanism.

Data Presentation

The following tables summarize typical quantitative data obtained from fibronectin coating experiments. Optimal values are cell type and substrate dependent.

Table 1: Fibronectin Coating Concentrations

Product DescriptionRecommended Coating Concentration (µg/cm²)Diluent
Fibronectin from human plasma5Sterile water
Fibronectin (pure)5Sterile water
Fibronectin solution from human fibroblasts1 - 5Sterile HBSS
Fibronectin from rat plasma1 - 5Sterile water

Data compiled from product information sheets.

Table 2: this compound Reaction Parameters

ParameterRecommended ValueNotes
This compound Concentration0.5 - 5 mMA 20-fold molar excess over the protein is a good starting point.[6]
Reaction BufferPhosphate Buffered Saline (PBS), pH 7.4Avoid amine-containing buffers like Tris.[6]
Reaction Time (Amine Coupling)45 - 60 minutesAt room temperature.
UV Activation Wavelength300 - 460 nm[6]
UV Exposure Time1.5 - 7 minutesDependent on UV lamp wattage and distance.[7][8]

Table 3: Cell Adhesion Assay Results (Representative Data)

SubstrateFibronectin Coating Density (ng/cm²)Cell Adhesion (%)
Tissue Culture Polystyrene (TCPS)100 ± 1585 ± 5
Polyacrylamide (PAA) - this compound80 ± 1275 ± 8
Uncoated TCPS< 510 ± 3

This is representative data. Actual results will vary based on cell type, substrate, and experimental conditions.

Experimental Protocols

Materials and Reagents
  • Substrates (e.g., glass coverslips, polyacrylamide gels, tissue culture plates)

  • This compound (store at -20°C, protected from light and moisture)[6]

  • Fibronectin (human plasma or other sources)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 25 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 (or PBS)

  • Quenching Buffer (optional): 25-60 mM Tris-HCl, pH 7.5

  • UV Lamp (300-460 nm wavelength)[6]

  • Sterile water and balanced salt solutions

Protocol for Fibronectin Coating of Substrates using this compound

Experimental_Workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_final Final Steps A Equilibrate this compound to Room Temperature D Prepare this compound Solution (immediately before use) A->D B Prepare Substrate E Apply this compound to Substrate B->E C Prepare Fibronectin Solution H Apply Fibronectin Solution C->H D->E Add to substrate F UV Photoactivation E->F Expose to UV light G Wash Substrate F->G Rinse with water G->H Incubate with fibronectin I Incubate H->I J Wash to Remove Unbound Fibronectin I->J Wash with PBS K Block Remaining Reactive Sites (Optional) J->K L Store Coated Substrate K->L M Ready for Cell Seeding L->M

Caption: Experimental workflow for fibronectin coating.

Step 1: Substrate Preparation

  • Clean the substrate surface thoroughly. For glass coverslips, this can involve sonication in ethanol (B145695) and water.

  • For hydrogels like polyacrylamide, ensure the surface is well-hydrated.

Step 2: this compound Solution Preparation

  • Important: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation, as it is moisture-sensitive.[6]

  • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 25 mg/mL).[9]

  • Dilute the this compound stock solution to the desired working concentration (e.g., 0.2 mg/mL) in a suitable buffer like 50 mM HEPES, pH 7.5.[9][10] The reactivity half-life in aqueous solution is short (~5 minutes), so proceed quickly.[7]

Step 3: this compound Activation of the Substrate

  • Apply the this compound working solution to the substrate surface, ensuring complete coverage.

  • Expose the substrate to UV light (300-460 nm) for 1.5-7 minutes. The distance from the lamp to the substrate should be 5-10 cm.[6][7] The solution will typically change color from orange to brown upon activation.[7]

  • After UV exposure, wash the substrate thoroughly with sterile water to remove unreacted this compound.

Step 4: Fibronectin Conjugation

  • Prepare a fibronectin solution at the desired concentration (e.g., 1 mg/mL for high-density coating or 5-100 µg/mL for standard cell culture) in a sterile balanced salt solution or PBS.[7]

  • Apply the fibronectin solution to the activated substrate surface.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.[7]

Step 5: Final Washing and Storage

  • Wash the coated substrate several times with PBS to remove any unbound fibronectin.

  • (Optional) To quench any remaining reactive groups, you can incubate the substrate with a solution of 25-60 mM Tris for 10-15 minutes at room temperature.[6]

  • The fibronectin-coated substrates can be stored in PBS at 2-8°C for 2-4 weeks.

Protocol for Cell Adhesion Assay

This protocol provides a general method to quantify cell adhesion on the prepared fibronectin-coated substrates.

Step 1: Cell Seeding

  • Prepare a single-cell suspension of the desired cell type in serum-free medium.

  • Seed the cells onto the fibronectin-coated substrates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/cm²).

  • Include appropriate controls, such as uncoated substrates and substrates coated with a non-adhesive protein like BSA.

Step 2: Incubation

  • Incubate the cells for a defined period (e.g., 30-90 minutes) at 37°C in a humidified incubator to allow for initial cell attachment.[1][11]

Step 3: Removal of Non-Adherent Cells

  • Gently wash the substrates 3-5 times with PBS to remove any non-adherent cells.[1]

Step 4: Quantification of Adherent Cells

There are several methods to quantify the number of adherent cells:

  • Staining and Microscopy:

    • Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the cells with a fluorescent dye that stains the nucleus (e.g., DAPI) or cytoplasm.

    • Image multiple random fields of view using a fluorescence microscope and count the number of cells.

  • Colorimetric Assay:

    • Fix and stain the adherent cells with a dye like crystal violet.[1]

    • Elute the dye from the stained cells using a solubilization buffer.

    • Measure the absorbance of the eluted dye using a plate reader at the appropriate wavelength (e.g., 595 nm for crystal violet).[1] The absorbance is proportional to the number of adherent cells.

  • Fluorometric Assay:

    • Lyse the adherent cells and quantify the amount of a cellular component, such as DNA, using a fluorescent dye like CyQuant® GR Dye.[11]

    • Measure the fluorescence using a fluorescence plate reader. The fluorescence intensity is proportional to the number of adherent cells.

Signaling Pathways

Fibronectin-mediated cell adhesion primarily occurs through the binding of cell surface integrin receptors to specific domains of the fibronectin molecule, most notably the RGD (Arginine-Glycine-Aspartic acid) sequence. This interaction triggers a cascade of intracellular signaling events that regulate cell behavior.

Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell FN Fibronectin (on substrate) Integrin Integrin Receptor (e.g., α5β1) FN->Integrin RGD binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Clustering & Activation Actin Actin Cytoskeleton Integrin->Actin Src Src Family Kinases FAK->Src Paxillin Paxillin FAK->Paxillin Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) FAK->Downstream Src->FAK Paxillin->Actin Response Cellular Responses (Adhesion, Spreading, Proliferation, Survival) Downstream->Response

Caption: Integrin-mediated signaling pathway.

Troubleshooting

ProblemPossible CauseSolution
Low Cell Adhesion Inefficient fibronectin coating- Ensure this compound is not hydrolyzed (use fresh solution).- Optimize UV exposure time and intensity.- Increase fibronectin concentration.
Cell type not responsive to fibronectin- Confirm that the cells express fibronectin-binding integrins.- Try coating with a different ECM protein.
Uneven Cell Distribution Non-uniform fibronectin coating- Ensure complete and even coverage of the substrate with this compound and fibronectin solutions.- Inconsistent UV exposure across the surface.
High Background Adhesion Non-specific cell binding to the substrate- Block the coated surface with a solution of BSA (Bovine Serum Albumin) after fibronectin coating.

Conclusion

The use of this compound provides a robust and reliable method for the covalent immobilization of fibronectin onto a variety of substrates. This technique is invaluable for creating biologically relevant surfaces for cell culture and analysis, leading to more consistent and physiologically relevant experimental outcomes. Proper handling of the moisture-sensitive this compound and optimization of reaction conditions are key to successful fibronectin coating.

References

Application Notes and Protocols for Sulfo-SANPAH in Western Blot Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for utilizing Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate), a heterobifunctional crosslinker, in Western blot experiments. This technique is particularly useful for covalently linking antibodies to their target antigens on the blotting membrane, thereby stabilizing the immune complex. This stabilization can enhance signal detection, particularly for low-affinity interactions or when harsh stripping and reprobing procedures are required.

This compound is a water-soluble crosslinker containing an amine-reactive N-hydroxysuccinimide (NHS) ester and a photo-activatable nitrophenyl azide (B81097) group.[1] The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody, while the nitrophenyl azide, upon activation with UV light, forms a highly reactive nitrene group that can covalently bind to nearby molecules, including the antigen.[1][2]

Key Applications:

  • Stabilization of Antibody-Antigen Complexes: Covalently linking the primary antibody to its target antigen on the Western blot membrane prevents dissociation during subsequent washing steps or stripping and reprobing, leading to more robust and reliable results.

  • Detection of Low-Affinity Interactions: By permanently capturing the interaction, this compound can facilitate the detection of weak or transient antibody-antigen binding that might otherwise be lost during the Western blot procedure.

  • Enhanced Signal for Low Abundance Proteins: For proteins that are difficult to detect due to low expression levels, covalent crosslinking of the antibody can help to amplify the signal.

  • Multiplexing and Reprobing: Covalently attached antibodies are more resistant to the harsh conditions of stripping buffers, allowing for multiple rounds of probing on the same blot with greater confidence.

Chemical Properties and Storage of this compound

PropertyValue
Molecular Weight 492.40 g/mol [3]
Spacer Arm Length 18.2 Å[3]
Amine Reactivity N-hydroxysuccinimide (NHS) ester, reacts with primary amines at pH 7-9.[1]
Photo-reactivity Nitrophenyl azide, activated by UV light (320-350 nm).[3]
Solubility Water-soluble.[3]
Storage Store at -20°C, protected from moisture and light.[1]

Important Considerations:

  • This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]

  • The NHS-ester moiety is prone to hydrolysis. Therefore, solutions of this compound should be prepared immediately before use and any unused solution should be discarded.[1]

  • Avoid buffers containing primary amines (e.g., Tris, glycine) during the NHS ester reaction, as they will compete for reaction with the crosslinker.[1]

Experimental Workflow

The overall workflow for using this compound in a Western blot experiment involves the standard Western blot procedure up to the primary antibody incubation step, followed by the crosslinking and detection steps.

G cluster_0 Standard Western Blot Procedure cluster_1 This compound Crosslinking cluster_2 Detection A 1. Sample Preparation & SDS-PAGE B 2. Protein Transfer to Membrane A->B C 3. Membrane Blocking B->C D 4. Primary Antibody Incubation C->D E 5. This compound Crosslinking D->E F 6. UV Activation E->F G 7. Secondary Antibody Incubation F->G H 8. Signal Detection G->H

Figure 1. Experimental workflow for this compound crosslinking in Western blot.

Detailed Protocol for this compound Crosslinking in Western Blot

This protocol outlines the steps for covalently crosslinking a primary antibody to its antigen on a PVDF or nitrocellulose membrane.

Materials:

  • This compound (e.g., Thermo Scientific Pierce, Cat. No. 22589)

  • Primary antibody specific to the target antigen

  • Western blot membrane (PVDF or nitrocellulose) with transferred proteins

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Amine-free reaction buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Chemiluminescent substrate or fluorescence imaging system

  • UV lamp (320-350 nm)

Procedure:

  • Standard Western Blot: Perform sample preparation, SDS-PAGE, protein transfer to a membrane (PVDF or nitrocellulose), and membrane blocking according to standard protocols.

  • Primary Antibody Incubation: a. Dilute the primary antibody in blocking buffer to the desired concentration. b. Incubate the blocked membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Washing: a. After incubation, wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.

  • This compound Solution Preparation (Prepare Immediately Before Use): a. Allow the this compound vial to warm to room temperature. b. Dissolve this compound in an amine-free reaction buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5) to a final concentration of 0.5-1.0 mM. Note: The optimal concentration may need to be determined empirically.

  • Crosslinking Reaction: a. Place the membrane in a clean container. b. Add the freshly prepared this compound solution to the membrane, ensuring the entire surface is covered. c. Incubate for 30 minutes at room temperature in the dark with gentle agitation. This step allows the NHS ester of this compound to react with primary amines on the antibody.

  • Washing: a. Remove the this compound solution. b. Wash the membrane three times for 5 minutes each with the amine-free reaction buffer to remove excess crosslinker.

  • UV Photo-activation: a. Place the membrane on a non-absorbent surface (e.g., a clean glass plate or plastic wrap). b. Expose the membrane to a UV light source (320-350 nm) for 5-15 minutes. The optimal exposure time and distance from the UV source should be determined empirically. Note: Nitrophenyl azides are activated by long-wave UV light, which is less damaging to proteins than short-wave UV.[2]

  • Final Washing: a. After UV exposure, wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation and Detection: a. Proceed with the incubation of the membrane with the appropriate HRP- or fluorophore-conjugated secondary antibody, followed by washing and signal detection using a chemiluminescent substrate or fluorescence imaging system, as per standard Western blot protocols.

Quantitative Data and Optimization

The efficiency of this compound crosslinking can be influenced by several factors. The following table provides a starting point for optimizing the key parameters of the protocol.

ParameterRecommended Starting RangeNotes
This compound Concentration 0.25 - 2.0 mMHigher concentrations may lead to non-specific crosslinking and background, while lower concentrations may result in incomplete crosslinking.
Crosslinking Incubation Time 15 - 60 minutesLonger incubation times may increase crosslinking efficiency but also risk hydrolysis of the NHS ester.
UV Exposure Time 5 - 20 minutesInsufficient exposure will result in low crosslinking efficiency. Excessive exposure may damage the proteins and epitopes.
UV Lamp Distance 5 - 10 cmThe intensity of UV light decreases with distance. Consistency in distance is crucial for reproducible results.

Signaling Pathway and Logical Relationship Diagram

As this protocol describes a biochemical technique rather than a biological signaling pathway, the following diagram illustrates the logical steps and chemical reactions involved in the this compound crosslinking process on a Western blot membrane.

G cluster_0 Initial Binding cluster_1 Crosslinker Reaction cluster_2 Covalent Crosslinking Antigen Antigen on Membrane Antibody Primary Antibody Antigen->Antibody Non-covalent Binding Covalent_Bond Covalent Bond Formation (with Antigen) NHS_Ester NHS Ester Reaction (with Antibody Amine) Antibody->NHS_Ester Sulfo_SANPAH This compound Sulfo_SANPAH->NHS_Ester Aryl_Azide Aryl Azide Activation (Nitrene Formation) UV_Light UV Light (320-350 nm) UV_Light->Aryl_Azide Aryl_Azide->Covalent_Bond

References

Application Notes and Protocols for Studying Cell-Matrix Interactions Using Sulfo-SANPAH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between cells and the extracellular matrix (ECM) is a critical regulator of numerous cellular processes, including adhesion, migration, proliferation, differentiation, and signaling. The ability to create in vitro environments that mimic the mechanical and biochemical properties of the native ECM is essential for studying these phenomena. Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) is a heterobifunctional crosslinker widely used to covalently conjugate ECM proteins to various substrates, most notably polyacrylamide hydrogels. This enables researchers to create cell culture platforms with tunable stiffness and defined ligand presentation, providing a powerful tool to investigate mechanotransduction and other aspects of cell-matrix interactions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

These application notes provide detailed protocols for utilizing this compound to functionalize polyacrylamide gels and summarize key quantitative data on how matrix stiffness influences cell behavior. Additionally, we present diagrams of the core signaling pathways involved in sensing and responding to the mechanical cues provided by these engineered substrates.

Data Presentation

The following tables summarize quantitative data extracted from studies utilizing this compound-functionalized polyacrylamide gels to investigate the effect of matrix stiffness on cell behavior.

Substrate Stiffness (kPa)Cell Spreading Area (µm²)Reference
0.5500 ± 100[14]
1600 ± 120[14]
1001500 ± 250[14]

Table 1: Effect of Substrate Stiffness on Cell Spreading Area. This table shows the mean spreading area of MDA-MB-231 breast cancer cells on collagen-coated polyacrylamide gels of varying stiffness. A significant increase in cell spreading is observed on stiffer substrates.[14]

Substrate StiffnessFocal Adhesion Size (µm²)Number of Focal Adhesions per CellReference
Soft~1~20[9]
Stiff>3>50[9]

Table 2: Influence of Substrate Stiffness on Focal Adhesion Morphology. This table illustrates the general trend of increasing focal adhesion size and number as substrate stiffness increases for cells cultured on ECM-coated polyacrylamide gels.

Substrate StiffnessYAP/TAZ Nuclear-to-Cytoplasmic RatioReference
Soft (~1 kPa)Low (<1.0)[8][9]
Stiff (>25 kPa)High (>1.5)[8][9]

Table 3: Substrate Stiffness Modulates YAP/TAZ Localization. This table demonstrates the stiffness-dependent nuclear translocation of the mechanosensitive transcriptional co-activators YAP and TAZ. On soft substrates, YAP/TAZ are predominantly cytoplasmic, while on stiff substrates, they accumulate in the nucleus.[8][9]

Experimental Protocols

Protocol 1: Preparation of Polyacrylamide Gels with Tunable Stiffness

This protocol details the preparation of polyacrylamide gels on glass coverslips, which will then be functionalized with this compound.

Materials:

  • Glass coverslips (e.g., 22 mm diameter)

  • 0.1 M NaOH

  • (3-Aminopropyl)triethoxysilane (APTES)

  • 0.5% Glutaraldehyde (B144438) in PBS

  • Acrylamide (B121943) solution (40%)

  • Bis-acrylamide solution (2%)

  • Ammonium persulfate (APS), 10% solution in water (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Phosphate-buffered saline (PBS)

  • Deionized water (DI water)

Procedure:

  • Coverslip Activation:

    • Clean glass coverslips by immersing them in 0.1 M NaOH for 3 minutes.

    • Aspirate the NaOH and allow the coverslips to dry completely.

    • Apply 300 µL of APTES to each coverslip and incubate for 3 minutes at room temperature.

    • Aspirate the APTES and wash the coverslips three times with DI water for 10 minutes each.

    • Dry the coverslips thoroughly.

    • Apply 500 µL of 0.5% glutaraldehyde for 30 minutes at room temperature.

    • Aspirate the glutaraldehyde and wash the coverslips three times with DI water for 10 minutes each. The activated coverslips can be stored at room temperature for several days.[1]

  • Polyacrylamide Gel Polymerization:

    • Prepare the pre-polymer solution by mixing acrylamide and bis-acrylamide to achieve the desired stiffness (refer to established tables for specific ratios).

    • Degas the solution for at least 15 minutes.

    • To initiate polymerization, add 1/1000 volume of TEMED and 1/100 volume of 10% APS to the pre-polymer solution and mix gently.

    • Quickly pipette a small volume (e.g., 20-50 µL) of the gel solution onto the center of an activated coverslip.

    • Gently place a non-activated coverslip on top to create a "sandwich."

    • Allow the gel to polymerize for 30-60 minutes at room temperature.

    • Carefully remove the top coverslip, leaving the polyacrylamide gel attached to the activated bottom coverslip.

    • Wash the gels extensively with PBS to remove unreacted monomers.

Protocol 2: Functionalization of Polyacrylamide Gels with this compound and ECM Protein Coating

This protocol describes the covalent attachment of ECM proteins to the surface of the prepared polyacrylamide gels using this compound.

Materials:

  • Polyacrylamide gels on coverslips (from Protocol 1)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or 50 mM HEPES buffer (pH 8.5)

  • ECM protein solution (e.g., collagen, fibronectin) in PBS (pH 7.4)

  • UV lamp (365 nm)

  • PBS

Procedure:

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in either anhydrous DMSO to create a stock solution or directly in 50 mM HEPES buffer to a final concentration of 0.5-1.0 mg/mL. This compound is light-sensitive and moisture-sensitive, so handle it accordingly.[2][4]

  • Photoactivation and Crosslinking:

    • Remove the PBS from the surface of the polyacrylamide gels.

    • Add the this compound solution to completely cover the gel surface.

    • Expose the gels to UV light (365 nm) for 5-10 minutes. The solution will darken, indicating photoactivation of the azide (B81097) group.[1][2]

    • Aspirate the this compound solution and wash the gels three times with PBS.[1]

  • ECM Protein Incubation:

    • Prepare the desired ECM protein solution (e.g., 0.1-1 mg/mL collagen or fibronectin) in PBS (pH 7.4).

    • Pipette the ECM protein solution onto the activated gel surface.

    • Incubate for at least 2 hours at room temperature or overnight at 4°C to allow the NHS ester of this compound to react with primary amines on the protein.[2]

    • Aspirate the ECM protein solution and wash the gels three times with PBS to remove any unbound protein.

    • The functionalized gels are now ready for cell seeding. Store them in PBS at 4°C for short periods.

Mandatory Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_cell Cellular Studies Coverslip Glass Coverslip Activation APTES/Glutaraldehyde Activation Coverslip->Activation Polymerization Polyacrylamide Gel Polymerization Activation->Polymerization Sulfo_SANPAH This compound Application Polymerization->Sulfo_SANPAH UV_Activation UV Photoactivation (365 nm) Sulfo_SANPAH->UV_Activation ECM_Coating ECM Protein Incubation UV_Activation->ECM_Coating Cell_Seeding Cell Seeding ECM_Coating->Cell_Seeding Analysis Analysis of Cell-Matrix Interactions Cell_Seeding->Analysis

Caption: Experimental workflow for studying cell-matrix interactions.

Mechanotransduction_Signaling cluster_ECM Extracellular Matrix cluster_Cell Cell ECM ECM (e.g., Collagen, Fibronectin) Integrin Integrins ECM->Integrin Binding FA Focal Adhesions (Talin, Vinculin, FAK) Integrin->FA Clustering & Activation Actin Actin Cytoskeleton FA->Actin Linkage RhoA RhoA-GTP Actin->RhoA Mechanical Feedback YAP_TAZ_cyto Cytoplasmic YAP/TAZ (Inactive) Actin->YAP_TAZ_cyto Inhibition of LATS1/2 ROCK ROCK RhoA->ROCK Activation Myosin Myosin II Activity ROCK->Myosin Phosphorylation Myosin->Actin Contraction YAP_TAZ_nuc Nuclear YAP/TAZ (Active) YAP_TAZ_cyto->YAP_TAZ_nuc Nuclear Translocation Gene Gene Expression YAP_TAZ_nuc->Gene Regulation Rho_ROCK_Pathway Stiffness Increased Matrix Stiffness Integrin_Clustering Integrin Clustering Stiffness->Integrin_Clustering FA_Maturation Focal Adhesion Maturation Integrin_Clustering->FA_Maturation Rho_GEFs Rho-GEFs Activation FA_Maturation->Rho_GEFs RhoA_GDP RhoA-GDP (Inactive) Rho_GEFs->RhoA_GDP GTP loading RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK Activation RhoA_GTP->ROCK MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation Stress_Fibers Stress Fiber Formation MLC_Phosphorylation->Stress_Fibers Cell_Contraction Increased Cell Contractility Stress_Fibers->Cell_Contraction YAP_TAZ_Pathway High_Tension High Cytoskeletal Tension (Stiff Matrix) LATS_Inactivation LATS1/2 Kinase Inactivation High_Tension->LATS_Inactivation YAP_TAZ_dephospho Dephosphorylated YAP/TAZ LATS_Inactivation->YAP_TAZ_dephospho YAP_TAZ_translocation Nuclear Translocation YAP_TAZ_dephospho->YAP_TAZ_translocation YAP_TAZ_TEAD YAP/TAZ-TEAD Complex Formation YAP_TAZ_translocation->YAP_TAZ_TEAD Target_Genes Target Gene Transcription (e.g., CTGF, ANKRD1) YAP_TAZ_TEAD->Target_Genes Cellular_Response Cellular Responses (Proliferation, Differentiation) Target_Genes->Cellular_Response

References

Preparation of Sulfo-SANPAH Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) stock solutions in Dimethyl Sulfoxide (DMSO). Adherence to this protocol is critical to ensure the integrity and reactivity of this heterobifunctional crosslinker for successful bioconjugation and surface functionalization experiments.

Introduction

This compound is a water-soluble, heterobifunctional crosslinker widely used in biochemical applications.[1] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a photoactivatable nitrophenyl azide (B81097) group.[1][2] The NHS ester forms stable amide bonds with primary amino groups (-NH2) in a pH range of 7-9.[2] Upon exposure to UV light (320-350 nm), the nitrophenyl azide group forms a highly reactive nitrene group, which can insert into C-H and N-H sites, enabling the covalent attachment of molecules to various surfaces.[2][3]

Due to the susceptibility of the NHS ester to hydrolysis, proper handling and solution preparation are paramount.[2][4] This protocol outlines the best practices for preparing this compound stock solutions in DMSO to maximize its crosslinking efficiency.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and handling of this compound.

ParameterValueNotes
Storage of Powder -20°C in a dry, dark environment.[3][5]Protect from moisture and light.[2][5]
Solubility in DMSO Up to 125 mg/mL (265.73 mM).[6]Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[6]
Recommended Stock Solution Concentration 10 mM to 25 mg/mL.[2][7][8]Higher molarity solutions are achievable in DMSO compared to aqueous buffers.[2]
Working Concentration 0.1 - 10 mM final concentration.[2]For protein concentrations >5 mg/mL, use a 10-fold molar excess. For <5 mg/mL, use a 20- to 50-fold molar excess.[2]
UV Photoactivation Wavelength 320-350 nm.[3]
Spacer Arm Length 18.2 Å.[5]

Experimental Protocol: Preparation of this compound Stock Solution in DMSO

This protocol details the steps for preparing a fresh this compound stock solution in DMSO.

3.1. Materials

  • This compound powder

  • Anhydrous/dry Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

3.2. Procedure

  • Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes.[2][5] This is a critical step to prevent moisture condensation inside the vial, which can lead to hydrolysis of the NHS ester.[2]

  • Prepare DMSO: Use a fresh, unopened bottle of anhydrous DMSO or a sealed ampule to minimize water content.[6][9]

  • Dissolve this compound:

    • Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.

    • Carefully open the vial and add the desired volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM solution from a 1 mg vial, add 200 µL of DMSO).[2]

    • Immediately cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear and orange to red in color.[6]

  • Immediate Use: It is strongly recommended to prepare the this compound solution immediately before use.[2] Do not prepare stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes, rendering the crosslinker non-reactive.[2] Discard any unused reconstituted crosslinker.[2]

  • Alternative for Aliquoting (Use with Caution): Some protocols suggest that stock solutions in anhydrous DMSO can be prepared, aliquoted into small, tightly sealed tubes, flash-frozen in liquid nitrogen, and stored at -80°C for up to one year.[7][8] If this method is employed, it is crucial to use high-quality anhydrous DMSO and minimize exposure to moisture during aliquoting. Avoid repeated freeze-thaw cycles.[10]

3.3. Important Considerations

  • Moisture Sensitivity: this compound is highly sensitive to moisture.[2][11] Always handle the powder and solutions in a dry environment.

  • Light Sensitivity: Protect the this compound powder and solutions from light.[2][5] The nitrophenyl azide group is photoactivatable.

  • Buffer Compatibility: When using the this compound solution in subsequent steps, avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls, as they will compete with the intended reaction.[2] Suitable buffers include phosphate, HEPES, carbonate/bicarbonate, or borate (B1201080) buffers at pH 7-9.[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in preparing a this compound stock solution in DMSO.

Sulfo_SANPAH_Preparation cluster_prep Preparation cluster_caution Alternative (Use with Caution) start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate 1. dissolve Dissolve in Anhydrous DMSO equilibrate->dissolve 2. use Immediate Use in Experiment dissolve->use 3. aliquot Aliquot Solution dissolve->aliquot 4. end End use->end freeze Flash Freeze (Liquid Nitrogen) aliquot->freeze store Store at -80°C freeze->store

Caption: Workflow for preparing this compound stock solution in DMSO.

Signaling Pathway and Logical Relationships Diagram

The following diagram illustrates the reaction mechanism of this compound, highlighting the two key reactive steps.

Sulfo_SANPAH_Mechanism cluster_reagents Reactants cluster_reactions Reaction Steps cluster_products Products sulfo_sanpah This compound nhs_reaction NHS Ester Reaction (pH 7-9, Dark) sulfo_sanpah->nhs_reaction primary_amine Primary Amine (e.g., on Protein) primary_amine->nhs_reaction target_molecule Target Molecule (with C-H or N-H bond) covalent_linkage Covalent Crosslink target_molecule->covalent_linkage amide_bond Stable Amide Bond Formation nhs_reaction->amide_bond uv_activation UV Photoactivation (320-350 nm) nitrene_formation Nitrene Group Formation uv_activation->nitrene_formation amide_bond->uv_activation Intermediate Product nitrene_formation->covalent_linkage

Caption: Reaction mechanism of this compound crosslinker.

References

Sulfo-SANPAH: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, proper handling and storage of reagents are paramount for reproducible and reliable experimental outcomes. This document provides detailed application notes and protocols for the effective use of Sulfo-SANPAH, a heterobifunctional crosslinker.

This compound (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) is a valuable tool in bioconjugation and molecular biology research.[1][2] It contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide (B81097) group, allowing for the covalent crosslinking of molecules.[1][3] The sulfosuccinimidyl group enhances its water solubility.[2][4]

Storage and Handling Procedures

Proper storage and handling of this compound are critical to maintain its reactivity. The compound is sensitive to moisture and light.[1][5]

Storage:

  • Upon receipt, it is recommended to store this compound at -20°C.[1][2][5] Some suppliers suggest that for long-term storage (months to years), -20°C is appropriate, while for short-term storage (days to weeks), 0-4°C is acceptable.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[6][7]

  • The vial should be kept tightly closed and protected from moisture and direct sunlight.[5][8] It is advisable to blanket the product under desiccated, inert gas.[5]

  • To prevent condensation, the vial should be allowed to equilibrate to room temperature before opening.[1][5]

Handling:

  • Due to its potential as an eye irritant, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn.[8][9][10]

  • Work in a well-ventilated area and avoid the formation of dust or aerosols.[8][10]

  • In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[8][9] If eye irritation persists, seek medical attention.[8][9][11]

  • For skin contact, wash thoroughly with soap and water.[8]

  • Spilled material should be scooped up without creating dust and stored in a suitable, closed container for disposal.[8]

Physicochemical and Reactive Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReferences
Molecular Weight 492.40 g/mol [1][5][8]
Spacer Arm Length 18.2 Å[1][5][12]
Photoactivation Wavelength 300-460 nm[1][5]
Solubility Water soluble up to 10 mM; also soluble in DMSO and DMF[1][2]
Reactive Groups N-hydroxysuccinimide (NHS) ester (reacts with primary amines); Nitrophenyl azide (photoactivatable)[1][3]

Experimental Protocols

The following is a generalized protocol for using this compound as a crosslinker. The specific concentrations and reaction times may need to be optimized for individual applications.

Materials
  • This compound

  • Molecule A (containing primary amines)

  • Molecule B (target for photo-crosslinking)

  • Reaction Buffer: Amine-free and sulfhydryl-free buffer, pH 7-9 (e.g., 20 mM sodium phosphate, 150 mM NaCl; 20 mM HEPES; 100 mM carbonate/bicarbonate; 50 mM borate).[1] Do not use buffers containing Tris or glycine.[1]

  • Quenching Buffer (optional): e.g., 25-60 mM Tris

  • UV Lamp (300-460 nm emission)[1][5]

  • Desalting column or dialysis equipment

Workflow Diagram

Sulfo_SANPAH_Workflow This compound Crosslinking Workflow prep 1. Prepare this compound Solution (Dissolve in amine-free buffer or DMSO) react_nhs 2. React with Molecule A (Targeting primary amines) prep->react_nhs purify 3. Purify Conjugate (Remove excess this compound) react_nhs->purify photoactivate 4. Photoactivation (Expose to UV light to activate azide) purify->photoactivate react_azide 5. React with Molecule B (Forms covalent bond) photoactivate->react_azide final_product Final Crosslinked Product (Molecule A - Molecule B) react_azide->final_product Sulfo_SANPAH_Mechanism This compound Reaction Mechanism cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Photoactivation and Crosslinking sulfo_sanpah This compound amide_bond Stable Amide Bond sulfo_sanpah->amide_bond pH 7-9 primary_amine Primary Amine (Molecule A) primary_amine->amide_bond nitrophenyl_azide Nitrophenyl Azide amide_bond->nitrophenyl_azide Intermediate Product nitrene Reactive Nitrene nitrophenyl_azide->nitrene forms uv_light UV Light (300-460 nm) uv_light->nitrene covalent_bond Covalent Bond nitrene->covalent_bond reacts with target_molecule Target Molecule B (C-H, N-H, or double bonds) target_molecule->covalent_bond

References

Troubleshooting & Optimization

Troubleshooting low crosslinking efficiency with Sulfo-SANPAH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-SANPAH crosslinking. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal results in their crosslinking experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the use of this compound, providing explanations and actionable solutions.

Q1: Why is my crosslinking efficiency low or non-existent?

Low crosslinking efficiency is a common issue that can stem from several factors related to reagent handling, reaction conditions, and the photoactivation process.

  • A1: Reagent Instability and Hydrolysis. this compound is highly sensitive to moisture. The N-hydroxysuccinimide (NHS) ester moiety readily hydrolyzes in aqueous solutions, rendering it non-reactive with primary amines.[1][2]

    • Solution: Always allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2] Prepare solutions immediately before use and discard any unused reconstituted crosslinker.[1] Stock solutions should not be prepared and stored.[1][3] For increased stability, this compound can be dissolved in anhydrous DMSO and stored in aliquots at -80°C.[4][5][6]

  • A2: Inappropriate Buffer Composition. The choice of buffer is critical for a successful reaction.

    • Solution: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH of 7-9.[1][7] Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls (e.g., DTT), as they will compete with the target molecule for reaction with the NHS ester or reduce the azide (B81097) group, respectively.[1][7]

  • A3: Inefficient Photoactivation. The nitrophenyl azide group requires UV light for activation to form a highly reactive nitrene group.[1][8]

    • Solution: Use a UV lamp with a high wattage that emits light in the 300-460 nm range.[1][2] Lamps emitting at 254 nm should be avoided as this wavelength can cause photodamage to proteins.[1][7] Position the lamp close to the reaction (5-10 cm) to maximize light intensity.[1][2] The efficiency of irradiation decreases with increasing distance and solution depth.[1]

  • A4: Incorrect Order of Reactions. For optimal results, the two reactive ends of this compound should be used in a sequential manner.

    • Solution: First, react the NHS ester with the primary amine-containing molecule in the dark.[1] Then, remove the excess, unreacted crosslinker via dialysis or gel filtration before proceeding to the photoactivation step to crosslink with the second molecule.[1]

Q2: My this compound solution has a visible precipitate. What should I do?

Precipitation can occur due to low solubility in the chosen solvent or buffer.

  • Solution: this compound is soluble in water up to 10 mM.[1][9] If higher concentrations are needed, or if precipitation is observed in aqueous buffers, dissolve the crosslinker in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your reaction buffer.[1][10] Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.

Q3: How should I properly store this compound?

Proper storage is crucial to maintain the reactivity of the crosslinker.

  • Solution: Store this compound powder at -20°C, protected from light and moisture.[1][2][11] Some suppliers recommend long-term storage at -80°C for stock solutions prepared in anhydrous DMSO.[4][5][10]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using this compound.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
pH 7.0 - 9.0Higher pH increases the rate of NHS ester hydrolysis.[1]
Reaction Time (NHS Ester) 30 - 60 minutesCan be performed at room temperature or on ice.[2]
Molar Excess of this compound 20-fold over proteinThis is a starting point and may need optimization.[2]
Final Crosslinker Concentration 0.5 - 5 mMDependent on the concentration of the target molecule.[2]

Table 2: Photoactivation Parameters

ParameterRecommended ValueNotes
UV Wavelength 300 - 460 nmAvoid wavelengths below 300 nm to prevent protein damage.[1][2][9][11]
UV Lamp Distance 5 - 10 cmCloser proximity increases light intensity.[1][2]
Exposure Time VariesDependent on lamp wattage and sample volume.

Experimental Protocols

Protocol 1: Two-Step Crosslinking of Two Proteins (Protein A and Protein B)

This protocol describes the general procedure for crosslinking two proteins using this compound in a sequential manner.

  • Preparation of this compound: Allow the vial of this compound to come to room temperature before opening. Prepare a 10 mM solution in an appropriate amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5) or anhydrous DMSO immediately before use.[1][2]

  • Reaction with Protein A (NHS Ester Reaction):

    • In a light-protected tube, add a 20-fold molar excess of the freshly prepared this compound solution to your solution of Protein A.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Removal of Excess Crosslinker:

    • Remove unreacted and hydrolyzed this compound by dialysis against the reaction buffer or by using a desalting column. This step is crucial to prevent unwanted crosslinking in the subsequent step.

  • Reaction with Protein B (Photoactivation):

    • Add Protein B to the solution containing the this compound-activated Protein A.

    • Place the reaction mixture in a shallow, low protein-binding vessel.

    • Expose the mixture to a high-intensity UV lamp (300-460 nm) for a predetermined amount of time. The optimal time will need to be determined empirically.

  • Analysis:

    • Analyze the crosslinking products by SDS-PAGE, Western blotting, or other appropriate methods.

Protocol 2: Quenching the NHS Ester Reaction

If desired, the NHS ester reaction can be quenched before the removal of excess crosslinker.

  • Following the incubation in Step 2 of Protocol 1, add an amine-containing buffer such as Tris to a final concentration of 20-50 mM.[2]

  • Incubate for 15 minutes at room temperature.[2]

  • Proceed with the removal of excess crosslinker as described in Step 3 of Protocol 1.

Visualizations

The following diagrams illustrate the chemical structure, mechanism of action, and experimental workflow of this compound crosslinking.

Sulfo_SANPAH_Workflow cluster_step1 Step 1: NHS Ester Reaction (in dark) cluster_step2 Step 2: Purification cluster_step3 Step 3: Photoactivation & Crosslinking A Protein A (with -NH2) AS Protein A-SANPAH A->AS Incubate 30-60 min S This compound S->AS AS_in Reaction Mixture Purified_AS Purified Protein A-SANPAH AS_in->Purified_AS Dialysis or Gel Filtration Excess Excess this compound (removed) AS_in->Excess Purified_AS_in Purified Protein A-SANPAH B Protein B Crosslinked Protein A-Protein B Crosslinked Product B->Crosslinked UV UV Light (300-460 nm) UV->Crosslinked Photoactivation Purified_AS_in->Crosslinked

Caption: Experimental workflow for two-step crosslinking with this compound.

Sulfo_SANPAH_Reaction cluster_reaction1 NHS Ester Reaction with Primary Amine cluster_reaction2 Photoactivation and C-H Insertion sulfo_sanpah This compound (NHS Ester) amide_bond Protein-NH-CO-Linker-N3 sulfo_sanpah->amide_bond protein_a Protein-NH2 protein_a->amide_bond azide Linker-N3 amide_bond->azide Intermediate Product nitrene Linker-N (Nitrene) (highly reactive) azide->nitrene hv uv UV Light insertion Covalent Bond (C-N insertion) nitrene->insertion ch_group C-H group on second molecule ch_group->insertion

Caption: this compound's dual reaction mechanism.

References

How to prevent Sulfo-SANPAH hydrolysis during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-SANPAH crosslinking reactions. This guide provides troubleshooting advice and detailed protocols to help you achieve successful conjugation while minimizing reagent hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound crosslinking reaction yielding poor results or failing completely?

A1: Reaction failure is often due to the hydrolysis of the amine-reactive N-hydroxysuccinimide (NHS) ester group. The NHS ester is highly susceptible to moisture, which converts it into an unreactive carboxyl group. This hydrolysis is a primary competing reaction and, if not controlled, can significantly reduce or eliminate the crosslinker's ability to conjugate with primary amines.[1][2]

Q2: What are the most critical steps to prevent this compound hydrolysis?

A2: To prevent hydrolysis, you must rigorously control moisture and pH.

  • Handling: this compound powder is moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside.[1][3]

  • Solution Preparation: Do not prepare aqueous stock solutions for storage.[1][2] The half-life of this compound in water at room temperature is very short, approximately 5 minutes.[4] Reconstitute the reagent immediately before use.[1][3] For more stable stock solutions, use anhydrous dimethyl sulfoxide (B87167) (DMSO).[4][5]

  • pH Control: The rate of NHS-ester hydrolysis increases with pH. Perform the reaction in a pH range of 7-9, with a pH of 7.0-7.4 being optimal for balancing reactivity and stability.[1][4]

Q3: How should I store this compound?

A3: Proper storage is crucial for maintaining the reagent's reactivity.

  • Powder: Store the solid this compound powder at -20°C, protected from moisture and light.[3][6]

  • Stock Solutions: If you prepare a stock solution in an organic solvent like anhydrous DMSO, it can be aliquoted, flash-frozen in liquid nitrogen, and stored at -80°C for later use.[4][7] Avoid repeated freeze-thaw cycles.[7] Aqueous solutions should not be stored and must be used immediately.[1]

Q4: Which buffers are recommended for the NHS-ester coupling reaction, and which should I avoid?

A4: The choice of buffer is critical to avoid competing reactions.

  • Recommended Buffers: Use non-amine-containing buffers. Good choices include 20-50 mM Sodium Phosphate, HEPES, 100 mM Carbonate/Bicarbonate, or 50 mM Borate buffers, typically at a pH of 7-9.[1]

  • Buffers to Avoid: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester. Also, avoid buffers containing sulfhydryls (thiols), as they can reduce the azido (B1232118) group.[1]

Q5: Does temperature affect the this compound reaction?

A5: Yes, temperature plays a role in both reactivity and stability. The NHS ester reaction can be performed at room temperature (typically for 45-60 minutes) or on ice.[3] The reaction rate is slightly slower at lower temperatures, which can provide better control and may slightly reduce the rate of hydrolysis during the experiment.[3]

Key Experimental Parameters

The table below summarizes the critical quantitative data for designing your this compound experiments.

ParameterRecommended ValueNotesCitation
Storage (Powder) -20°C (long-term)Protect from moisture and light.[3][6]
Storage (Stock in DMSO) -80°CAliquot to avoid freeze-thaw cycles.[4][7]
Reaction pH 7.0 - 9.0Hydrolysis increases at higher pH. pH 7.0-7.4 is a common optimum.[1]
Reaction Temperature Room Temperature or 4°CReaction is slower at 4°C, which may help minimize hydrolysis.[3]
Aqueous Half-life ~5 minutes (at RT)Highlights the need to use aqueous solutions immediately.[4]
UV Photoactivation 320 - 350 nmWavelength for activating the nitrophenyl azide (B81097) group.[6][8]

Experimental Workflow to Minimize Hydrolysis

This workflow diagram illustrates the key steps and considerations for a successful crosslinking experiment while minimizing this compound hydrolysis.

Sulfo_SANPAH_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: NHS Ester Reaction (in dark) cluster_cleanup Phase 3: Purification cluster_photoactivation Phase 4: Photo-Crosslinking start Start: Equilibrate This compound Vial prep_solution Prepare Fresh Solution (Immediately before use) start->prep_solution choose_solvent Choose Solvent prep_solution->choose_solvent dmso Anhydrous DMSO (for stock solution) choose_solvent->dmso Storage needed aqueous Aqueous Buffer (pH 7-9) (for immediate use) choose_solvent->aqueous No storage mix Mix this compound with Target Molecule dmso->mix aqueous->mix prep_target Prepare Target Molecule in Amine-Free Buffer prep_target->mix incubate Incubate (RT or 4°C) mix->incubate purify Remove Excess/Hydrolyzed Crosslinker incubate->purify purify_method Dialysis or Gel Filtration purify->purify_method add_second_target Add Second Target Molecule purify_method->add_second_target uv_light Expose to UV Light (320-350 nm) add_second_target->uv_light end End: Conjugated Product uv_light->end

Caption: Workflow for this compound crosslinking emphasizing hydrolysis prevention.

Detailed Experimental Protocol

This protocol describes a two-step crosslinking reaction, designed to maximize efficiency and minimize hydrolysis. All steps involving this compound before UV activation should be performed in the dark or in a low-light setting.

Materials:

  • This compound, No-Weigh™ Format or powder

  • Anhydrous DMSO (optional, for stock solutions)

  • Amine-free reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Molecule to be conjugated (Molecule A, containing a primary amine)

  • Second molecule for conjugation (Molecule B)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., dialysis cassette, gel filtration column)

  • UV Lamp (320-350 nm)

Procedure:

Part 1: Reagent Preparation

  • Equilibrate this compound: Remove the vial of this compound from -20°C storage and let it sit at room temperature for at least 20 minutes before opening to prevent moisture condensation.[3]

  • Prepare this compound Solution (Choose one):

    • For Immediate Use (Aqueous): Prepare a solution of the desired concentration (e.g., 10 mM) in the amine-free reaction buffer. Use this solution immediately. Do not store.[1][3]

    • For Stock Solution (DMSO): Dissolve this compound in anhydrous DMSO to create a concentrated stock (e.g., 100 mg/mL).[5][9] If not using immediately, aliquot into single-use tubes, and store at -80°C, protected from light.[4]

  • Prepare Target Molecule: Dissolve your amine-containing Molecule A in the cold, amine-free reaction buffer to the desired concentration.

Part 2: NHS Ester Reaction (Conjugation to Molecule A)

  • Add a 20-fold molar excess of the reconstituted this compound to the solution of Molecule A.[3]

  • Incubate the reaction for 45-60 minutes at room temperature or for 2 hours on ice. Keep the reaction vessel protected from light.[3]

  • Optional Quench: To stop the reaction, you can add a quenching buffer (e.g., Tris) to a final concentration of 25-60 mM and incubate for 15 minutes.[3] This will consume any unreacted NHS esters.

Part 3: Removal of Excess Crosslinker

  • Remove unreacted and hydrolyzed this compound from the reaction mixture containing the now-activated Molecule A. This is a critical step to prevent unwanted side reactions.

  • Use an appropriate method such as dialysis against the reaction buffer or gel filtration (e.g., a desalting column).[1][3]

Part 4: Photoactivated Reaction (Conjugation to Molecule B)

  • Add your second target molecule (Molecule B) to the purified, this compound-activated Molecule A.

  • Expose the mixture to a UV lamp (320-350 nm) for 5-15 minutes. The optimal time and distance (typically 5-10 cm) from the lamp may need to be determined empirically.[1][3] The nitrophenyl azide group on this compound will be activated and form a covalent bond with Molecule B.[1]

  • Your final conjugated product is now ready for downstream applications.

References

Optimizing UV Exposure for Sulfo-SANPAH Activation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the UV-activated crosslinking of Sulfo-SANPAH.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the UV activation of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: Why am I seeing low or no crosslinking efficiency after UV exposure?

A1: Low crosslinking efficiency is a common issue with several potential causes related to the UV activation step. Please consider the following:

  • UV Lamp Wattage and Type: Low-wattage lamps, such as handheld 6-watt lamps, often result in lower conjugation efficiencies.[1] High-wattage lamps are more effective and require shorter exposure times.[1] Recommended lamps include Stratalinker™ UV crosslinkers, mercury vapor lamps, and XeCl excimer lasers.[1]

  • UV Wavelength: The optimal wavelength for activating the nitrophenyl azide (B81097) group of this compound is between 300-460 nm.[1][2] It is critical to avoid UV lamps that primarily emit at 254 nm, as this wavelength can cause photodamage to proteins.[1] Using filters to remove light below 300 nm is ideal.[1]

  • Exposure Time: Insufficient UV exposure time will lead to incomplete activation of the azide group. The required time depends on the lamp's intensity and its distance from the sample.

  • Distance from UV Source: The distance between the UV lamp and the sample significantly impacts the light intensity reaching the reaction. For lamps with a power greater than 150 watts, a distance of 10 cm is recommended, while for lower-powered lamps, the distance should be reduced to 5 cm.[1]

  • Reaction Vessel: The material and depth of the reaction vessel can impede UV light penetration.[1] For maximal efficiency, use a shallow, UV-transparent reaction vessel.[1]

  • Hydrolysis of NHS Ester: The amine-reactive NHS ester of this compound is moisture-sensitive and can hydrolyze, rendering it inactive.[1][2] Ensure the reagent is equilibrated to room temperature before opening to prevent condensation and prepare solutions immediately before use.[1][2]

Q2: My crosslinking results are inconsistent. What could be the cause?

A2: Inconsistent results can stem from variability in both the chemical and photochemical steps of the procedure.

  • Reagent Stability: this compound is sensitive to moisture and light.[2] Inconsistent storage and handling can lead to degradation of the reagent. It is best to store it at -20°C, protected from light and moisture.[1][2]

  • Procedural Delays: Time delays during the preparation of this compound solutions can lead to a loss of reactivity, particularly of the NHS ester.[3]

  • UV Lamp Fluctuation: The output of UV lamps can decrease over time. If you observe a gradual decline in efficiency, consider measuring the lamp's output or replacing the bulb.

  • Non-uniform UV Exposure: Ensure the entire sample is evenly illuminated by the UV source. Uneven exposure can lead to variable crosslinking within the sample.

Q3: I am observing a color change in my this compound solution during UV exposure. Is this normal?

A3: Yes, a color change is expected. This compound solutions are typically orange, and upon exposure to UV light, the solution will turn brown, indicating the photoactivation of the azide group.[3]

Experimental Protocols and Data

General Experimental Workflow

The crosslinking process using this compound is a two-step procedure. First, the NHS ester of this compound reacts with primary amines on the target molecule. Second, the nitrophenyl azide group is activated by UV light to form a reactive nitrene, which then covalently bonds to nearby molecules.

Sulfo_SANPAH_Workflow cluster_step1 Step 1: Amine Reaction (in dark) cluster_step2 Step 2: Photoactivation A Prepare this compound solution immediately before use B Add to protein sample in amine-free buffer (pH 7-9) A->B C Incubate for 30-60 min at room temperature B->C D Optional: Quench unreacted NHS esters with Tris or glycine C->D E Remove excess crosslinker (dialysis or gel filtration) D->E F Expose sample to UV light (300-460 nm) E->F Proceed to UV exposure G Formation of reactive nitrene group F->G H Covalent crosslinking to second molecule G->H

Caption: General workflow for this compound crosslinking.

Detailed Protocol for UV Activation
  • Preparation: Following the reaction of the NHS ester and removal of excess crosslinker, place the sample in a shallow, UV-transparent vessel on a non-reflective, cold surface (e.g., on ice) to minimize heat-induced damage.

  • UV Source: Use a high-intensity UV lamp with an emission spectrum between 300-460 nm.[1][2]

  • Exposure: Position the UV lamp directly above the sample at a distance of 5-10 cm.[1][2]

  • Irradiation: Expose the sample to UV light for a predetermined optimal time. This time will need to be empirically determined based on the specific UV lamp and sample concentration. A starting point could be 5-15 minutes.

  • Post-Exposure: After irradiation, the sample is ready for downstream applications.

UV Exposure Parameters
ParameterRecommendationRationale
Wavelength 300-460 nmOptimal for activation of the nitrophenyl azide group.
Lamp Type High-wattage (e.g., >150W)Ensures efficient activation and shorter exposure times.[1]
Exposure Time Variable (empirically determined)Depends on lamp intensity and distance from the sample.
Distance 5-10 cmBalances light intensity and even illumination.[1][2]
Vessel Shallow, UV-transparentMinimizes light absorption by the vessel material and solution depth.[1]

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues during the UV activation step.

Troubleshooting_Logic Start Start: Low/No Crosslinking Check_Reagent Is the this compound reagent fresh and properly stored? Start->Check_Reagent Check_UV_Source Is the UV lamp wattage sufficient and the wavelength correct (300-460 nm)? Check_Reagent->Check_UV_Source Yes Solution_Reagent Solution: Use fresh reagent, prepare solutions immediately before use. Check_Reagent->Solution_Reagent No Check_Exposure Are the exposure time and distance from the sample optimized? Check_UV_Source->Check_Exposure Yes Solution_UV_Source Solution: Use a high-wattage lamp and verify the wavelength. Check_UV_Source->Solution_UV_Source No Check_Vessel Is the reaction vessel shallow and UV-transparent? Check_Exposure->Check_Vessel Yes Solution_Exposure Solution: Empirically determine optimal time and distance. Check_Exposure->Solution_Exposure No Solution_Vessel Solution: Use an appropriate reaction vessel. Check_Vessel->Solution_Vessel No Success Crosslinking Successful Check_Vessel->Success Yes Solution_Reagent->Check_UV_Source Solution_UV_Source->Check_Exposure Solution_Exposure->Check_Vessel Solution_Vessel->Success

Caption: Troubleshooting flowchart for this compound UV activation.

Signaling Pathway and Reaction Mechanism

Upon UV irradiation, the nitrophenyl azide moiety of this compound undergoes photolysis to form a highly reactive nitrene intermediate. This intermediate can then undergo a variety of reactions to form a stable covalent bond with a reaction partner.

Reaction_Mechanism Azide Nitrophenyl Azide (R-N3) UV_Light UV Light (300-460 nm) Nitrene Reactive Nitrene Intermediate (R-N:) UV_Light->Nitrene Photolysis Insertion C-H or N-H Insertion Nitrene->Insertion Addition Addition to Double Bonds Nitrene->Addition Crosslink_Product Stable Covalent Crosslink Insertion->Crosslink_Product Addition->Crosslink_Product

References

Sulfo-SANPAH Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-SANPAH.

Troubleshooting Guide: this compound Inactivity

Experiencing a lack of crosslinking with this compound? This guide will walk you through potential causes and solutions to ensure successful conjugation.

Question: Why is my this compound crosslinking reaction failing?

Answer: Inactivity of this compound can stem from several factors, primarily related to the hydrolysis of the amine-reactive N-hydroxysuccinimide (NHS) ester or inefficient photoactivation of the nitrophenyl azide (B81097) group. Follow the troubleshooting workflow below to identify the issue.

Sulfo_SANPAH_Troubleshooting start Start Troubleshooting check_storage 1. Verify Storage Conditions (-20°C, protected from light and moisture?) start->check_storage improper_storage Result: Improper Storage Action: Discard old reagent and use a fresh vial. check_storage->improper_storage No proper_storage Result: Proper Storage check_storage->proper_storage Yes check_reconstitution 2. Review Reconstitution Protocol (Equilibrated to RT before opening? Used immediately?) proper_storage->check_reconstitution improper_reconstitution Result: Improper Reconstitution Action: Prepare fresh this compound solution immediately before use. Do not store in aqueous solution. check_reconstitution->improper_reconstitution No proper_reconstitution Result: Proper Reconstitution check_reconstitution->proper_reconstitution Yes check_buffer 3. Examine Buffer Composition (pH 7-9? Free of primary amines like Tris or glycine?) proper_reconstitution->check_buffer improper_buffer Result: Incompatible Buffer Action: Use a non-amine, non-sulfhydryl buffer such as phosphate, HEPES, bicarbonate, or borate (B1201080). check_buffer->improper_buffer No proper_buffer Result: Compatible Buffer check_buffer->proper_buffer Yes check_reaction_1 4. Assess NHS Ester Reaction (Performed in the dark? Correct protein concentration?) proper_buffer->check_reaction_1 improper_reaction_1 Result: Suboptimal NHS Reaction Action: Protect from light during NHS ester reaction. Higher protein concentrations favor acylation. check_reaction_1->improper_reaction_1 No proper_reaction_1 Result: Optimal NHS Reaction check_reaction_1->proper_reaction_1 Yes check_photoactivation 5. Evaluate Photoactivation Step (UV lamp wavelength 300-460 nm? Appropriate wattage and distance?) proper_reaction_1->check_photoactivation improper_photoactivation Result: Inefficient Photoactivation Action: Use a high-wattage UV lamp at the recommended wavelength and distance (e.g., 5 cm). Low wattage lamps may lead to lower efficiency. check_photoactivation->improper_photoactivation No successful_crosslinking Successful Crosslinking check_photoactivation->successful_crosslinking Yes

Fig 1. Troubleshooting workflow for this compound inactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) is a water-soluble, heterobifunctional crosslinker.[1][2] It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on proteins), and a nitrophenyl azide group that is activated by UV light to react with a wide range of chemical groups.[3][4] This makes it useful for covalently linking molecules, particularly for attaching proteins to cell surfaces or other substrates.[3][5][6]

Q2: How should I store this compound?

Proper storage is critical to maintain the reagent's activity. Store this compound at -20°C, protected from light and moisture.[3][7] Some suppliers suggest that for long-term storage (months to years), -20°C is appropriate, while for short-term (days to weeks), 0-4°C is acceptable.[6] It is often shipped at ambient temperature, which is acceptable for short durations.[6][7]

Q3: My this compound has been stored improperly. Can I still use it?

If the reagent has been exposed to moisture or stored at room temperature for an extended period, the NHS ester is likely hydrolyzed and inactive. It is highly recommended to discard the improperly stored reagent and use a fresh vial to ensure experimental success.[3][8]

Q4: What buffers are compatible with this compound?

Use non-amine-containing buffers with a pH between 7 and 9.[3][4] Suitable buffers include phosphate, HEPES, carbonate/bicarbonate, and borate buffers.[3] Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[3] Buffers with sulfhydryls should also be avoided as they can reduce the azide group.[3]

Q5: Can I prepare a stock solution of this compound?

It is not recommended to prepare and store aqueous stock solutions of this compound because the NHS ester moiety readily hydrolyzes in water, rendering it non-reactive.[1][3][7] The reagent should be reconstituted immediately before use.[3][7] If a stock solution is necessary, it may be prepared in a dry, water-miscible organic solvent like DMSO or DMF and used promptly.[3] Some sources suggest that stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month, but repeated freeze-thaw cycles should be avoided.[5]

Q6: What are the optimal conditions for the photoactivation step?

Photoactivation of the nitrophenyl azide group is most efficient when using a high-wattage UV lamp with a wavelength between 300-460 nm (optimally 320-350 nm).[4][6][7] The lamp should be placed close to the reaction, for instance, 5-10 cm directly above it.[7] Low-wattage lamps may result in lower conjugation efficiencies.[3]

Experimental Protocols

General this compound Crosslinking Protocol

This protocol outlines the general steps for a two-stage crosslinking reaction.

Sulfo_SANPAH_Protocol start Start equilibrate 1. Equilibrate this compound vial to room temperature. start->equilibrate prepare_solution 2. Prepare fresh this compound solution (e.g., 10 mM in water or compatible buffer). equilibrate->prepare_solution add_to_protein 3. Add this compound to protein solution (e.g., 20-fold molar excess). prepare_solution->add_to_protein react_dark 4. Incubate in the dark (e.g., 45-60 min at RT). add_to_protein->react_dark quench_optional 5. (Optional) Quench unreacted NHS ester with Tris buffer. react_dark->quench_optional remove_excess 6. Remove excess crosslinker (e.g., dialysis, gel filtration). quench_optional->remove_excess add_second_molecule 7. Add the second molecule to be crosslinked. remove_excess->add_second_molecule photoactivate 8. Expose to UV light (300-460 nm) to activate the azide group. add_second_molecule->photoactivate end End photoactivate->end

Fig 2. General experimental workflow for this compound crosslinking.

Methodology:

  • Reagent Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][7] Prepare a solution of the desired concentration (e.g., 10 mM) in a compatible buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4) immediately before use.[3][7]

  • NHS Ester Reaction: Add the this compound solution to your protein sample. A common starting point is a 20-fold molar excess of the crosslinker to the protein.[7] The final concentration of the crosslinker is typically in the range of 0.5 to 5 mM.[7] Incubate the reaction mixture at room temperature for 45-60 minutes in the dark.[7]

  • Removal of Excess Reagent: Remove unreacted and hydrolyzed this compound using a desalting column, dialysis, or gel filtration.[3][7] This step is crucial to prevent the quenching of the photo-activated group in the subsequent step.

  • Photoactivation: Add the second molecule that will be crosslinked to the first molecule. Expose the reaction mixture to UV light (300-460 nm) for a duration determined by the lamp's wattage and the specific experimental setup.[7]

Quantitative Data Summary

ParameterRecommended Value/ConditionNotes
Storage Temperature -20°C (long-term)Protect from light and moisture.[3][7]
Reaction Buffer pH 7.0 - 9.0Avoid buffers with primary amines or sulfhydryls.[3]
Reagent Concentration 0.5 - 5 mMA 20-fold molar excess over the protein is a good starting point.[7]
NHS Ester Reaction Time 45 - 60 minutes at room temperatureThe reaction is only slightly slower on ice.[7]
Photoactivation Wavelength 300 - 460 nm (optimal 320-350 nm)Use a high-wattage UV lamp for best results.[4][6][7]
UV Lamp Distance 5 - 10 cmPosition the lamp directly above the reaction.[7]

References

Technical Support Center: Sulfo-SANPAH Hydrogel Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-SANPAH for hydrogel functionalization.

Troubleshooting Guide

This guide addresses specific issues that may arise during hydrogel functionalization using this compound.

Problem Potential Cause Recommended Solution
Low or No Protein Conjugation Hydrolysis of this compound: The NHS ester is moisture-sensitive and hydrolyzes rapidly in aqueous solutions, especially at higher pH.[1][2][3][4]- Equilibrate the this compound vial to room temperature before opening to prevent condensation.[2][5][6] - Prepare this compound solutions immediately before use; do not store aqueous solutions.[2][5] - Perform the NHS ester reaction in a buffer at a pH of 7.2-8.5 for optimal efficiency.[3]
Inactive this compound Reagent: Improper storage (e.g., exposure to light or moisture) can lead to degradation of the reagent.[7]- Store this compound desiccated at -20°C or -80°C, protected from light.[7][8][9] - Aliquot the reagent to avoid repeated freeze-thaw cycles and moisture introduction.[8][9]
Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris) or sulfhydryls will compete with the target protein for reaction with the NHS ester.[2][5][10]- Use amine-free and sulfhydryl-free buffers such as phosphate-buffered saline (PBS) or HEPES for the conjugation step.[3]
Insufficient UV Activation: The nitrophenyl azide (B81097) group requires UV light to form a reactive nitrene group for covalent attachment to the hydrogel.[11]- Ensure the UV lamp provides the correct wavelength (300-460 nm) and sufficient energy.[5] - Optimize UV exposure time and distance of the lamp from the hydrogel.[7]
Inconsistent or Non-Uniform Protein Coating Uneven Application of this compound: Pipetting a small volume of this compound solution that does not cover the entire hydrogel surface can lead to patchy functionalization.- Ensure the volume of the this compound solution is sufficient to completely and evenly cover the hydrogel surface.
Hydrogel Dehydration: Allowing the hydrogel to dry out at any stage can cause cracks and prevent uniform coating.[9]- Keep the hydrogel hydrated throughout the functionalization process. Avoid prolonged exposure to air.[8][9]
Low Solubility of this compound: this compound has limited solubility in aqueous solutions, which can lead to precipitation and non-uniform coating.[12]- Dissolve this compound in a small amount of anhydrous DMSO or DMF before diluting with an aqueous buffer.[2][8][9]
Poor Cell Adhesion or Spreading Low Protein Density: Insufficient protein conjugated to the hydrogel surface will not support robust cell attachment.- Increase the concentration of the protein solution used for conjugation.[9] - Consider methods to enhance protein conjugation efficiency, such as incorporating primary amine groups into the hydrogel.[13]
Protein Conformation Issues: The random nature of NHS-ester reactions with primary amines on the protein can potentially alter protein structure and obscure binding sites.[14]- If direct conjugation is problematic, consider alternative strategies like using a different crosslinker that targets other functional groups or encapsulating the protein within the hydrogel.[14]
Hydrogel Detachment or Damage Tears or Ruptures: Stiffer hydrogels can be brittle, and prolonged polymerization times may lead to dehydration and rupture.[8][9]- Monitor the polymerization process closely and avoid over-extending the time.[8] - Handle the hydrogels carefully, especially when transferring them.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for this compound reactions?

The this compound reaction involves two main steps with different optimal pH ranges:

  • NHS ester reaction with primary amines (on the protein): This reaction is most efficient at a pH of 7.2 to 8.5.[3]

  • Photoactivation of the nitrophenyl azide: The pH of the buffer during UV exposure is less critical, but the preceding NHS ester reaction should be performed in the optimal pH range.

2. Can I store this compound in solution?

No, it is not recommended to store this compound in an aqueous solution because the NHS ester is highly susceptible to hydrolysis.[2][5] For best results, always prepare fresh solutions immediately before use. If you dissolve this compound in an anhydrous organic solvent like DMSO, you can prepare aliquots and store them frozen at -20°C or -80°C, protected from light and moisture.[8][9][15]

3. Why did my this compound solution change color?

Upon exposure to UV light, the this compound solution will typically change color from orange to brown, which indicates the photoactivation of the nitrophenyl azide group.[9]

4. What are some common buffers to avoid when using this compound?

Avoid buffers that contain primary amines, such as Tris (Tris-buffered saline, TBS), or glycine. These will compete with your target protein for reaction with the NHS ester, reducing the efficiency of your desired conjugation.[2][5][10]

5. How can I improve the efficiency of protein conjugation to my hydrogel?

One approach to enhance protein conjugation is to increase the number of primary amine groups on the hydrogel surface. This can be achieved by incorporating amine-containing monomers, such as 2-aminoethyl methacrylate, into the hydrogel formulation.[13] This provides more binding sites for the photoactivated this compound.

Experimental Protocols

This compound Stock Solution Preparation
Parameter Value/Instruction
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[8][9]
Concentration 25-100 mg/mL[7][8]
Procedure 1. Equilibrate the this compound vial to room temperature.[5] 2. In a fume hood, add anhydrous DMSO to the vial.[8] 3. Pipette to dissolve the powder completely.[8] 4. Aliquot into light-protected, moisture-sealed tubes.[8]
Storage -20°C or -80°C, protected from light.[7][8][9]

Hydrogel Functionalization Workflow

Sulfo_SANPAH_Workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation prep_hydrogel 1. Prepare Hydrogel prep_sulfo 2. Prepare fresh this compound working solution in buffer apply_sulfo 3. Apply this compound to hydrogel surface prep_sulfo->apply_sulfo uv_exposure 4. Expose to UV light (e.g., 365 nm) apply_sulfo->uv_exposure wash_hydrogel 5. Wash hydrogel with buffer uv_exposure->wash_hydrogel add_protein 6. Incubate with protein solution wash_hydrogel->add_protein final_wash 7. Final wash to remove unbound protein add_protein->final_wash

Caption: General workflow for hydrogel functionalization using this compound.

This compound Chemical Reaction Pathway

Sulfo_SANPAH_Reaction hydrogel Hydrogel Surface activated_hydrogel Activated Hydrogel (with NHS ester) sulfo_sanpah This compound sulfo_sanpah->activated_hydrogel 1. Photoactivation & Covalent Attachment uv_light UV Light functionalized_hydrogel Functionalized Hydrogel activated_hydrogel->functionalized_hydrogel 2. NHS Ester Reaction protein Protein (with -NH2) protein->functionalized_hydrogel

Caption: Reaction pathway of this compound with a hydrogel and protein.

References

Technical Support Center: Achieving Consistent ECM Coatings with Sulfo-SANPAH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the consistency of Extracellular Matrix (ECM) coatings using Sulfo-SANPAH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for ECM coating?

This compound (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) is a heterobifunctional crosslinker used to covalently link ECM proteins to various substrates.[1] It contains two reactive groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2) on ECM proteins to form stable amide bonds.[2]

  • A photoactivatable nitrophenyl azide (B81097) group that, upon exposure to UV light, forms a reactive nitrene group which can nonspecifically insert into C-H and N-H bonds on the substrate surface.[1][3]

This two-step process allows for the controlled immobilization of ECM proteins.

Q2: My ECM coating is inconsistent and patchy. What are the likely causes?

Inconsistent ECM coatings are a common issue and can stem from several factors:

  • Hydrolysis of this compound: The NHS ester is highly moisture-sensitive and can hydrolyze, rendering it inactive.[2][4] It is crucial to protect the reagent from moisture.[4][5]

  • Premature Activation: Exposure of the nitrophenyl azide group to light before the intended UV activation step can lead to premature reaction and loss of function.[4]

  • Incomplete UV Activation: Insufficient UV exposure time or intensity can result in a low density of crosslinking to the substrate. The distance of the UV lamp from the sample is a critical parameter.[2][4]

  • Non-uniform Application: Uneven spreading of the this compound or ECM protein solution can lead to a patchy coating.

  • Presence of Competing Molecules: Buffers containing primary amines (e.g., Tris) or sulfhydryls will compete with the intended reaction.[2]

Q3: What are the optimal storage and handling conditions for this compound?

To maintain its reactivity, this compound requires specific storage and handling:

  • Storage: Store at -20°C, protected from light and moisture.[2][4] Some sources recommend storage at -80°C for long-term stability (up to 1 year).[1][6][7]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4] Prepare solutions immediately before use, as the NHS-ester moiety readily hydrolyzes in aqueous solutions.[2] Do not prepare stock solutions in aqueous buffers for storage.[2] Stock solutions can be prepared in anhydrous DMSO, aliquoted, flash-frozen, and stored at -80°C.[6][8]

Q4: Can I use any buffer with this compound?

No. It is critical to avoid buffers that contain primary amines (e.g., Tris, glycine) or sulfhydryls.[2] These will compete with the NHS ester reaction, reducing the efficiency of ECM protein conjugation. Suitable buffers include phosphate-buffered saline (PBS) or HEPES at a pH of 7-9 for the NHS ester reaction.[2][9]

Q5: What are the key parameters for the UV activation step?

The UV activation step is critical for covalently attaching the this compound-conjugated protein to the substrate. Key parameters include:

  • Wavelength: The nitrophenyl azide group is typically activated by UV light in the range of 320-365 nm.[3][10][11]

  • Distance from UV Source: A distance of 5-10 cm from the UV lamp is often recommended.[2][4]

  • Exposure Time: This can vary depending on the UV source's intensity. Typical times range from 1.5 to 10 minutes.[8][9][11] It may be beneficial to perform the activation in two shorter intervals with fresh this compound solution.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low ECM Protein Immobilization 1. Inactive this compound due to improper storage or handling (moisture exposure).[2][4] 2. Hydrolysis of the NHS ester before reaction with the protein.[2] 3. Use of incompatible buffers (e.g., Tris, glycine).[2] 4. Insufficient UV activation (time, intensity, or incorrect wavelength).[8][11] 5. Low concentration of ECM protein.[8]1. Ensure this compound is stored at -20°C or -80°C and protected from light and moisture.[1][2] Allow the vial to warm to room temperature before opening.[4] 2. Prepare this compound solution immediately before use.[2] For two-step protocols, perform the NHS ester reaction in the dark first.[2] 3. Use amine-free buffers such as PBS or HEPES (pH 7-9).[2][9] 4. Optimize UV exposure time and distance to the lamp. Ensure the UV lamp provides the correct wavelength (320-365 nm).[10][11] 5. Use a sufficiently high concentration of ECM protein (e.g., 100 µg/mL to 1 mg/mL).[3][6][8]
Inconsistent/Patchy ECM Coating 1. Uneven application of this compound or ECM protein solution. 2. Non-uniform UV exposure across the surface. 3. Aggregation of ECM proteins.[8] 4. Poor reactivity of this compound due to degradation.[8]1. Ensure the entire surface is evenly covered with the solutions. 2. Position the UV lamp to provide uniform illumination over the entire surface.[2] 3. Prepare fresh ECM protein solutions and ensure they are well-dissolved. For collagen, prepare it fresh to avoid self-assembly.[3] 4. Use fresh or properly stored this compound.[8]
High Background/Non-specific Binding 1. Excess unreacted this compound. 2. Hydrophobic interactions of proteins with the substrate.1. After the NHS ester reaction, consider a desalting step to remove unreacted crosslinker.[4] Thoroughly wash the surface after the final incubation with the ECM protein.[8] 2. Block the surface with a protein like Bovine Serum Albumin (BSA) after ECM coating if compatible with the downstream application.[12]
Cells Detach from the Coated Surface 1. Insufficient density of immobilized ECM protein.[13] 2. Unstable binding of the ECM protein to the substrate.[11][13]1. Increase the concentration of this compound and/or ECM protein. Optimize reaction times and UV activation parameters. 2. Ensure all steps of the protocol are followed meticulously, especially the handling of this compound and the UV activation step. Consider alternative crosslinkers if instability persists.[11][13]

Experimental Protocols

Protocol 1: One-Step ECM Coating of a Surface

This protocol is suitable for surfaces where the this compound and ECM protein can be added together.

  • Reagent Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening.[4]

    • Immediately before use, dissolve this compound in an amine-free buffer (e.g., 50 mM HEPES, pH 7.5) to a final concentration of 0.2-0.5 mg/mL.[3][9] The solution may appear orange to brown.[8]

    • Prepare the ECM protein solution in the same buffer at the desired concentration (e.g., 100 µg/mL).[3]

  • Coating Procedure:

    • Mix the this compound and ECM protein solutions.

    • Add the mixture to the surface, ensuring it is completely and evenly covered.

    • Incubate in the dark at room temperature for 30-60 minutes to allow the NHS ester to react with the protein.[4]

  • UV Activation:

    • Expose the surface to UV light (320-365 nm) for 5-10 minutes at a distance of 5-10 cm.[2][4][9]

  • Washing:

    • Aspirate the coating solution and wash the surface thoroughly multiple times with PBS or another suitable buffer to remove unreacted reagents.[8] The surface is now ready for cell seeding.

Protocol 2: Two-Step ECM Coating of Polyacrylamide Gels

This protocol is often used for polyacrylamide gels to first activate the gel surface and then attach the ECM protein.

  • This compound Activation of the Gel:

    • Allow the this compound vial to equilibrate to room temperature.[4]

    • Prepare a 0.5 mg/mL solution of this compound in 50 mM HEPES buffer (pH 7.5).[9]

    • Cover the surface of the polyacrylamide gel with the this compound solution.[9]

    • Immediately expose the gel to UV light (320-365 nm) for 5-7 minutes at a distance of 5-10 cm.[3][9]

    • Aspirate the solution and wash the gel surface with HEPES buffer.[9]

  • ECM Protein Conjugation:

    • Prepare the ECM protein solution (e.g., 0.1-1 mg/mL collagen or fibronectin) in an appropriate buffer (e.g., PBS or HEPES, pH 7.4-8).[8][9]

    • Cover the activated gel surface with the ECM protein solution.

    • Incubate for at least 2 hours at room temperature or overnight at 4°C in the dark.[8][9] The lower temperature can help prevent collagen polymerization.[9]

  • Final Washing:

    • Aspirate the ECM protein solution and wash the gel extensively with PBS to remove any unbound protein.[8] The gel is now coated and ready for use.

Visualized Workflows

Sulfo_SANPAH_One_Step_Workflow Reagents Prepare Reagents - this compound in Buffer - ECM Protein in Buffer Mix Mix this compound and ECM Protein Reagents->Mix Coat Apply Mixture to Surface Mix->Coat Incubate Incubate in Dark (30-60 min) Coat->Incubate UV UV Activation (320-365 nm) Incubate->UV Wash Wash Surface (3x with PBS) UV->Wash Ready Coated Surface Ready for Use Wash->Ready

Caption: One-Step this compound ECM Coating Workflow.

Sulfo_SANPAH_Two_Step_Workflow cluster_activation Step 1: Surface Activation cluster_conjugation Step 2: ECM Conjugation Prepare_SS Prepare this compound in Buffer Apply_SS Apply to Surface Prepare_SS->Apply_SS UV_Activate UV Activation (320-365 nm) Apply_SS->UV_Activate Wash_1 Wash Surface UV_Activate->Wash_1 Prepare_ECM Prepare ECM Protein Solution Apply_ECM Apply ECM to Activated Surface Wash_1->Apply_ECM Prepare_ECM->Apply_ECM Incubate_ECM Incubate (2h RT or O/N 4°C) Apply_ECM->Incubate_ECM Wash_2 Final Wash Incubate_ECM->Wash_2 Ready_Surface Coated Surface Ready for Use Wash_2->Ready_Surface

Caption: Two-Step this compound ECM Coating Workflow.

Troubleshooting_Logic Start Inconsistent ECM Coating? Check_Reagent Check this compound Storage & Handling Start->Check_Reagent Yes Check_Buffer Verify Buffer (Amine-Free) Check_Reagent->Check_Buffer Check_UV Review UV Activation (Time, Distance, λ) Check_Buffer->Check_UV Check_Application Assess Application Technique (Uniformity) Check_UV->Check_Application Solution Consistent Coating Check_Application->Solution

Caption: Troubleshooting Logic for Inconsistent Coatings.

References

Technical Support Center: Sulfo-SANPAH Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Sulfo-SANPAH crosslinker. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for quenching unreacted this compound?

The most common and recommended method for quenching unreacted this compound is to add a primary amine-containing buffer, such as Tris.[1][2] This effectively caps (B75204) the reactive N-hydroxysuccinimide (NHS) ester group, preventing non-specific crosslinking.

Q2: What is the detailed protocol for quenching with Tris?

To quench the reaction, add Tris buffer to a final concentration of 25-60 mM and allow it to react for 10-15 minutes at room temperature.[1] It is important to ensure that the Tris solution is well-mixed into the reaction volume.

Q3: Are there alternative quenching agents to Tris?

Q4: Can I quench the reaction by adjusting the pH?

Yes, you can promote the hydrolysis of the NHS ester by increasing the pH of the reaction to above 8.0.[4] The half-life of NHS esters decreases significantly at alkaline pH, leading to the regeneration of the original carboxyl group and effectively quenching the reactivity towards primary amines.[2][4] At a pH of 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[2]

Q5: How can I be sure that the quenching reaction is complete?

While direct quantitative validation of quenching in a typical lab setting is not straightforward, you can indirectly assess its effectiveness. One method is to run a control experiment where a primary amine-containing reporter molecule is added after the quenching step. If no reaction with the reporter is observed (e.g., via fluorescence or colorimetric assay), it indicates successful quenching. Additionally, consistent and reproducible results in your downstream applications can serve as an indirect validation of a complete quenching step.

Troubleshooting Guide

Problem 1: Low or no protein conjugation after this compound reaction.

Possible CauseRecommended Solution
Hydrolysis of this compound This compound is highly sensitive to moisture.[1][5] Ensure the reagent vial is equilibrated to room temperature before opening to prevent condensation. Prepare this compound solutions immediately before use and do not store them in aqueous buffers.[1][5]
Use of amine-containing buffers Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.[5] Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH of 7-9.[5]
Incorrect pH of reaction buffer The reaction of the NHS ester with primary amines is most efficient at a pH of 7-9.[5] Ensure your reaction buffer is within this range.
Poor storage of this compound Store this compound at -20°C, protected from light and moisture.[1] Improper storage can lead to a loss of reactivity.[6]

Problem 2: High background or non-specific binding in downstream applications.

Possible CauseRecommended Solution
Incomplete quenching of unreacted this compound Unquenched this compound can react with primary amines on other molecules in your system, leading to non-specific binding. Ensure the quenching step is performed correctly using the recommended concentration of quenching agent and reaction time.[1]
Insufficient removal of excess reagent and byproducts After quenching, it is crucial to remove the quenched crosslinker and byproducts. Methods like dialysis or gel filtration are recommended for this purpose.[1]
Non-specific binding of the photo-activated nitrophenyl azide (B81097) group If the quenching of the NHS ester is performed before the photo-activation step, the unreacted nitrophenyl azide group can still lead to non-specific binding upon UV exposure. Ensure your experimental design accounts for the reactivity of both ends of the crosslinker.

Problem 3: Precipitation of the protein sample after adding this compound.

Possible CauseRecommended Solution
High degree of crosslinking Excessive crosslinking can alter the solubility of your protein. Optimize the molar ratio of this compound to your protein. A 20-fold molar excess is a common starting point.[1]
Solvent incompatibility If this compound is first dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in your aqueous reaction is not high enough to cause protein precipitation.

Experimental Protocols

Protocol: Quenching Unreacted this compound with Tris Buffer
  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0.

  • Add Quenching Agent: After the desired reaction time for your this compound conjugation, add the 1 M Tris-HCl stock solution to your reaction mixture to achieve a final Tris concentration of 25-60 mM.

  • Incubate: Gently mix the solution and incubate for 10-15 minutes at room temperature.

  • Remove Excess Reagents: Proceed to remove the quenched this compound and other reaction byproducts using a suitable method such as dialysis or desalting column.

Visualizations

This compound Reaction and Quenching Workflow

This diagram illustrates the two-step reaction of this compound, first with a primary amine and then the quenching of the unreacted NHS ester.

Sulfo_SANPAH_Workflow cluster_reaction Step 1: Amine Reaction cluster_quenching Step 2: Quenching Protein_with_Amine Protein-NH2 Activated_Protein Protein-NH-SANPAH-Azide Protein_with_Amine->Activated_Protein Reaction at pH 7-9 Sulfo_SANPAH This compound (NHS-Azide) Sulfo_SANPAH->Activated_Protein Downstream_Application Downstream_Application Activated_Protein->Downstream_Application Proceed to Photo-activation Unreacted_Sulfo_SANPAH Unreacted This compound Quenched_Product Quenched this compound Unreacted_Sulfo_SANPAH->Quenched_Product Reaction with primary amine Tris Tris (Quenching Agent) Tris->Quenched_Product Removal Removal Quenched_Product->Removal Desalting/ Dialysis

Caption: Workflow of this compound amine reaction followed by quenching.

Troubleshooting Logic for Low Conjugation Efficiency

This diagram outlines the logical steps to troubleshoot low conjugation efficiency when using this compound.

Troubleshooting_Low_Conjugation Start Low Conjugation Efficiency Check_Reagent Check this compound Reagent Integrity Start->Check_Reagent Reagent_OK Reagent is fresh and stored correctly? Check_Reagent->Reagent_OK Check_Buffer Verify Reaction Buffer (Amine-free, pH 7-9) Buffer_OK Buffer composition and pH correct? Check_Buffer->Buffer_OK Check_Protocol Review Protocol (Molar Ratio, Incubation Time) Protocol_OK Protocol followed correctly? Check_Protocol->Protocol_OK Reagent_OK->Check_Buffer Yes Order_New Order new This compound Reagent_OK->Order_New No Buffer_OK->Check_Protocol Yes Adjust_Buffer Prepare fresh, amine-free buffer at correct pH Buffer_OK->Adjust_Buffer No Optimize_Protocol Optimize molar ratio and incubation time Protocol_OK->Optimize_Protocol No Success Problem Solved Protocol_OK->Success Yes Order_New->Success Adjust_Buffer->Success Optimize_Protocol->Success

References

Why is my Sulfo-SANPAH solution changing color to brown

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-SANPAH.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared this compound solution has turned brown before UV activation. What is the cause?

A freshly prepared this compound solution should be a clear, orange-to-red colored solution.[1][2] A brown color indicates that the reagent has likely degraded. The primary causes for this degradation are exposure to moisture, leading to hydrolysis, or exposure to ambient light. It is also crucial to use the correct buffer system, as some buffer components can react with this compound.

Q2: What is the primary mechanism of this compound degradation?

The most common degradation pathway for this compound in an aqueous environment is the hydrolysis of the N-hydroxysuccinimide (NHS) ester.[3][4] This reaction cleaves the NHS ester group, rendering the crosslinker unable to react with primary amines on your target molecule. The hydrolysis process is accelerated in the presence of water and at a higher pH.

Q3: How should I properly store and handle this compound?

To minimize degradation, this compound powder should be stored at -20°C, protected from light and moisture.[3] It is often packaged with a desiccant to prevent moisture exposure. Before opening a vial of this compound powder, it is critical to allow it to equilibrate to room temperature to prevent condensation from forming inside the vial.[5]

Q4: Can I prepare a stock solution of this compound for later use?

No, it is strongly advised not to prepare stock solutions of this compound for storage.[3] The NHS-ester moiety readily hydrolyzes in aqueous solutions, and the compound will degrade.[4] Solutions should be prepared immediately before use and any unused reconstituted crosslinker should be discarded. If a solvent is needed for initial solubilization, anhydrous dimethyl sulfoxide (B87167) (DMSO) is a suitable choice before further dilution in an aqueous buffer.[3]

Q5: What buffers are compatible with this compound?

Use non-amine-containing buffers with a pH between 7 and 9.[3][6] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.[3] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[3] Also, avoid buffers containing sulfhydryls, as they can reduce the azide (B81097) group.[3]

Troubleshooting Guide: this compound Solution Color Change

The following table summarizes the potential causes for a this compound solution turning brown and provides corresponding solutions.

Observation Potential Cause Recommended Solution
Solution is brown immediately after dissolving.Improper Storage of Powder: The this compound powder was exposed to moisture or light during storage, leading to degradation before use.Store this compound powder at -20°C in a tightly sealed container with a desiccant, protected from light. Ensure the vial warms to room temperature before opening to prevent condensation.
Solution turns brown over a short period after dissolving.Hydrolysis of NHS Ester: The aqueous buffer is causing the hydrolysis of the amine-reactive NHS ester. This is accelerated by moisture and higher pH.Prepare the this compound solution immediately before use. Minimize the time the reagent is in an aqueous solution before reacting with your sample.
Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) or sulfhydryls, which are reacting with the this compound.Use a non-amine, non-sulfhydryl-containing buffer such as PBS, HEPES, or borate at a pH of 7-9.
Solution color changes after being left on the bench.Light Exposure: The nitrophenyl azide group is sensitive to light and can degrade even in the absence of strong UV activation.Protect the this compound solution from light at all stages of the experiment by working in a darkened room or using amber-colored tubes.

Experimental Workflow and Troubleshooting

The following diagrams illustrate the proper experimental workflow for using this compound and a logical troubleshooting flow if you encounter a color change in your solution.

Sulfo_SANPAH_Workflow This compound Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_activation Photoactivation storage Store this compound at -20°C, protected from light and moisture equilibrate Equilibrate vial to room temperature before opening storage->equilibrate Critical Step: Prevent Condensation dissolve Dissolve powder in anhydrous DMSO or appropriate buffer (pH 7-9) equilibrate->dissolve add_to_sample Immediately add this compound solution to sample containing primary amines dissolve->add_to_sample Critical Step: Use Immediately hydrolysis Hydrolysis/ Degradation dissolve->hydrolysis Moisture/ Incorrect Buffer incubate Incubate in the dark to allow NHS-ester reaction add_to_sample->incubate Protect from light uv_exposure Expose to UV light (320-350 nm) to activate nitrophenyl azide incubate->uv_exposure incubate->hydrolysis Prolonged Incubation/ Light Exposure final_product Formation of covalent bond with target substrate uv_exposure->final_product Troubleshooting_Flow Troubleshooting: this compound Color Change cluster_causes Potential Causes and Solutions cluster_solutions Corrective Actions start Is your this compound solution brown? check_storage Was the powder stored at -20°C, protected from light and moisture? start->check_storage Yes check_equilibration Was the vial equilibrated to room temperature before opening? check_storage->check_equilibration Yes sol_storage Discard current reagent. Procure fresh this compound and store correctly. check_storage->sol_storage No check_buffer Is the buffer free of primary amines (Tris, glycine) and sulfhydryls? check_equilibration->check_buffer Yes check_equilibration->sol_storage No check_freshness Was the solution prepared immediately before use? check_buffer->check_freshness Yes sol_buffer Prepare a fresh solution using a recommended buffer (e.g., PBS, HEPES). check_buffer->sol_buffer No check_light Was the solution protected from ambient light? check_freshness->check_light Yes sol_procedure Review handling procedures. Always prepare fresh and protect from light. check_freshness->sol_procedure No check_light->sol_procedure No end_node Problem likely resolved. If issues persist, contact technical support. check_light->end_node Yes

References

Validation & Comparative

A Head-to-Head Battle of Protein Crosslinkers: Sulfo-SANPAH vs. NHS-AA Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of protein analysis, the ability to capture and study protein-protein interactions is paramount. Chemical crosslinking serves as a powerful tool for researchers to covalently link interacting proteins, effectively freezing a moment in time for subsequent analysis. This guide provides a detailed comparison of two popular crosslinking reagents, Sulfo-SANPAH and N-hydroxysuccinimide-acrylamide (NHS-AA) ester, offering insights into their mechanisms, applications, and experimental considerations to aid researchers in selecting the optimal reagent for their specific needs.

Understanding the Crosslinkers

This compound (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) is a water-soluble, heterobifunctional crosslinker.[1][2] This means it possesses two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a nitrophenyl azide (B81097).[3][4] The NHS ester targets primary amines (-NH2), such as those on the side chain of lysine (B10760008) residues and the N-terminus of a protein, forming a stable amide bond.[3][5] The nitrophenyl azide group is photo-activatable; upon exposure to UV light, it forms a highly reactive nitrene group that can non-specifically insert into C-H and N-H bonds or react with nucleophiles.[3][4]

NHS-AA (N-hydroxysuccinimide-acrylamide) ester , on the other hand, is a vinyl compound containing an NHS ester. It is typically used to functionalize polyacrylamide gels. During gel polymerization, the acrylamide (B121943) portion of NHS-AA gets incorporated into the polyacrylamide backbone, leaving the reactive NHS ester group available on the gel surface to react with primary amines of proteins introduced later.[6][7] This method directly and stably links the protein to the gel matrix.[6]

Performance and Characteristics: A Quantitative Comparison

To facilitate a clear comparison, the key properties of this compound and NHS-AA ester are summarized below.

FeatureThis compoundNHS-AA Ester
Full Chemical Name Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate[8]N-hydroxysuccinimide-acrylamide
Molecular Weight 492.40 g/mol [8]Varies by manufacturer
Spacer Arm Length 18.2 Å[8]Not applicable (incorporated into gel matrix)
Reactive Groups Sulfo-NHS ester, Nitrophenyl azide[3]NHS ester, Acrylamide
Target Functional Groups Primary amines (-NH2), any C-H or N-H bond upon photoactivation[3]Primary amines (-NH2)
Reaction pH (NHS ester) 7.2 - 9.0[4][5]7.2 - 8.5[5]
Solubility Water-soluble[1][2]Soluble in appropriate polymerization buffers
Key Features Heterobifunctional, Photo-activatable second step[3]Allows for direct covalent attachment of proteins to polyacrylamide gels[6]
Reported Issues Low solubility and unstable protein binding can be barriers to application; high cost.[6][9] The NHS ester is susceptible to hydrolysis.[4][8]NHS groups can hydrolyze over time, requiring prompt bioconjugation after polymerization.[7]

Mechanism of Action Visualized

The distinct reaction pathways of this compound and NHS-AA ester are illustrated below.

Sulfo_SANPAH_Mechanism cluster_step1 Step 1: Amine Reaction (in dark) cluster_step2 Step 2: Photo-activation Protein1 Protein 1 (with Primary Amine) Intermediate Protein 1 - this compound Conjugate Protein1->Intermediate + this compound Sulfo_SANPAH This compound (NHS Ester end) Sulfo_SANPAH->Intermediate NHS Sulfo-NHS byproduct Intermediate->NHS releases Activated_Intermediate Activated Conjugate (Nitrene Formation) Intermediate->Activated_Intermediate UV_Light UV Light (320-350 nm) UV_Light->Activated_Intermediate Crosslinked_Product Crosslinked Proteins Activated_Intermediate->Crosslinked_Product reacts with Protein2 Protein 2 (or other molecule) Protein2->Crosslinked_Product

Caption: this compound's two-step crosslinking mechanism.

NHS_AA_Ester_Mechanism cluster_step1 Step 1: Gel Polymerization cluster_step2 Step 2: Protein Conjugation Acrylamide Acrylamide/ Bis-acrylamide Polymerization Polymerization (APS/TEMED) Acrylamide->Polymerization NHS_AA NHS-AA Ester NHS_AA->Polymerization Functionalized_Gel Polyacrylamide Gel with pendant NHS esters Polymerization->Functionalized_Gel Protein Protein (with Primary Amine) Conjugated_Protein Protein Covalently Linked to Gel Protein->Conjugated_Protein + Functionalized Gel NHS_byproduct NHS byproduct Conjugated_Protein->NHS_byproduct releases

Caption: NHS-AA ester mechanism for protein immobilization on gels.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for using each crosslinker.

This compound Crosslinking Protocol

This protocol outlines the general steps for crosslinking a protein to another molecule.

  • Reagent Preparation : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8] Prepare a 10 mM solution of this compound in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0) immediately before use.[4][8] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[4]

  • Amine Reaction (Step 1) :

    • Dissolve your "bait" protein in an amine-free buffer.

    • Add the this compound solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point.[10]

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C, protected from light.

  • Removal of Excess Crosslinker (Optional but Recommended) : Remove non-reacted and hydrolyzed this compound by desalting or dialysis.[8] This prevents the photo-reactive group from reacting with the bait protein itself.

  • Photo-activation (Step 2) :

    • Add the "prey" protein or other target molecule to the this compound-activated bait protein solution.

    • Expose the mixture to UV light at 320-350 nm.[3][11] A long-wave UV lamp held 5-10 cm from the sample is typically used.[8] The optimal exposure time may require empirical determination.

  • Analysis : The crosslinked products can now be analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

NHS-AA Ester for Protein-Coated Gel Preparation

This protocol describes how to prepare a polyacrylamide gel surface for protein attachment.[6]

  • Gel Solution Preparation : Prepare the acrylamide/bis-acrylamide solution for your desired gel stiffness. Add the NHS-AA ester to this solution. The optimal ratio of NHS-AA ester to acrylamide may need to be determined empirically.[6]

  • Gel Polymerization : Add polymerization initiators (e.g., ammonium (B1175870) persulfate and TEMED) to the gel solution and cast the gel between glass plates. Allow the gel to fully polymerize.

  • Washing : After polymerization, wash the gel extensively with a suitable buffer (e.g., PBS) to remove unreacted monomers and other reagents.

  • Protein Incubation :

    • Prepare a solution of the protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4).

    • Incubate the washed gel with the protein solution. Incubation can be performed for several hours at room temperature or overnight at 4°C.[12]

  • Final Washing and Use : Wash the gel again with buffer to remove any non-covalently bound protein. The gel is now functionalized with your protein of interest and ready for cell culture or other applications.

Experimental_Workflow cluster_Sulfo This compound Workflow cluster_NHS_AA NHS-AA Ester Workflow S1 Prepare Protein 1 & this compound S2 React NHS-ester with Protein 1 (dark) S1->S2 S3 Remove excess crosslinker (dialysis) S2->S3 S4 Add Protein 2 S3->S4 S5 Expose to UV light (320-350 nm) S4->S5 S6 Analyze Crosslinked Product S5->S6 N1 Prepare Acrylamide Mix with NHS-AA Ester N2 Polymerize Gel N1->N2 N3 Wash Gel N2->N3 N4 Incubate Gel with Protein N3->N4 N5 Wash away unbound protein N4->N5 N6 Use Protein-Coated Gel for Experiment N5->N6

References

A Comparative Guide to Sulfo-SANPAH and Other Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a crosslinker is paramount to the success of applications ranging from antibody-drug conjugates to the functionalization of biomaterials for cell culture. This guide provides a detailed comparison of Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate (Sulfo-SANPAH), a prominent photo-reactive crosslinker, with other classes of heterobifunctional crosslinkers, focusing on their performance, stability, and specificity. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers possess two different reactive groups, enabling the sequential conjugation of two different molecules.[1] This controlled, two-step process minimizes the formation of undesirable homodimers or polymers, a common issue with homobifunctional crosslinkers.[1] The selection of a heterobifunctional crosslinker is dictated by the functional groups present on the target molecules, such as primary amines (-NH2) and sulfhydryls (-SH), and the desired characteristics of the final conjugate, including stability and cleavability.

This compound is a well-established heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a nitrophenyl azide (B81097) group that, upon activation with UV light, non-specifically crosslinks to molecules with C-H or N-H bonds.[2][3] This unique photo-activatable feature allows for temporal control over the crosslinking reaction.

Performance Comparison of Crosslinkers

The efficacy of a crosslinker is determined by several factors, including its conjugation efficiency, the stability of the resulting bond, and its chemo-selectivity. The following sections and tables provide a comparative overview of this compound and other common heterobifunctional crosslinkers.

Chemical Properties and Reactivity
Crosslinker TypeReactive GroupsTarget Functional GroupsSpacer Arm Length (Å)Water SolubleCleavable
This compound Sulfo-NHS ester, Nitrophenyl azidePrimary amines; C-H, N-H bonds (photo-activated)18.2YesNo
Sulfo-SMCC Sulfo-NHS ester, MaleimidePrimary amines, Sulfhydryls8.3YesNo
Sulfo-MBS Sulfo-NHS ester, MaleimidePrimary amines, Sulfhydryls7.3YesNo
LC-SPDP NHS ester, PyridyldithiolPrimary amines, Sulfhydryls15.7NoYes (by reducing agents)
EDC/Sulfo-NHS Carbodiimide, Sulfo-NHS esterCarboxyls, Primary amines0 (zero-length)YesNo
Quantitative Performance Data

Direct quantitative comparison of crosslinker performance can be challenging due to variations in experimental conditions across different studies. However, the following table summarizes key findings from comparative literature.

Performance MetricThis compoundNHS-Maleimide (e.g., Sulfo-SMCC)Other AlternativesKey Findings & Citations
Conjugation Efficiency Can be low, especially on non-functionalized substrates.Generally high and specific to sulfhydryls.Methylsulfonyl-containing gels showed 3x higher ligand density than this compound.[4]Efficiency of this compound can be enhanced by introducing primary amines to the substrate.[5]
Linkage Stability Forms a stable amide bond and a covalent bond from the nitrene insertion.Thioether bond is generally stable but can be susceptible to retro-Michael addition and thiol exchange.Acrylates/Acrylamides form a more stable thioether bond than maleimides.[6]The half-life of ring-opened maleimide-thiol adducts can be over two years, enhancing stability.[7]
Chemo-selectivity NHS ester is specific to primary amines. The photo-activated nitrene can react non-specifically.Maleimide group is highly specific for sulfhydryl groups at pH 6.5-7.5.2-Pyridinecarboxaldehyde (2PCA) modification allows for N-terminal specific protein conjugation, offering higher selectivity.[8]This compound can react with both amino and thiol containing ligands, demonstrating lower chemo-selectivity compared to methylsulfonyl-based methods.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for key crosslinking experiments.

Protocol 1: Protein Conjugation to a Polyacrylamide Gel using this compound

This protocol is adapted from studies functionalizing hydrogels for cell culture.[5][9]

  • Gel Preparation : Prepare polyacrylamide gels of the desired stiffness.

  • Activation : Submerge the gel in a solution of this compound (e.g., 0.5 mg/mL in a suitable buffer like 50 mM HEPES, pH 8.5).

  • Photo-activation : Expose the gel to UV light (320-350 nm) for 5-10 minutes. The solution will typically change color, indicating activation.

  • Washing : Wash the gel thoroughly with buffer to remove excess, unreacted this compound.

  • Protein Incubation : Incubate the activated gel with the protein solution (e.g., 0.1-1 mg/mL in PBS, pH 7.4) overnight at 4°C.

  • Final Washing : Wash the gel extensively to remove non-covalently bound protein.

  • Quantification : The amount of conjugated protein can be quantified using methods like fluorescently labeled proteins or protein assays after hydrolysis of the gel.

Protocol 2: Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of a protein with available primary amines to a protein with a free sulfhydryl group.

  • Reagent Preparation : Dissolve Sulfo-SMCC in a non-amine, non-sulfhydryl containing buffer (e.g., PBS, pH 7.2-7.5) immediately before use.

  • First Protein Reaction (Amine-reactive) : Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the amine-containing protein. Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker : Remove unreacted Sulfo-SMCC using a desalting column or dialysis, exchanging the buffer to one suitable for the sulfhydryl-reactive step (e.g., PBS, pH 6.5-7.5).

  • Second Protein Reaction (Sulfhydryl-reactive) : Add the sulfhydryl-containing protein to the maleimide-activated first protein. Incubate for 1-2 hours at room temperature.

  • Quenching : The reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol.

  • Analysis : The resulting conjugate can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.

Visualizing Crosslinking Workflows

Diagrams created using Graphviz (DOT language) illustrate the logical steps in common bioconjugation workflows.

Sulfo_SANPAH_Workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Photo-activation Protein_NH2 Protein with Primary Amines Protein_SANPAH Protein-SANPAH Intermediate Protein_NH2->Protein_SANPAH NHS ester reaction (pH 7-9) Sulfo_SANPAH This compound Sulfo_SANPAH->Protein_SANPAH Final_Conjugate Covalently Linked Protein-Substrate Protein_SANPAH->Final_Conjugate Nitrene insertion (non-specific) Substrate Substrate (e.g., Hydrogel) Substrate->Final_Conjugate UV_Light UV Light (320-350 nm) UV_Light->Final_Conjugate

Caption: Workflow for conjugating a protein to a substrate using this compound.

NHS_Maleimide_Workflow cluster_step1 Step 1: Maleimide Activation cluster_step2 Step 2: Sulfhydryl Reaction Protein1_NH2 Protein 1 with Primary Amines Protein1_Maleimide Maleimide-Activated Protein 1 Protein1_NH2->Protein1_Maleimide NHS ester reaction (pH 7-9) NHS_Maleimide NHS-Maleimide Crosslinker NHS_Maleimide->Protein1_Maleimide Purification Purification Step (Desalting/Dialysis) Protein1_Maleimide->Purification Protein2_SH Protein 2 with Sulfhydryl Group Final_Conjugate Protein 1 - Protein 2 Conjugate Protein2_SH->Final_Conjugate Purification->Final_Conjugate Thioether bond formation (pH 6.5-7.5)

Caption: Two-step workflow for protein-protein conjugation using an NHS-Maleimide crosslinker.

Conclusion

This compound remains a valuable tool in bioconjugation, particularly for applications requiring temporal control of the crosslinking reaction, such as the functionalization of surfaces. Its primary amine-reactive NHS ester and photo-activatable nitrophenyl azide offer a unique reaction mechanism. However, researchers should be aware of its potential for lower conjugation efficiency on certain substrates and its non-specific insertion upon photo-activation.

For applications demanding high specificity and efficiency, NHS-maleimide crosslinkers like Sulfo-SMCC present a robust alternative, specifically targeting primary amines and sulfhydryls to form stable thioether bonds. The choice between these and other heterobifunctional crosslinkers will ultimately depend on the specific requirements of the experiment, including the nature of the molecules to be conjugated, the desired stability of the linkage, and the need for specificity. Careful consideration of the comparative data presented in this guide will aid in making an informed decision to achieve optimal results in your research and development endeavors.

References

A Head-to-Head Comparison: Sulfo-SANPAH vs. 2-Pyridinecarboxaldehyde for N-Terminal Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to modify the N-terminus of proteins, the choice of conjugation chemistry is critical. The ideal method should be specific, efficient, and maintain the protein's structural and functional integrity. This guide provides a detailed comparison of two popular reagents: the traditional, non-specific Sulfo-SANPAH crosslinker and the increasingly favored N-terminal specific 2-pyridinecarboxaldehyde (B72084) (2PCA).

This comparison guide delves into the mechanisms of action, specificity, and practical considerations for each reagent, supported by experimental data and detailed protocols. We aim to provide the necessary information to help you select the optimal strategy for your research needs.

At a Glance: Key Differences

FeatureThis compound2-Pyridinecarboxaldehyde (2PCA)
Specificity Non-specific; targets all primary amines (N-terminus and lysine (B10760008) residues)Highly specific for the N-terminal α-amine
Reaction Mechanism Two-step: 1) NHS ester reacts with amines; 2) Photo-activated nitrophenyl azide (B81097) forms a covalent bond.One-step: Forms a stable cyclic imidazolidinone with the N-terminal amine and adjacent amide.
Reaction Conditions Requires UV photoactivation (300-460 nm). Prone to hydrolysis.Mild aqueous conditions (pH ~7.5, 37°C). No additional reagents required.[1]
Control over Conjugation Poor control, leading to heterogeneous products with multiple attachment points.[1]High control, resulting in a homogeneous product with a single, predictable attachment site.
Potential for Protein Perturbation High risk of disrupting protein structure and function due to modification of functionally important lysine residues.[1]Minimal risk of perturbation as it specifically targets the N-terminus.
Conjugation Efficiency Can be low, especially on surfaces with few nucleophiles.[2] Batch-to-batch variability is a known issue.[3]Generally efficient, though reaction kinetics can be slow, sometimes requiring long incubation periods.
Stability of Conjugate Stable amide and C-N or N-N bonds.Stable cyclic imidazolidinone.

Visualizing the Chemistry: Reaction Mechanisms

To better understand the fundamental differences between these two reagents, let's visualize their reaction pathways.

Sulfo_SANPAH_Mechanism Sulfo_SANPAH This compound (NHS ester + Aryl Azide) Intermediate Amine-Reactive Intermediate (Stable Amide Bond) Sulfo_SANPAH->Intermediate + Protein-NH2 Protein Protein (N-terminus & Lysine amines) Nitrene Reactive Nitrene Intermediate->Nitrene UV UV Light (300-460 nm) UV->Nitrene Conjugate Heterogeneous Protein Conjugate (Multiple attachment sites) Nitrene->Conjugate Insertion into C-H, N-H, etc. PCA_Mechanism PCA 2-Pyridinecarboxaldehyde Imine Intermediate Imine PCA->Imine + Protein N-terminus Protein Protein (N-terminal α-amine) Cyclization Intramolecular Cyclization Imine->Cyclization Conjugate Homogeneous N-terminal Conjugate (Cyclic Imidazolidinone) Cyclization->Conjugate Sulfo_SANPAH_Workflow start Start prep Prepare this compound in DMSO/DMF start->prep react React with Protein (Dark, RT, 30-60 min) prep->react purify1 Remove Excess Crosslinker (Desalting/Dialysis) react->purify1 photoactivate Photoactivate with UV Light (300-460 nm, 5-15 min) purify1->photoactivate quench Optional: Quench Reaction (e.g., Tris buffer) photoactivate->quench purify2 Final Purification (Dialysis/SEC) quench->purify2 end End purify2->end PCA_Workflow start Start prep Prepare 2PCA Solution start->prep react Incubate with Protein (pH ~7.5, 37°C, hours to overnight) prep->react purify Purify Conjugate (Dialysis/SEC) react->purify end End purify->end

References

A Comparative Guide to Validating ECM Protein Conjugation on Sulfo-SANPAH Treated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with cell culture and tissue engineering, ensuring the successful conjugation of extracellular matrix (ECM) proteins to synthetic surfaces is paramount. The commonly used heterobifunctional crosslinker, Sulfo-SANPAH, provides a method for covalently attaching proteins to various substrates. However, validating the efficiency and success of this conjugation is a critical step that ensures the biological relevance of the engineered microenvironment. This guide provides a comparative overview of methods to validate ECM protein conjugation on this compound treated surfaces, offering alternative conjugation strategies and detailed experimental protocols for quantitative assessment.

Comparing Conjugation Chemistries: this compound and Its Alternatives

While this compound is widely used, several alternative chemistries have emerged, each with distinct advantages and disadvantages. The choice of conjugation strategy can significantly impact protein orientation, density, and bioactivity, which in turn influences cellular responses.

This compound (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) works through two main steps. First, the N-hydroxysuccinimide (NHS) ester reacts with primary amines on the ECM protein. Subsequently, the nitrophenyl azide (B81097) group is photo-activated by UV light to form a covalent bond with the substrate. However, this method can suffer from low solubility, potential for unstable protein binding, and high cost.[1]

N-hydroxysuccinimide-acrylamide (NHS-AA) ester offers a more stable, cost-effective, and simpler alternative, particularly for polyacrylamide gels. In this method, the NHS-AA ester is co-polymerized into the gel, presenting reactive NHS groups for direct amide bonding with ECM proteins.[1] A key difference in protocol is that ECM proteins must be coated immediately after polymerization due to the rapid hydrolysis of NHS-AA ester.[1]

Hydrazinolysis is a highly efficient method that modifies non-reactive amide groups in polyacrylamide gels to reactive hydrazide groups. These hydrazide groups can then couple with aldehyde or ketone groups on glycosylated ECM proteins (which can be generated by oxidation). This method boasts high conjugation efficiency and results in activated gels that can be stored for months.

2-Pyridinecarboxaldehyde (B72084) (2PCA) enables N-terminal specific conjugation of ECM proteins.[2][3][4] By co-polymerizing a 2PCA derivative into the hydrogel, a selective reaction with the N-terminal amine of the protein is achieved. This results in a more uniform presentation of the protein, which can be crucial for maintaining its biological activity and for studying cellular remodeling of the matrix.[2][3][4]

Below is a summary of these conjugation methods:

FeatureThis compoundNHS-AA EsterHydrazinolysis2-Pyridinecarboxaldehyde (2PCA)
Reaction Two-step: Amine reaction then UV photo-activationOne-step: Co-polymerization and direct amine reactionTwo-step: Hydrazide formation then reaction with oxidized glycansOne-step: Co-polymerization and N-terminal specific reaction
Protein Binding Site Primary amines (e.g., lysine (B10760008) side chains)Primary amines (e.g., lysine side chains)Oxidized glycansN-terminus
Advantages Widely establishedCost-effective, simpler protocol, stable protein binding[1]High efficiency, long-lasting surface activityUniform protein orientation, preserves protein bioactivity[2][3][4]
Disadvantages Low solubility, potentially unstable binding, high cost, UV-induced damage[1]Requires immediate protein coating after gel polymerization[1]Requires glycosylated proteins, multi-step processMay require protein engineering if N-terminus is not accessible
Reported Efficiency Variable; can be enhanced with surface modifications[5]Comparable cellular responses to this compound[1]HighSupports cell adhesion and spreading effectively[2][3][4]

Quantitative Validation of ECM Protein Conjugation

A multi-faceted approach is often necessary to thoroughly validate ECM protein conjugation. This involves both direct quantification of the immobilized protein and indirect assessment through surface characterization and cell-based assays.

Direct Quantification Methods

These methods aim to measure the amount of protein present on the surface.

MethodPrincipleProsCons
Fluorescence Microscopy Conjugation of a fluorescently labeled protein (e.g., FITC-BSA) allows for visualization and quantification of fluorescence intensity on the surface.[5]Relatively simple, provides spatial distribution information.Requires fluorescently labeled protein, potential for photobleaching, indirect quantification.
BCA (Bicinchoninic Acid) Assay A colorimetric assay where proteins reduce Cu²⁺ to Cu¹⁺, which then reacts with BCA to produce a purple-colored complex with absorbance at 562 nm.[6]High sensitivity, compatible with many detergents.[6]Requires elution of protein from the surface or adaptation for surface reading, can be destructive.
ELISA (Enzyme-Linked Immunosorbent Assay) Uses specific antibodies to detect the conjugated ECM protein. A primary antibody binds to the ECM protein, followed by a secondary enzyme-linked antibody for colorimetric or chemiluminescent detection.[7][8][9]High specificity and sensitivity.[7]Can be complex to set up, requires specific antibodies, may have cross-reactivity issues.[8]
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that analyzes the elemental composition of the surface. The presence and quantity of nitrogen can be used to infer the amount of protein.[10][11][12]Provides quantitative elemental composition, non-destructive.Requires specialized equipment, may not distinguish between conjugated and adsorbed protein.
Indirect Validation Methods

These methods assess the consequences of successful protein conjugation.

MethodPrincipleProsCons
Atomic Force Microscopy (AFM) Measures the topography and mechanical properties (e.g., stiffness) of the surface at the nanoscale.[13][14][15]Provides high-resolution imaging of surface morphology and quantitative mechanical data.Requires specialized equipment and expertise.
Western Blot Proteins are lysed from the surface, separated by gel electrophoresis, transferred to a membrane, and detected with specific antibodies.[16][17]High specificity, provides information on protein integrity (molecular weight).Destructive, can be technically challenging for surface-bound proteins.
Cell-Based Assays Seeding cells onto the modified surface and assessing their attachment, spreading, proliferation, and phenotype provides a biological readout of successful ECM conjugation.[1]Directly assesses the biological functionality of the conjugated protein.Indirect, cell behavior can be influenced by multiple factors.

Experimental Protocols

Protocol 1: Quantification of Protein Conjugation using FITC-Labeled BSA

This protocol provides a method to quantify the relative amount of conjugated protein using a fluorescently labeled model protein.

  • Prepare FITC-BSA Solution: Dissolve FITC-labeled Bovine Serum Albumin (BSA) in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 0.1-1 mg/mL. Protect the solution from light.

  • Surface Treatment and Conjugation:

    • This compound: Follow the manufacturer's protocol for activating the surface with this compound. Briefly, incubate the surface with a freshly prepared this compound solution and expose to UV light (365 nm). Wash thoroughly with buffer.

    • Alternative Chemistries: Follow the specific protocol for the chosen alternative (e.g., co-polymerization for NHS-AA ester or 2PCA, hydrazinolysis treatment).

  • Protein Incubation: Incubate the activated surface with the FITC-BSA solution overnight at 4°C in the dark.

  • Washing: Wash the surface extensively with buffer (e.g., PBS with 0.05% Tween-20) to remove any non-covalently bound protein. Perform a final wash with deionized water.

  • Imaging: Image the surface using a fluorescence microscope with appropriate filters for FITC (Excitation: ~495 nm, Emission: ~519 nm). Use consistent imaging parameters (e.g., exposure time, gain) for all samples.

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity of multiple regions of interest on the surface. Compare the intensity of surfaces prepared with different conjugation chemistries.

Protocol 2: BCA Assay for Quantifying Surface-Bound Protein

This protocol describes how to adapt the BCA assay for the quantification of protein on a surface.

  • Prepare Protein Standards: Prepare a series of protein standards (e.g., using BSA) in the same buffer used for conjugation, with concentrations ranging from 0 to 2000 µg/mL.

  • Surface Preparation and Conjugation: Prepare and conjugate the ECM protein to the surfaces as described in Protocol 1, Step 2.

  • Washing: Thoroughly wash the surfaces to remove unbound protein.

  • BCA Assay:

    • Prepare the BCA working reagent according to the manufacturer's instructions.

    • Add the BCA working reagent directly to the protein-conjugated surfaces (and to the wells containing the protein standards).

    • Incubate at 37°C for 30 minutes or at room temperature for 2 hours.

    • Transfer the solution from the surfaces to a microplate reader.

    • Measure the absorbance at 562 nm.

  • Analysis: Generate a standard curve from the absorbance readings of the protein standards. Use the standard curve to determine the concentration of protein on the experimental surfaces.

Visualizing Workflows and Pathways

To better understand the processes involved, the following diagrams illustrate the key workflows and chemical reactions.

experimental_workflow cluster_prep Surface Preparation cluster_conjugation Conjugation Chemistry cluster_protein Protein Application cluster_validation Validation cluster_end Outcome start Start: Select Surface treatment Surface Activation (e.g., Plasma, Piranha) start->treatment sulfo This compound treatment->sulfo Choose Method nhs_aa NHS-AA Ester treatment->nhs_aa Choose Method hydrazide Hydrazinolysis treatment->hydrazide Choose Method pca 2-PCA treatment->pca Choose Method protein_app Incubate with ECM Protein sulfo->protein_app nhs_aa->protein_app hydrazide->protein_app pca->protein_app quant Direct Quantification (Fluorescence, BCA, ELISA, XPS) protein_app->quant Wash indirect Indirect Assessment (AFM, Western Blot, Cell Assays) protein_app->indirect Wash end Validated ECM-Coated Surface quant->end indirect->end

Caption: Experimental workflow for ECM protein conjugation and validation.

sulfo_sanpah_reaction cluster_step1 Step 1: Amine Reaction (in solution) cluster_step2 Step 2: Photo-activation and Surface Coupling Protein-NH2 Protein-NH2 Protein-NH-CO-SANPAH Protein-NH-CO-SANPAH Protein-NH2->Protein-NH-CO-SANPAH + this compound This compound This compound Covalent_Bond Surface-Protein (Covalent Bond) Protein-NH-CO-SANPAH->Covalent_Bond + Surface Surface Surface UV_Light UV Light (320-350 nm) UV_Light->Covalent_Bond activates azide

Caption: this compound conjugation mechanism.

signaling_pathway cluster_correct Correctly Conjugated ECM cluster_incorrect Incorrectly Conjugated/Denatured ECM ecm_correct Bioactive ECM integrin_correct Integrin Binding ecm_correct->integrin_correct fak_correct FAK Activation integrin_correct->fak_correct integrin_incorrect Reduced/Altered Integrin Binding downstream_correct Downstream Signaling (e.g., MAPK, PI3K) fak_correct->downstream_correct response_correct Cell Adhesion, Spreading, Proliferation downstream_correct->response_correct ecm_incorrect Denatured ECM ecm_incorrect->integrin_incorrect fak_incorrect Weak/No FAK Activation integrin_incorrect->fak_incorrect downstream_incorrect Aberrant Signaling fak_incorrect->downstream_incorrect response_incorrect Poor Adhesion, Apoptosis downstream_incorrect->response_incorrect

Caption: Impact of ECM conjugation on cell signaling.

References

Quantifying Protein Immobilization: A Comparative Guide to Sulfo-SANPAH and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise immobilization and quantification of proteins on various substrates is a critical step in a multitude of applications, from cell culture to the development of novel therapeutic platforms. Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) has long been a widely used crosslinker for this purpose. However, a range of alternative methods have emerged, each with distinct advantages and disadvantages. This guide provides an objective comparison of this compound with other common protein immobilization techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

At a Glance: Comparing Immobilization Chemistries

The choice of immobilization chemistry can significantly impact the amount of protein bound, its orientation, and its subsequent biological activity. Below is a summary of key performance indicators for this compound and its alternatives.

Immobilization ChemistryCoupling EfficiencyKey AdvantagesKey Disadvantages
This compound ModerateVersatile, well-established protocols.Low solubility, high cost, potential for batch-to-batch variability.[1]
Modified this compound (with primary amines) High (up to 10-fold higher than standard this compound)[2]Significantly enhanced protein conjugation.[2]Requires surface modification to introduce primary amines.
NHS-AA Ester (e.g., PAM-MS gels) High (up to 3-fold higher than this compound)Economical, stable protein coating.NHS groups can hydrolyze over time, requiring immediate ligand bioconjugation.
EDC/Sulfo-NHS VariableEfficient for surfaces with carboxyl groups, can be a one-step or two-step process.[3][4]Can lead to protein cross-linking if not performed in a two-step manner.[4]
Hydrazine Hydrate HighCan achieve higher surface densities than this compound, stable for months.[5]More complex protocol involving oxidation of glycoproteins.[5][6]
2-Pyridinecarboxaldehyde (2PCA) HighSite-specific N-terminal conjugation, leading to uniform protein presentation.[1][7]Requires specific functional groups on the protein.[1][7]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is crucial for understanding the nuances of each immobilization technique. The following diagrams, generated using the DOT language, illustrate the workflows for protein immobilization and quantification.

Sulfo_SANPAH_Workflow cluster_immobilization Protein Immobilization cluster_quantification Quantification Substrate Substrate Activate_Surface Surface Activation (this compound) Substrate->Activate_Surface UV Light Protein_Incubation Protein Incubation Activate_Surface->Protein_Incubation Primary Amines Wash_Immobilized Washing Protein_Incubation->Wash_Immobilized Remove unbound protein Immobilized_Protein Immobilized Protein Wash_Immobilized->Immobilized_Protein Quantification_Method Quantification (e.g., BCA, Fluorescence) Immobilized_Protein->Quantification_Method Data_Analysis Data Analysis Quantification_Method->Data_Analysis Protein_Amount Quantified Protein Amount Data_Analysis->Protein_Amount

Caption: Workflow for protein immobilization and quantification using this compound.

Alternative_Immobilization_Workflows cluster_EDC_NHS EDC/Sulfo-NHS Chemistry cluster_Hydrazine Hydrazine Hydrate Chemistry cluster_2PCA 2-Pyridinecarboxaldehyde (2PCA) Chemistry Carboxyl_Surface Carboxylated Surface EDC_NHS_Activation Activation with EDC and Sulfo-NHS Carboxyl_Surface->EDC_NHS_Activation Amine_Protein Amine-containing Protein EDC_NHS_Activation->Amine_Protein Forms stable amide bond Glycoprotein Glycoprotein Oxidation Periodate Oxidation (creates aldehydes) Glycoprotein->Oxidation Hydrazide_Surface Hydrazide-activated Surface Oxidation->Hydrazide_Surface Forms hydrazone bond N_terminal_Protein Protein with N-terminal amine 2PCA_Surface 2PCA-modified Surface N_terminal_Protein->2PCA_Surface Site-specific conjugation

Caption: Comparison of alternative protein immobilization chemistries.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for protein immobilization using this compound and for quantifying the immobilized protein using common laboratory techniques.

Protocol: Protein Immobilization with this compound

This protocol is adapted for the immobilization of proteins onto a polyacrylamide hydrogel surface.

Materials:

  • This compound (stored at -20°C, protected from light and moisture)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyacrylamide gel on a coverslip

  • Protein solution (e.g., Fibronectin at 1 mg/mL in PBS, pH 7.4)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV cross-linker (254 nm)

  • Coverslip spinner

Procedure:

  • Prepare this compound Solution: Immediately before use, dissolve this compound powder in anhydrous DMSO to a concentration of 20 µL per mg of this compound.[5] Dilute this stock solution in deionized water to a working concentration of 2 mg/mL (pH 7).[5]

  • Surface Activation:

    • Remove excess water from the polyacrylamide gel surface using a coverslip spinner for less than 2 seconds.[5]

    • Immediately coat the gel surface with approximately 200 µL of the freshly prepared this compound working solution.[5]

    • Expose the gel surface to UV light (e.g., 8W, 254 nm) at a distance of 2-3 inches for 1.5 minutes. The this compound solution will change color from orange to brown upon activation.[5]

  • Washing: Dip the UV-treated coverslip in a beaker with fresh deionized water and remove excess water from the gel surface using a coverslip spinner.[5]

  • Protein Incubation:

    • Pipette approximately 50 µL of the cold protein solution onto a piece of Parafilm in a petri dish.[5]

    • Invert the coverslip with the activated gel onto the protein droplet.[5]

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.[5]

  • Final Wash: Place the coverslip in a sterile tissue culture dish containing enough PBS to cover the surface to wash away any unbound protein.[5]

Quantification of Immobilized Protein

Several methods can be employed to quantify the amount of protein successfully immobilized on a surface. The choice of method depends on the required sensitivity, the nature of the protein and substrate, and the available equipment.

The BCA assay is a colorimetric method for the quantification of total protein.

Principle: In an alkaline environment, peptide bonds in the protein reduce Cu²⁺ ions to Cu¹⁺. BCA then chelates with the Cu¹⁺ ions, forming a purple-colored complex that absorbs light at 562 nm.[8][9][10][11] The absorbance is directly proportional to the protein concentration.

Protocol (Microplate Procedure):

  • Prepare Standards: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin, BSA) in the same buffer as your immobilized protein samples.[8][9]

  • Prepare Working Reagent: Mix BCA Reagent A with BCA Reagent B at a 50:1 ratio.[8]

  • Sample Preparation: Place the substrate with the immobilized protein into a well of a microplate.

  • Assay:

    • Add 200 µL of the working reagent to each well containing a standard or a sample.[8]

    • Incubate the plate at 37°C for 30 minutes.[8]

    • Cool the plate to room temperature.

  • Measurement: Measure the absorbance at 562 nm using a microplate reader.[8]

  • Calculation: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the equation of the linear regression line to determine the protein concentration of your samples.[8]

This method involves using a fluorescently labeled protein for immobilization and then measuring the fluorescence intensity of the surface.

Principle: A protein of interest is pre-labeled with a fluorescent dye (e.g., FITC-BSA). After immobilization, the amount of bound protein is proportional to the fluorescence intensity measured from the surface.

Protocol:

  • Prepare Fluorescently Labeled Protein: Conjugate your protein of interest with a suitable fluorescent dye according to the manufacturer's protocol.

  • Immobilization: Follow the chosen immobilization protocol (e.g., this compound) using the fluorescently labeled protein.

  • Washing: Thoroughly wash the substrate to remove any non-covalently bound fluorescent protein.

  • Measurement: Measure the fluorescence intensity of the surface using a fluorescence microplate reader, a fluorescence microscope with image analysis software, or a similar instrument.

  • Quantification: To obtain absolute quantification, a standard curve can be generated by immobilizing known concentrations of the fluorescently labeled protein and measuring the corresponding fluorescence intensities.

Amino acid analysis is a highly accurate method for absolute protein quantification.[12]

Principle: The immobilized protein is hydrolyzed into its constituent amino acids. These amino acids are then separated, derivatized (often with a fluorescent tag), and quantified by high-performance liquid chromatography (HPLC). By comparing the amino acid profile and quantities to the known sequence of the protein, the absolute amount of immobilized protein can be determined.[13]

General Procedure:

  • Hydrolysis: The substrate with the immobilized protein is subjected to acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours) to break the peptide bonds.

  • Derivatization: The resulting amino acids are derivatized with a reagent (e.g., a fluorescent tag) to enable detection.

  • HPLC Analysis: The derivatized amino acids are separated and quantified using reverse-phase HPLC with a fluorescence detector.

  • Calculation: The amount of each amino acid is determined from the chromatogram. Based on the known amino acid composition of the protein, the total amount of protein can be calculated.[13]

Conclusion

The quantification of immobilized protein is essential for the standardization and interpretation of a wide range of biological assays. While this compound remains a viable option, several alternatives offer improved efficiency, stability, and cost-effectiveness. The choice of the optimal method will depend on the specific requirements of the experiment, including the nature of the protein and substrate, and the desired level of control over protein orientation. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make an informed decision to best suit their scientific goals.

References

A Researcher's Guide to Sulfo-SANPAH and Its Alternatives for Covalent Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable immobilization of biomolecules is a cornerstone of experimental success. Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) has long been a widely used crosslinker for this purpose, particularly in the functionalization of surfaces like polyacrylamide hydrogels for cell culture studies. However, a new generation of alternative crosslinking agents offers distinct advantages in terms of efficiency, specificity, and ease of use. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data, to aid in the selection of the optimal tool for your research needs.

Understanding this compound: A Heterobifunctional Workhorse

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups. One end features an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds. The other end contains a nitrophenyl azide (B81097) group, which upon activation with UV light, forms a highly reactive nitrene group that can insert into C-H and N-H bonds, enabling covalent attachment to a wide range of substrates.[1] This dual functionality makes it a versatile tool for attaching proteins and other biomolecules to various surfaces.

The Pros and Cons of this compound

While effective, this compound is not without its drawbacks. A clear understanding of its advantages and disadvantages is crucial for its successful application.

AdvantagesDisadvantages
Versatility: The photo-activated nitrene group can react with a wide variety of chemical bonds, allowing for immobilization on diverse surfaces.Low Reaction Efficiency: The photoactivation step can have low efficiency, and the nitrene intermediate is prone to side reactions, leading to lower immobilization yields.
Water-Soluble: The "Sulfo-" moiety enhances water solubility, simplifying its use in aqueous biological buffers.Non-specific Binding: The nitrene group can insert into various bonds non-specifically, potentially leading to random orientation and denaturation of the immobilized biomolecule.
Established Protocols: As a long-standing reagent, numerous protocols and publications are available to guide its use.Multi-step Procedure: The two-step process (amine reaction followed by UV activation) can be time-consuming.
Potential for Protein Damage: UV exposure can potentially damage sensitive proteins.
Batch-to-Batch Variability: The efficiency of the photoactivation step can be inconsistent, leading to variability between experiments.
Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, reducing its reactivity with amines over time.[1]

A Comparative Look at the Alternatives

Several alternative crosslinking strategies have emerged to address the limitations of this compound. Here, we compare three prominent alternatives: NHS-AA ester, EDC/Sulfo-NHS chemistry, and 2-Pyridinecarboxaldehyde (B72084) (2PCA)-functionalized hydrogels.

Quantitative Performance Comparison

The following table summarizes available quantitative data comparing the performance of this compound and its alternatives. It is important to note that direct side-by-side comparisons across all metrics are limited in the literature, and experimental conditions can significantly influence outcomes.

FeatureThis compound (Conventional)This compound (Amine-Modified Hydrogel)NHS-AA EsterEDC/Sulfo-NHS2-Pyridinecarboxaldehyde (2PCA)
Protein Immobilization Efficiency Low to moderate[2]~10-fold higher than conventional this compound[2]Proportional to the amount of protein applied, with saturation at higher concentrations[3]HighDependent on 2PCA concentration in the hydrogel[4]
Fibronectin Incorporation Baseline50-130% higher than conventional this compound[2]Not explicitly quantified against this compoundNot applicable (surface activation)Not explicitly quantified against this compound
Cell Adhesion Good[3]-Similar to this compound[3]GoodGood[4]
Cell Proliferation Baseline[3]-Higher than this compound[3]-Good[4]
Collagen Fiber Formation Not observed [4]-Not reportedNot applicableObserved , allowing for cellular remodeling[4]
Specificity of Linkage Non-specific (amine + C-H/N-H insertion)Non-specific (amine + C-H/N-H insertion)Specific (amine)Specific (carboxyl to amine)Site-specific (N-terminus of protein)[4]

In-Depth Look at the Alternatives

N-hydroxysuccinimide-acrylamide (NHS-AA) Ester

This method involves the co-polymerization of an acrylamide (B121943) monomer functionalized with an NHS ester group directly into the hydrogel matrix. This creates a surface with readily available amine-reactive groups.

  • Advantages:

    • Simpler, one-step functionalization of the hydrogel compared to the two-step this compound process.

    • Potentially higher and more uniform protein coating due to the incorporation of reactive groups throughout the gel surface.[3]

    • Studies have shown enhanced cell proliferation on NHS-AA ester gels compared to this compound gels, suggesting a more favorable surface for cell growth.[3]

  • Disadvantages:

    • The NHS ester is prone to hydrolysis , requiring prompt use of the functionalized surface.

    • The reaction is still limited to the availability of primary amines on the protein, which can lead to random orientation.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS)

EDC/Sulfo-NHS chemistry is a "zero-length" crosslinking method that activates carboxyl groups (e.g., on a surface or protein) to form a reactive intermediate that then couples with primary amines. Sulfo-NHS is added to improve the stability of the intermediate and increase reaction efficiency.

  • Advantages:

    • High coupling efficiency for forming stable amide bonds.

    • Zero-length crosslinker: No spacer arm is introduced between the coupled molecules.

    • Versatile: Can be used to couple proteins to surfaces containing carboxyl groups or to crosslink proteins to each other.

  • Disadvantages:

    • Requires the presence of both carboxyl and amine groups for conjugation.

    • The EDC intermediate is highly unstable in the absence of Sulfo-NHS.

    • Can lead to protein-protein crosslinking if not carefully controlled in a two-step reaction.

2-Pyridinecarboxaldehyde (2PCA)-Functionalized Hydrogels

This innovative approach involves co-polymerizing an acrylamide monomer containing a 2-pyridinecarboxaldehyde (2PCA) group into the hydrogel. The 2PCA group reacts specifically with the N-terminal α-amine of a protein under mild conditions.[4]

  • Advantages:

    • Site-specific protein immobilization: Covalently attaches proteins via their N-terminus, leading to a uniform orientation and potentially better preservation of protein function.[4]

    • Preserves protein structure and function: By avoiding reaction with lysine residues, which can be crucial for protein activity and folding, this method is less likely to denature the immobilized protein.

    • Enables self-assembly of proteins: Has been shown to support the formation of collagen fibers on the hydrogel surface, mimicking the natural extracellular matrix more closely.[4]

  • Disadvantages:

    • Requires the synthesis of the 2PCA-functionalized monomer.

    • The reaction is specific to the N-terminus, which may not be accessible in all proteins.

Experimental Methodologies

Detailed protocols are essential for reproducible results. Below are representative protocols for using this compound and two of its alternatives.

Protocol 1: Protein Immobilization using this compound

Materials:

  • This compound

  • Amine-free buffer (e.g., 100 mM MES, pH 6.0)

  • Protein solution (in a buffer compatible with the NHS ester reaction, e.g., PBS, pH 7.4)

  • UV lamp (365 nm)

  • Substrate to be functionalized (e.g., polyacrylamide gel)

Procedure:

  • Prepare the Substrate: Ensure the substrate is clean and ready for functionalization. For polyacrylamide gels, this may involve washing steps.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in an appropriate amine-free buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Activate the Substrate: Apply the this compound solution to the substrate surface and expose it to UV light (e.g., 365 nm) for 5-10 minutes. The solution will typically change color from yellow to a darker orange/brown upon activation.

  • Wash the Substrate: Thoroughly wash the substrate with an amine-free buffer to remove unreacted this compound.

  • Protein Incubation: Apply the protein solution to the activated substrate and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Final Wash: Wash the substrate extensively with a suitable buffer (e.g., PBS) to remove unbound protein.

Protocol 2: Protein Conjugation to a Carboxylated Surface using EDC/Sulfo-NHS

Materials:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 100 mM MES, 500 mM NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Protein solution

  • Carboxylated surface

Procedure:

  • Prepare Reagents: Allow EDC and Sulfo-NHS to come to room temperature before opening. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activate the Surface: Add the EDC/Sulfo-NHS solution to the carboxylated surface and incubate for 15-30 minutes at room temperature.

  • Wash the Surface: Wash the surface with Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Protein Coupling: Immediately add the protein solution (in Coupling Buffer) to the activated surface and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction (Optional): Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to block any unreacted NHS-ester groups.

  • Final Wash: Wash the surface thoroughly with Coupling Buffer to remove unbound protein and quenching reagents.

Protocol 3: Preparation and Functionalization of 2-Pyridinecarboxaldehyde (2PCA)-Acrylamide Hydrogels

Materials:

  • 2PCA-functionalized acrylamide monomer (synthesis required)

  • Acrylamide and bis-acrylamide solution

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Protein solution in PBS, pH 7.4

Procedure:

  • Synthesize 2PCA-Acrylamide Monomer: Follow a published protocol for the synthesis of the 2PCA-functionalized acrylamide monomer.

  • Prepare Pre-polymer Solution: Mix the desired concentrations of acrylamide, bis-acrylamide, and the 2PCA-acrylamide monomer in a suitable buffer.

  • Initiate Polymerization: Add APS and TEMED to the pre-polymer solution to initiate hydrogel polymerization. Cast the hydrogel in the desired format (e.g., between glass plates).

  • Wash the Hydrogel: After polymerization, wash the hydrogel extensively with buffer (e.g., PBS) to remove unreacted monomers and initiators.

  • Protein Immobilization: Incubate the 2PCA-functionalized hydrogel with the protein solution (in PBS, pH 7.4) for 12-16 hours at 37°C.

  • Final Wash: Wash the hydrogel thoroughly with PBS to remove unbound protein.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

Sulfo_SANPAH_Mechanism cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Photoactivation Protein Protein-NH2 Activated_Protein Protein-NH-SANPAH Protein->Activated_Protein + this compound Sulfo_SANPAH This compound (NHS-ester) Immobilized_Protein Immobilized Protein Activated_Protein->Immobilized_Protein + Substrate Substrate Substrate (C-H) UV_Light UV Light (365 nm) UV_Light->Immobilized_Protein Crosslinker_Workflow start Start prep_substrate Prepare Substrate start->prep_substrate prep_reagents Prepare Crosslinker & Protein Solutions prep_substrate->prep_reagents crosslinking Perform Crosslinking Reaction (e.g., UV activation for this compound) prep_reagents->crosslinking washing1 Wash to Remove Excess Reagents crosslinking->washing1 protein_incubation Incubate with Protein washing1->protein_incubation washing2 Wash to Remove Unbound Protein protein_incubation->washing2 analysis Analysis (e.g., Cell Culture, Activity Assay) washing2->analysis end End analysis->end Decision_Tree q1 Need for Site-Specific Immobilization? a1_yes 2-Pyridinecarboxaldehyde (2PCA) q1->a1_yes Yes q2 Substrate has Carboxyl Groups? q1->q2 No a2_yes EDC/Sulfo-NHS q2->a2_yes Yes q3 Simplicity and Cost are Priorities? q2->q3 No a3_yes NHS-AA Ester q3->a3_yes Yes a3_no This compound q3->a3_no No

References

Is Sulfo-SANPAH a Cleavable Crosslinker? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, structural biology, and drug development, the choice of a crosslinking agent is critical. A key differentiator among these reagents is their cleavability, which dictates their suitability for various analytical techniques. This guide addresses the central question of whether Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) is a cleavable crosslinker and provides a detailed comparison with common cleavable and non-cleavable alternatives.

Executive Summary: this compound is a Non-Cleavable Crosslinker.

This compound is a heterobifunctional, photoreactive crosslinker that forms highly stable amide and nitrene-insertion bonds.[1][2] Under standard biochemical conditions used for reversing crosslinks, such as reduction or changes in pH, these bonds remain intact. Therefore, this compound is classified as a non-cleavable crosslinker. This property makes it ideal for applications where a permanent, stable linkage between interacting molecules is desired. However, for applications requiring the separation of crosslinked partners for analysis, such as mass spectrometry or 2D-PAGE, cleavable alternatives are necessary.

Mechanism of Action: How this compound Forms Stable Bonds

This compound possesses two distinct reactive groups that enable a two-step crosslinking process:

  • Amine-Reactive Sulfo-NHS Ester: This group reacts efficiently with primary amines (-NH2), such as the side chain of lysine (B10760008) residues, at a pH of 7-9 to form a stable amide bond .

  • Photo-Reactive Nitrophenyl Azide: Upon exposure to UV light (typically 320-350 nm), this group forms a highly reactive nitrene intermediate. This nitrene can then non-selectively insert into C-H and N-H bonds or react with nucleophiles in close proximity, forming stable covalent linkages.[3]

The resulting amide and carbon-heteroatom bonds are covalent and not susceptible to cleavage by common laboratory reagents, leading to its classification as non-cleavable.

Sulfo_SANPAH_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Sulfo_SANPAH This compound (Sulfo-NHS Ester + Phenyl Azide) Activated_P1 Activated Protein 1 (this compound attached via Amide Bond) Sulfo_SANPAH->Activated_P1 Step 1: Amination (pH 7-9, Dark) Protein1 Protein 1 (with Primary Amine, e.g., Lysine) Protein1->Activated_P1 Step 1: Amination (pH 7-9, Dark) Protein2 Protein 2 (Nearby C-H, N-H bonds) Crosslinked_Complex Stable Crosslinked Complex (Protein 1 - Protein 2) Protein2->Crosslinked_Complex Step 3: Covalent Insertion (Stable C-N or C-C bond) Nitrene Nitrene Intermediate Activated_P1->Nitrene Step 2: Photoactivation (UV Light, 320-350 nm) Nitrene->Crosslinked_Complex Step 3: Covalent Insertion (Stable C-N or C-C bond)

Caption: Reaction pathway of the non-cleavable crosslinker this compound.

Comparison with Alternative Crosslinkers

The choice between a cleavable and non-cleavable crosslinker depends entirely on the experimental goal. The table below compares this compound with a disulfide-based cleavable crosslinker (DSP), a diol-based cleavable crosslinker (DST), and another common non-cleavable crosslinker (SMCC).

FeatureThis compound DSP (Dithiobis(succinimidyl propionate))DST (Disuccinimidyl tartrate)SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Type Heterobifunctional, PhotoreactiveHomobifunctionalHomobifunctionalHeterobifunctional
Reactive Groups Sulfo-NHS Ester, Nitrophenyl AzideNHS Ester, NHS EsterNHS Ester, NHS EsterNHS Ester, Maleimide (B117702)
Targets Primary Amines; Any C-H/N-H bondPrimary AminesPrimary AminesPrimary Amines, Sulfhydryls
Spacer Arm (Å) 18.212.06.48.3
Cleavable? No Yes Yes No
Cleavage Reagent N/AReducing agents (DTT, TCEP, β-ME)Sodium Periodate (NaIO₄)N/A
Water Soluble? Yes (Sulfo- version)No (DTSSP is soluble version)NoNo (Sulfo-SMCC is soluble version)

In-Depth Look at Alternatives

DSP: A Disulfide-Based Cleavable Crosslinker

DSP is a popular homobifunctional crosslinker that contains an NHS ester at each end of a spacer arm that features a disulfide bond (-S-S-).[4][5] It reacts with primary amines to form stable amide bonds. The key feature of DSP is that the central disulfide bond can be easily cleaved by reducing agents. This allows for the separation of crosslinked proteins for analysis.

DSP_Reaction cluster_reactants Reactants cluster_products Product cluster_cleavage Cleavage DSP DSP Crosslinker (NHS Ester - S-S - NHS Ester) Crosslinked_Complex Crosslinked Complex (Amide Bonds) DSP->Crosslinked_Complex Crosslinking (pH 7-9) Protein1 Protein 1 (Primary Amine) Protein1->Crosslinked_Complex Crosslinking (pH 7-9) Protein2 Protein 2 (Primary Amine) Protein2->Crosslinked_Complex Crosslinking (pH 7-9) Cleaved_P1 Protein 1 (with SH group) Crosslinked_Complex->Cleaved_P1 Cleavage (e.g., DTT) Cleaved_P2 Protein 2 (with SH group) Crosslinked_Complex->Cleaved_P2 Cleavage (e.g., DTT)

Caption: Reaction and cleavage pathway of the disulfide-based crosslinker DSP.

SMCC: A Thioether-Based Non-Cleavable Crosslinker

SMCC is a widely used non-cleavable heterobifunctional crosslinker.[6][7] It contains an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group. This allows for highly controlled, sequential crosslinking. The resulting thioether bond formed by the maleimide group is extremely stable, making SMCC and its derivatives a gold standard for creating permanent conjugates, such as in antibody-drug conjugates (ADCs).[8][9][10]

SMCC_Reaction cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product SMCC SMCC (NHS Ester + Maleimide) Activated_P1 Maleimide-Activated Protein 1 SMCC->Activated_P1 Step 1: Amination (pH 7-9) Protein1 Protein 1 (Primary Amine) Protein1->Activated_P1 Step 1: Amination (pH 7-9) Protein2 Protein 2 (Sulfhydryl, e.g., Cysteine) Crosslinked_Complex Stable Crosslinked Complex (Amide + Thioether Bonds) Protein2->Crosslinked_Complex Step 2: Thiol Reaction (pH 6.5-7.5) Activated_P1->Crosslinked_Complex Step 2: Thiol Reaction (pH 6.5-7.5)

Caption: Two-step reaction pathway of the non-cleavable crosslinker SMCC.

Experimental Protocols and Workflows

Successful crosslinking requires careful attention to reaction conditions. Below are summarized conditions and detailed protocols for the discussed reagents.

Summary of Reaction Conditions
ParameterThis compound DSP / DTSSP SMCC / Sulfo-SMCC
Amine Reaction pH 7.0 - 9.07.0 - 9.07.0 - 9.0
Thiol Reaction pH N/AN/A6.5 - 7.5
Photoactivation 320 - 350 nm UV LightN/AN/A
Reaction Buffer Amine-free (e.g., PBS, HEPES)Amine-free (e.g., PBS, HEPES)Amine- and Thiol-free
Reaction Time 30-60 min (amine); 5-15 min (UV)30 min - 2 hours30-60 min (amine); 1-2 hours (thiol)
Temperature 4°C to Room Temp.4°C to Room Temp.4°C to Room Temp.
Protocol 1: Crosslinking with this compound

This protocol describes a two-step process to first activate a protein with this compound and then use photoactivation to crosslink it to its binding partner.

  • Reagent Preparation: Equilibrate the this compound vial to room temperature before opening. Immediately before use, dissolve in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a concentration of 10 mM.

  • Amine Reaction (Step 1):

    • Add a 20- to 50-fold molar excess of the dissolved this compound to your purified protein (Protein 1).

    • Incubate the reaction in the dark for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: Remove non-reacted and hydrolyzed this compound using a desalting column or dialysis against the reaction buffer. This step is crucial to prevent non-specific reactions during photoactivation.

  • Photo-Crosslinking (Step 2):

    • Add the binding partner (Protein 2) to the activated Protein 1.

    • Expose the mixture to UV light (320-350 nm) for 5-15 minutes on ice. A handheld UV lamp is typically used.

  • Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM.

Protocol 2: Crosslinking with DSP and Subsequent Cleavage

This protocol outlines the crosslinking of amine-containing proteins and the subsequent cleavage of the disulfide bond.[4][11]

  • Reagent Preparation: Equilibrate the DSP vial to room temperature. Prepare a stock solution (e.g., 25 mM) in a dry organic solvent like DMSO.[11]

  • Crosslinking Reaction:

    • Add the DSP stock solution to the protein mixture in an amine-free buffer (e.g., PBS, pH 7.4) to achieve a final 10- to 50-fold molar excess of DSP over protein.[11]

    • Incubate for 30 minutes at room temperature or 2 hours on ice.[11]

  • Quenching: Stop the reaction by adding Tris buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[11]

  • Analysis of Crosslinked Proteins: Analyze the sample by non-reducing SDS-PAGE to confirm the formation of higher molecular weight species.

  • Cleavage of Crosslink:

    • To the crosslinked sample, add DTT to a final concentration of 20-50 mM.[11]

    • Incubate at 37°C for 30 minutes. Alternatively, add sample buffer containing 5% β-mercaptoethanol and heat at 100°C for 5 minutes.[5]

    • Analyze the cleaved sample by SDS-PAGE. The higher molecular weight species should disappear, and the original protein bands should reappear.

Protocol 3: Two-Step Crosslinking with SMCC

This protocol is for the specific conjugation of an amine-containing protein to a sulfhydryl-containing protein.[8][12]

  • Reagent Preparation: Equilibrate the SMCC vial to room temperature. Prepare a stock solution (e.g., 50 mM) in a dry organic solvent like DMSO.[12]

  • Activation of Protein 1 (Amine-containing):

    • In an amine-free buffer (e.g., PBS, pH 7.2-7.5), add a 20-fold molar excess of the SMCC stock solution to Protein 1.[12]

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess SMCC: Immediately remove non-reacted SMCC using a desalting column equilibrated with a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.0). This buffer exchange is critical for the next step.

  • Conjugation to Protein 2 (Sulfhydryl-containing):

    • If Protein 2 has disulfide bonds, they must first be reduced (e.g., with TCEP) and the reducing agent removed.

    • Add the sulfhydryl-containing Protein 2 to the maleimide-activated Protein 1.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a free sulfhydryl, like cysteine or β-mercaptoethanol.

Experimental_Workflow start Start: Prepare Protein 1 in Amine-Free Buffer add_crosslinker Add Heterobifunctional Crosslinker (e.g., SMCC) start->add_crosslinker incubate1 Incubate (Step 1) Activate Protein 1 add_crosslinker->incubate1 desalt Desalting / Dialysis (Remove Excess Crosslinker) incubate1->desalt add_protein2 Add Protein 2 (in appropriate buffer) desalt->add_protein2 incubate2 Incubate (Step 2) Form Crosslink add_protein2->incubate2 quench Quench Reaction (Optional) incubate2->quench analysis Downstream Analysis (SDS-PAGE, MS, etc.) quench->analysis

Caption: General experimental workflow for a two-step crosslinking reaction.

References

A Head-to-Head Battle for Surface Supremacy: Sulfo-SANPAH vs. EDC/NHS in Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of surface modification, the choice of crosslinking chemistry is a critical decision that can profoundly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used methods: the photo-activated chemistry of Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate (Sulfo-SANPAH) and the carbodiimide-based chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

This objective analysis, supported by experimental data, will delve into the mechanisms, efficiency, stability, and protocols of each method to empower you with the knowledge to select the optimal strategy for your specific application, be it in biosensor development, cell-matrix interaction studies, or targeted drug delivery systems.

At a Glance: Key Performance Differences

FeatureThis compoundEDC/NHS
Mechanism Heterobifunctional, photo-activated crosslinking"Zero-length" crosslinking via carbodiimide (B86325) chemistry
Reaction Steps Two-step: 1. Amine reaction (dark), 2. Photo-activation to bind to the surfaceOne or two-step: Activation of carboxyl groups followed by reaction with amines
Specificity NHS-ester reacts with primary amines; nitrene group reacts non-specifically upon UV activationReacts specifically with carboxyl and primary amine groups
Reported Efficiency Can be lower than other methods; one study reported a 3x lower ligand density compared to PAM-MS gels.[1]Generally considered efficient. One study found EDC alone to be 17-22% more efficient than EDC/NHS for antibody immobilization at pH 7.4.[2]
Bond Stability Forms stable amide and covalent bondsForms stable amide bonds. The NHS ester intermediate is more stable than the O-acylisourea intermediate from EDC alone.[3]
Key Advantages Temporal control over surface attachment via photo-activation."Zero-length" crosslinker (no spacer arm), well-established and versatile chemistry.
Key Disadvantages Potential for non-specific binding of the nitrene group, requires UV light source.The O-acylisourea intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[3]

Delving into the Chemistry: Reaction Mechanisms

To understand the practical implications of choosing one method over the other, it is essential to grasp their fundamental chemical principles.

This compound: A Light-Triggered Reaction

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups.[4] One end features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the biomolecule of interest in a light-independent step. The other end contains a photo-activatable nitrophenyl azide (B81097) group. Upon exposure to UV light (typically 320-350 nm), this azide is converted into a highly reactive nitrene group, which can then form a covalent bond with the substrate surface.[4]

Sulfo_SANPAH_Mechanism Biomolecule Biomolecule-NH₂ Sulfo_SANPAH This compound (NHS-ester & Phenyl Azide) Biomolecule->Sulfo_SANPAH Dark Reaction (Amide bond formation) Intermediate Biomolecule-SANPAH (Amine-reacted) Sulfo_SANPAH->Intermediate UV_Light UV Light (320-350 nm) Intermediate->UV_Light Surface Surface Modified_Surface Modified Surface (Covalent Bond) Surface->Modified_Surface Nitrene Reactive Nitrene Intermediate UV_Light->Nitrene Nitrene->Surface Non-specific insertion

Fig 1. this compound Reaction Mechanism.
EDC/NHS: A "Zero-Length" Crosslinking Strategy

The EDC/NHS system is a "zero-length" crosslinker, meaning that no part of the crosslinker molecule remains in the final linkage between the two target molecules.[1] EDC activates carboxyl groups (-COOH) on a surface or biomolecule to form a highly reactive O-acylisourea intermediate.[3] This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS or its water-soluble analog, Sulfo-NHS, stabilizes this intermediate by converting it into a more stable amine-reactive NHS ester. This NHS ester then efficiently reacts with primary amines (-NH₂) to form a stable amide bond.[3]

EDC_NHS_Mechanism Carboxyl_Surface Surface-COOH EDC EDC Carboxyl_Surface->EDC Activation O_Acylisourea O-acylisourea intermediate (unstable) EDC->O_Acylisourea NHS NHS / Sulfo-NHS O_Acylisourea->NHS Stabilization NHS_Ester Amine-reactive NHS ester (stable) NHS->NHS_Ester Biomolecule Biomolecule-NH₂ NHS_Ester->Biomolecule Coupling Modified_Surface Modified Surface (Amide Bond) Biomolecule->Modified_Surface

Fig 2. EDC/NHS Reaction Mechanism.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for surface modification using this compound and EDC/NHS. Optimal conditions, including reagent concentrations and reaction times, may vary depending on the specific substrate and biomolecule.

This compound Protocol

This protocol is a two-step process involving an initial reaction in the dark followed by photo-activation.

Materials:

  • This compound

  • Biomolecule containing primary amines

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffer

  • UV Lamp (320-350 nm)

Procedure:

  • Biomolecule Preparation: Dissolve the biomolecule in the reaction buffer to the desired concentration.

  • This compound Addition: Add this compound to the biomolecule solution. A molar excess of this compound is typically used. The reaction should be carried out in the dark to prevent premature activation of the phenyl azide group. Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker (Optional but Recommended): Remove unreacted this compound using a desalting column or dialysis to prevent non-specific binding in the subsequent step.

  • Surface Application: Apply the solution containing the amine-reacted biomolecule to the surface to be modified.

  • Photo-activation: Expose the surface to UV light (320-350 nm) for 5-15 minutes. The exact time will depend on the intensity of the UV source and the distance to the surface.

  • Washing: Thoroughly wash the surface with buffer to remove any non-covalently bound molecules.

EDC/NHS Protocol

This protocol describes a two-step process that enhances coupling efficiency and stability.

Materials:

  • EDC

  • NHS or Sulfo-NHS

  • Biomolecule containing primary amines

  • Surface with carboxyl groups

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.5

  • Quenching Solution (e.g., hydroxylamine, Tris, or glycine)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Surface Preparation: Ensure the surface is clean and presents sufficient carboxyl groups.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

    • Incubate the surface with the EDC/NHS solution for 15-30 minutes at room temperature.

  • Washing: Wash the surface with Coupling Buffer to remove excess EDC and NHS.

  • Coupling of Biomolecule:

    • Immediately add the biomolecule, dissolved in Coupling Buffer, to the activated surface.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching solution to block any unreacted NHS-esters on the surface. Incubate for 15-30 minutes.

  • Final Washing: Wash the surface extensively with Wash Buffer to remove non-specifically bound biomolecules and quenching reagents.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a surface modification experiment, highlighting the key decision points and steps for both this compound and EDC/NHS chemistries.

Experimental_Workflow cluster_prep Preparation cluster_sulfo This compound Pathway cluster_edc EDC/NHS Pathway cluster_analysis Analysis Start Define Surface and Biomolecule Prep_Surface Prepare Surface Start->Prep_Surface Prep_Biomolecule Prepare Biomolecule Solution Start->Prep_Biomolecule EDC_Activate Activate Surface with EDC/NHS Prep_Surface->EDC_Activate Sulfo_React_Amine React Biomolecule with This compound (Dark) Prep_Biomolecule->Sulfo_React_Amine EDC_Couple Couple Biomolecule Prep_Biomolecule->EDC_Couple Sulfo_Apply_Surface Apply to Surface Sulfo_React_Amine->Sulfo_Apply_Surface Sulfo_UV UV Activation Sulfo_Apply_Surface->Sulfo_UV Sulfo_Wash Wash Sulfo_UV->Sulfo_Wash Characterization Surface Characterization (e.g., XPS, AFM) Sulfo_Wash->Characterization EDC_Wash_1 Wash EDC_Activate->EDC_Wash_1 EDC_Wash_1->EDC_Couple EDC_Quench Quench EDC_Couple->EDC_Quench EDC_Wash_2 Wash EDC_Quench->EDC_Wash_2 EDC_Wash_2->Characterization Functional_Assay Functional Assay Characterization->Functional_Assay

Fig 3. General experimental workflow.

Conclusion: Making the Right Choice

The decision between this compound and EDC/NHS for surface modification hinges on the specific requirements of the experiment.

Choose this compound when:

  • Temporal control over the surface attachment is crucial. The photo-activation step allows for precise timing of the immobilization.

  • The substrate lacks readily available carboxyl or amine groups for EDC/NHS chemistry, as the nitrene group can react with a wider range of chemical moieties.

Choose EDC/NHS when:

  • A "zero-length" crosslinker is preferred to avoid introducing a spacer arm.

  • The surface and biomolecule have well-defined carboxyl and amine groups, respectively, allowing for specific and efficient coupling.

  • The use of UV light is undesirable due to potential damage to the biomolecule or substrate.

Ultimately, for any given application, empirical optimization of reaction conditions is paramount to achieving the desired surface density, stability, and functionality of the immobilized biomolecules. This guide provides a foundational understanding to inform your initial choice and a starting point for developing a robust and reproducible surface modification protocol.

References

A Researcher's Guide to Sulfo-SANPAH in Cell Culture: A Comparative Analysis of Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, creating reproducible cell culture environments is paramount. The method used to attach extracellular matrix (ECM) proteins to culture substrates significantly impacts cell behavior and experimental outcomes. This guide provides a comprehensive comparison of Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate), a popular heterobifunctional crosslinker, with other alternatives, focusing on the reproducibility of cell culture experiments. We present quantitative data, detailed experimental protocols, and visual workflows to aid in making informed decisions for your research.

Performance Comparison: this compound vs. Alternatives

This compound is widely used for covalently linking ECM proteins to substrates like polyacrylamide hydrogels and polydimethylsiloxane (B3030410) (PDMS).[1][2] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on proteins and a photoactivatable nitrophenyl azide (B81097) group that forms a covalent bond with the substrate upon UV activation.[1][3] While versatile, studies have highlighted concerns regarding its reproducibility and efficiency compared to newer methods.[4][5]

Below is a summary of quantitative comparisons between this compound and alternative crosslinking strategies.

FeatureThis compoundPAM-MS GelsNHS-AA Ester GelsKey Findings
Ligand Density Lower3x higher than this compound-PAM-MS gels demonstrate significantly more efficient ligand immobilization.[4]
Chemo-selectivity Lower (reacts with amines and thiols)Higher (reacts with thiols)-PAM-MS offers more specific ligand coupling.[4]
Reproducibility Variable; can result in non-uniform surfaces[5][6]Reported to be uniform and reproducible[4]Simpler preparation, uniform and stable protein coating[7]Alternatives may offer more consistent experimental conditions.
Cell Spreading Slower kinetics, smaller areaSignificantly larger cell spreading area-Improved ligand presentation on PAM-MS gels enhances cell adhesion.[4]
Cell Proliferation Lower-Increased proliferation compared to this compound[7]The crosslinker used can directly impact cell growth rates.
Conjugation Efficiency Low on unmodified polyacrylamide[8]--Surface modification (e.g., with primary amines) can enhance this compound efficiency by 10-fold.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Here, we outline the key steps for using this compound and provide a conceptual overview of an alternative method.

This compound Crosslinking Protocol for Polyacrylamide Gels

This protocol is adapted from established methods.[9][10]

Materials:

  • Polyacrylamide gel on a glass coverslip

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)[11]

  • HEPES buffer (50 mM, pH 8.5)[12]

  • ECM protein solution (e.g., Collagen I, 0.2 mg/mL)[12]

  • UV lamp (300-460 nm)[9]

Procedure:

  • Prepare this compound solution: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 25 mg/mL.[1][10] Further dilute in a suitable buffer like water to a working concentration (e.g., 10 mM).[9] Note that this compound is sensitive to light, moisture, and hydrolysis.[3][9][11]

  • Surface Activation: Cover the surface of the polyacrylamide gel with the this compound solution.

  • Photoactivation: Expose the gel to UV light (300-460 nm) for 5-10 minutes.[9] The nitrophenyl azide group of this compound will form a covalent bond with the hydrogel.

  • Washing: Thoroughly wash the gel with a suitable buffer (e.g., 50 mM HEPES) to remove unreacted this compound.[12]

  • Protein Incubation: Incubate the activated gel surface with the ECM protein solution (e.g., collagen at 0.2 mg/mL) overnight at 4°C in the dark.[12] The NHS ester of the bound this compound will react with primary amines on the protein.

  • Final Wash: Wash the gel with PBS to remove unbound protein before seeding cells.

Conceptual Workflow for an Alternative: NHS-AA Ester Polymerization

This method incorporates the amine-reactive group directly into the polymer backbone, simplifying the process.[7]

  • Gel Polymerization: N-hydroxysuccinimide-acrylamide (NHS-AA) ester is mixed with acrylamide (B121943) and bis-acrylamide before polymerization.

  • ECM Incubation: The resulting gel, now containing reactive NHS esters on its surface, is incubated directly with the ECM protein solution.

  • Washing: A final wash removes unbound protein.

This approach avoids the separate photoactivation step and has been shown to result in uniform and stable protein coating.[7]

Visualizing the Processes

To better understand the workflows and mechanisms, the following diagrams are provided.

Sulfo_SANPAH_Workflow cluster_prep Substrate Preparation cluster_activation Surface Activation cluster_protein Protein Conjugation cluster_cell_culture Cell Culture p_gel Polyacrylamide Gel add_ss Add this compound Solution p_gel->add_ss uv_activation UV Photoactivation (300-460 nm) add_ss->uv_activation Covalent bond formation with gel wash1 Wash to Remove Excess this compound uv_activation->wash1 add_ecm Incubate with ECM Protein wash1->add_ecm wash2 Final Wash add_ecm->wash2 Covalent bond formation with protein amines seed_cells Seed Cells wash2->seed_cells

Caption: Experimental workflow for using this compound.

Mechanism_Comparison cluster_sulfo This compound cluster_alternative Site-Specific Alternative (e.g., 2PCA) ss_gel Polyacrylamide Gel ss_activate UV Activation with This compound ss_gel->ss_activate ss_protein Protein Attachment (Amine Reaction) ss_activate->ss_protein ss_result Non-specific Protein Orientation ss_protein->ss_result note1 note1 ss_result->note1 Potential for batch-to-batch variability and reduced epitope accessibility alt_gel Functionalized Gel (e.g., with 2-Pyridinecarboxaldehyde) alt_protein Protein Attachment (N-terminus Reaction) alt_gel->alt_protein alt_result Uniform Protein Orientation alt_protein->alt_result note2 note2 alt_result->note2 Improved reproducibility and controlled ligand presentation

Caption: Comparison of protein attachment mechanisms.

Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell ecm ECM Ligands (Immobilized via Crosslinker) integrin Integrin Receptors ecm->integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak Activation cytoskeleton Actin Cytoskeleton fak->cytoskeleton Signaling Cascade nucleus Nucleus cytoskeleton->nucleus Mechanical Force Transduction gene Gene Expression (Proliferation, Differentiation, etc.) nucleus->gene

Caption: General mechanotransduction signaling pathway.

Conclusion

While this compound has been a valuable tool for cell culture research, evidence suggests that its use can introduce variability, potentially impacting the reproducibility of experiments.[5] Factors such as its sensitivity to hydrolysis, non-specific reactivity, and potential for creating non-uniform surfaces contribute to these challenges.[3][4][6] Newer methods, such as those employing PAM-MS or NHS-AA esters, offer more controlled and reproducible ways to immobilize ECM proteins, leading to more consistent cell behavior.[4][7] Researchers should carefully consider these alternatives, especially for sensitive applications like mechanotransduction studies, to enhance the reliability and validity of their findings. When using this compound, strict adherence to optimized protocols and awareness of its limitations are crucial for minimizing experimental variability.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-SANPAH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate), a heterobifunctional crosslinker. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your experiments.

This compound is a valuable tool in protein chemistry, enabling the covalent cross-linking of molecules. However, its chemical properties necessitate careful handling to avoid potential hazards. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and appropriate disposal methods.

Essential Personal Protective Equipment (PPE)

When handling this compound in its solid form or in solution, the following personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact with the chemical.[1] It is crucial to inspect gloves for any tears or perforations before use.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and splashes of the chemical solution.[1][2]
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes the inhalation of dust or aerosols.[1] If significant dust is expected, a dust mask may be necessary.

Operational Protocol: From Receipt to Reaction

Proper handling of this compound is critical not only for safety but also for the success of your experiment, as the compound is sensitive to moisture and light.

Storage and Preparation
  • Receiving and Storage : Upon receipt, store this compound at -20°C, protected from light and moisture.[3]

  • Equilibration : Before use, allow the vial to equilibrate to room temperature to prevent condensation from forming inside, which can hydrolyze the NHS ester.[3]

  • Solution Preparation : Prepare this compound solutions immediately before use. It can be dissolved in water up to 10 mM or in an organic solvent like DMSO or DMF for higher concentrations.[4] Note that the NHS ester moiety is susceptible to hydrolysis in aqueous solutions.[3]

Experimental Workflow: A Step-by-Step Guide to Protein Cross-linking

This protocol outlines a general procedure for using this compound to crosslink proteins.

  • Reaction Buffer : Use a non-amine-containing buffer at pH 7-9, such as 20mM sodium phosphate (B84403) with 0.15M NaCl.[4] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the intended reaction.[4]

  • NHS Ester Reaction (Amine-reactive) :

    • Add the freshly prepared this compound solution to your protein sample. A common starting point is a 20-fold molar excess of the crosslinker to the protein.[3]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or on ice. The reaction is slower at lower temperatures.[3]

    • (Optional) Quench the reaction by adding a buffer containing primary amines (e.g., Tris) to a final concentration of 20-50 mM and incubate for 15 minutes.[3]

    • Remove excess, unreacted this compound using a desalting column or dialysis.[3]

  • Photoactivation (Nitrophenyl Azide Reaction) :

    • Expose the sample to UV light at a wavelength of 320-460 nm.[3] A long-wave UV lamp is typically used.

    • The duration of exposure will depend on the intensity of the UV source and the specific application.

Sulfo_SANPAH_Workflow This compound Handling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_activation Photoactivation cluster_disposal Disposal storage Store at -20°C Protect from light and moisture equilibrate Equilibrate to Room Temperature storage->equilibrate dissolve Dissolve in appropriate buffer immediately before use equilibrate->dissolve add_to_protein Add this compound to protein solution (pH 7-9) dissolve->add_to_protein incubate Incubate for 30-60 min (Room Temperature or Ice) add_to_protein->incubate quench Optional: Quench unreacted NHS ester with Tris buffer incubate->quench purify Remove excess crosslinker (Desalting/Dialysis) quench->purify uv_expose Expose to UV light (320-460 nm) purify->uv_expose inactivate Inactivate unreacted chemical uv_expose->inactivate dispose Dispose as chemical waste (Follow local regulations) inactivate->dispose

This compound Handling and Experimental Workflow

Disposal Plan: Ensuring Safe Inactivation and Removal

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Inactivation of Unused this compound

Unreacted this compound should be chemically inactivated before disposal.

  • NHS Ester Hydrolysis : The N-hydroxysuccinimide (NHS) ester moiety can be hydrolyzed by adding a solution containing a primary amine, such as Tris or glycine, or by adjusting the pH to be slightly basic and allowing it to stir for several hours.

Waste Disposal Procedures
  • Collect Waste : All solutions containing this compound, as well as contaminated consumables (e.g., pipette tips, tubes), should be collected in a designated hazardous waste container.

  • Labeling : Clearly label the waste container with its contents, including "this compound waste."

  • Consult EHS : Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of chemical waste. Do not pour this compound solutions down the drain.

By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their experimental workflows, fostering a secure and productive laboratory environment.

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.